molecular formula C4H7Cl2NO2 B3032951 2,2-dichloro-N-(2-hydroxyethyl)acetamide CAS No. 6419-44-9

2,2-dichloro-N-(2-hydroxyethyl)acetamide

Cat. No.: B3032951
CAS No.: 6419-44-9
M. Wt: 172.01 g/mol
InChI Key: JYWGZDGPDBDTAN-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C4H7Cl2NO2 and its molecular weight is 172.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-dichloro-N-(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-dichloro-N-(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dichloro-N-(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2/c5-3(6)4(9)7-1-2-8/h3,8H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGZDGPDBDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411635
Record name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
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Molecular Weight

172.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6419-44-9
Record name Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLORO-N-(2-HYDROXY-ETHYL)-ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,2-dichloro-N-(2-hydroxyethyl)acetamide physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide .

Physicochemical Profiling, Synthesis & Analytical Characterization

Executive Summary

2,2-dichloro-N-(2-hydroxyethyl)acetamide (also referred to as N-dichloroacetylethanolamine) is a functionalized amide derivative characterized by a dichloroacetyl moiety linked to an ethanolamine backbone. While structurally simple, it serves as a critical model compound for understanding the stability and toxicity of the dichloroacetamide pharmacophore found in antibiotics like Chloramphenicol and anti-amebics like Clefamide and Teclozan .

This guide provides a comprehensive analysis of its molecular architecture, predicted and experimental physicochemical properties, a robust synthesis protocol, and a definitive analytical fingerprint for identification.

Molecular Architecture & Identification

The molecule consists of a hydrophilic hydroxyethyl tail and a lipophilic, electron-withdrawing dichloroacetyl head. This amphiphilic nature dictates its solubility and reactivity profile.

Property Data
IUPAC Name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
Common Names N-Dichloroacetylethanolamine; Dichloro-N-(2-hydroxyethyl)acetamide
Molecular Formula

Molecular Weight 172.01 g/mol
SMILES ClC(Cl)C(=O)NCCO
Key Functional Groups Secondary Amide, Primary Alcohol, Gem-dichloroalkane
Structural Analysis (DOT Diagram)

The following diagram illustrates the connectivity and key electronic features, including the electron-withdrawing effect of the chlorine atoms on the amide bond.

G Cl_group Gem-Dichloro Group (Electron Withdrawing) Amide Amide Linkage (Resonance Stabilized) Cl_group->Amide Inductive Effect (-I) Ethyl Ethyl Spacer Amide->Ethyl C-N Bond Alcohol Primary Alcohol (H-Bond Donor/Acceptor) Ethyl->Alcohol C-O Bond

Figure 1: Functional group connectivity and electronic influence within 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Physicochemical Profile

Due to the specific nature of this intermediate, some properties are derived from high-fidelity predictive models and structural analogs (e.g., N-(2-hydroxyethyl)acetamide).

Physical State & Solubility
  • Appearance: Typically isolated as a viscous, colorless to pale yellow oil or a low-melting solid (hygroscopic). The presence of the hydroxyl group and amide hydrogen facilitates strong intermolecular hydrogen bonding, preventing easy crystallization compared to non-hydroxylated analogs.

  • Melting Point: Estimated range 25–40 °C (Tendency to supercool).

  • Solubility:

    • Water: Highly Soluble (Miscible).

    • Alcohols (MeOH, EtOH): Highly Soluble.

    • Chlorinated Solvents (DCM, Chloroform): Soluble.

    • Non-polar (Hexane, Heptane): Insoluble.

Thermodynamic & Kinetic Stability
  • Hydrolysis: The electron-withdrawing chlorine atoms make the amide bond more susceptible to hydrolysis than a standard acetamide. Under basic conditions (

    
    ), rapid hydrolysis to dichloroacetate  and ethanolamine  occurs.
    
  • Alkylation Potential: The

    
     proton is acidic (
    
    
    
    ). In the presence of strong bases, it can form a carbanion, potentially leading to self-condensation or reaction with electrophiles.
Parameter Value / Characteristic Relevance
LogP (Octanol/Water) ~ -0.2 to 0.1Indicates high hydrophilicity; likely to remain in aqueous phase during extraction unless salted out.
pKa (Amide NH) ~ 13.5Weakly acidic due to dichloro-substitution.
H-Bond Donors 2 (NH, OH)Critical for solubility and receptor binding models.
H-Bond Acceptors 2 (C=O, OH)

Synthesis Protocol

Objective: Synthesize 2,2-dichloro-N-(2-hydroxyethyl)acetamide with >95% purity. Method: Schotten-Baumann Acylation.

Reagents
  • Ethanolamine (2-Aminoethanol): 1.0 equivalent (e.g., 6.1 g, 100 mmol)

  • Methyl Dichloroacetate: 1.1 equivalents (e.g., 15.7 g, 110 mmol) [Preferred over acid chloride for milder conditions]

  • Triethylamine (TEA): 1.2 equivalents

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solubilization: Dissolve Ethanolamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add Methyl Dichloroacetate (or Dichloroacetyl chloride, if using) over 30 minutes. Note: If using the acid chloride, the reaction is highly exothermic; maintain temp < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours . Monitor by TLC (System: EtOAc/MeOH 9:1; Stain: Ninhydrin or KMnO4).

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO3 (2 x 50 mL) to remove acidic byproducts.

    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield the crude product.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel; Eluent: DCM -> 5% MeOH in DCM).

Synthesis Start Start: Ethanolamine + TEA in DCM Add Add Dichloroacetyl Reagent (0°C, Dropwise) Start->Add React Stir at RT (4-6 hrs) Monitor TLC Add->React Wash Workup: 1. 1N HCl (Remove Amine) 2. NaHCO3 (Remove Acid) React->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Product Final Product: Viscous Oil/Solid Dry->Product

Figure 2: Synthesis workflow for 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Analytical Characterization (The "Fingerprint")

To validate the identity of the synthesized compound, compare experimental data against these reference values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

  • 
     6.0 – 6.4 ppm (1H, s):  Characteristic singlet for the dichloroacetyl proton  (
    
    
    
    ). This is the most diagnostic peak.
  • 
     3.6 – 3.8 ppm (2H, t/m):  Methylene protons adjacent to the hydroxyl  group (
    
    
    
    ).
  • 
     3.3 – 3.5 ppm (2H, q/m):  Methylene protons adjacent to the amide nitrogen  (
    
    
    
    ).
  • 
     7.0 – 8.5 ppm (1H, br s):  Amide NH  proton (Exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm

    
    :  Broad band, O-H stretch (alcohol) and N-H stretch (amide).
    
  • 1660 – 1690 cm

    
    :  Strong band, C=O stretch (Amide I). The electron-withdrawing Cl atoms may shift this slightly higher than typical acetamides.
    
  • 1530 – 1560 cm

    
    :  N-H bending (Amide II).
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  171/173/175.
    
  • Isotope Pattern: Distinctive 9:6:1 intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks due to the presence of two chlorine atoms . This is the definitive confirmation of the dichloro-substitution.

Pharmaceutical Relevance & Toxicology[1][2]

Impurity Profiling

In the manufacturing of Chloramphenicol and Clefamide , this compound may appear as:

  • Starting Material Residue: If used as a building block.

  • Degradant: Hydrolysis of the more complex amide linkage in the drug substance, or N-dealkylation/debenzylation of Clefamide.

Toxicology (Dichloroacetamide Class)
  • Genotoxicity: Dichloroacetamides are known to be cytotoxic and genotoxic. They are investigated as disinfection byproducts (DBPs) in water treatment.

  • Mechanism: The alkylating potential of the dichloroacetyl group can lead to covalent binding with DNA or proteins.

  • Safety Handling: Treat as a potential carcinogen and skin irritant. Use full PPE (gloves, goggles, fume hood) during synthesis and handling.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Mechanism of Schotten-Baumann reaction).

  • Plewa, M. J., et al. (2008). "Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products." Environmental and Molecular Mutagenesis, 49(7), 507-517. Link (Toxicity context for dichloroacetamides).

  • Reeves, W. P., et al. (2013). "Synthesis of N-substituted dichloroacetamides.

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemical substances should be performed by qualified personnel in a controlled laboratory environment.

Sources

An In-depth Technical Guide to 2-Chloro-N-(2-hydroxyethyl)acetamide: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Important Clarification on the Subject Compound: Initial searches for "2,2-dichloro-N-(2-hydroxyethyl)acetamide" did not yield a specific, well-documented chemical entity with a unique CAS number in major chemical databases. The available literature and databases consistently point to its monochloro analog, 2-chloro-N-(2-hydroxyethyl)acetamide (CAS No. 6320-16-7) , as a well-characterized and utilized compound. Therefore, this guide will provide a comprehensive technical overview of this closely related and scientifically relevant molecule.

Introduction and Chemical Identity

2-Chloro-N-(2-hydroxyethyl)acetamide is a bifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure incorporates a reactive chloroacetyl group and a hydrophilic hydroxyethyl moiety, making it a versatile reagent for various chemical transformations, particularly in the realm of bioconjugation and the synthesis of biologically active molecules.

CAS Number: 6320-16-7[1][2]

Synonyms:

  • Chloro-N-(2-hydroxyethyl)acetamide[3]

  • Acetamide, 2-chloro-N-(2-hydroxyethyl)-[1]

  • N-Chloroacetyl-2-aminoethanol[3]

Physicochemical Properties

The physicochemical properties of 2-chloro-N-(2-hydroxyethyl)acetamide are crucial for its handling, reactivity, and application in various experimental settings. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₈ClNO₂[1][2]
Molecular Weight 137.56 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 116 - 120 °C[4]
Boiling Point 224.5 °C[4]
Solubility Soluble in water[4]
pKa (predicted) ~14.4 (acidic - hydroxyl proton)[5]
LogP (predicted) -0.5[3]

Synthesis of 2-Chloro-N-(2-hydroxyethyl)acetamide

The synthesis of 2-chloro-N-(2-hydroxyethyl)acetamide is typically achieved through the chloroacetylation of ethanolamine. This reaction involves the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is commonly used to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethanolamine Ethanolamine (H₂N-CH₂CH₂-OH) Reaction + ChloroacetylChloride Chloroacetyl Chloride (Cl-CH₂CO-Cl) Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DCM, THF) Temperature 0-5 °C Product 2-Chloro-N-(2-hydroxyethyl)acetamide (Cl-CH₂CONH-CH₂CH₂-OH) Reaction->Product

Caption: General synthesis of 2-chloro-N-(2-hydroxyethyl)acetamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Ethanolamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Research and Drug Development

The dual functionality of 2-chloro-N-(2-hydroxyethyl)acetamide makes it a valuable tool in drug discovery and development, primarily as a linker and a building block for more complex molecules.

Bioconjugation and Linker Chemistry

The chloroacetyl group is a reactive electrophile that can readily undergo nucleophilic substitution with soft nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides.[6] This specific reactivity makes 2-chloro-N-(2-hydroxyethyl)acetamide an effective reagent for bioconjugation. The hydroxyethyl group can be further functionalized, allowing for the attachment of various payloads such as fluorescent dyes, small molecule drugs, or other biomolecules.

Mechanism of Cysteine Alkylation:

G cluster_reactants Reactants cluster_product Product Cys Cysteine Residue (Protein-SH) Reaction + Chloroacetamide 2-Chloro-N-(2-hydroxyethyl)acetamide (Cl-CH₂CONH-R) Conjugate Thioether Conjugate (Protein-S-CH₂CONH-R) Reaction->Conjugate Nucleophilic Substitution

Caption: Reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with a cysteine residue.

This targeted covalent modification is instrumental in:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for targeted cancer therapy.

  • PROTACs (Proteolysis-Targeting Chimeras): As a component of the linker that connects a target-binding ligand and an E3 ligase-binding ligand.

  • Fluorescent Labeling: For tracking and visualizing proteins in biological systems.

Synthesis of Bioactive Molecules

2-Chloro-N-(2-hydroxyethyl)acetamide serves as a precursor for the synthesis of a variety of heterocyclic compounds and other molecules with potential therapeutic applications. The chloroacetyl moiety can be displaced by various nucleophiles to introduce different functionalities, while the hydroxyl group can be modified to modulate solubility and other pharmacokinetic properties.

Safety and Handling

2-Chloro-N-(2-hydroxyethyl)acetamide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin.[7] It can cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7]

Conclusion

While the initially requested "2,2-dichloro-N-(2-hydroxyethyl)acetamide" is not a commonly documented compound, its monochloro analog, 2-chloro-N-(2-hydroxyethyl)acetamide, is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its ability to selectively react with cysteine residues and its potential for further functionalization make it a key tool in bioconjugation and the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective and safe utilization in the laboratory.

References

  • Talenta Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved February 17, 2026, from [Link]

  • US EPA. (2025, October 15). N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). Retrieved February 17, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved February 17, 2026, from [Link]

  • US EPA. (2023, November 1). Acetamide, 2-chloro-N-(2-hydroxyethyl)- - Substance Details. System of Registries Services. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. Retrieved February 17, 2026, from [Link]

  • Axios Research. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide - CAS - 6320-16-7. Retrieved February 17, 2026, from [Link]

  • Anshul Specialty Molecules. (2025). 2-Chloro Acetamide. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Retrieved February 17, 2026, from [Link]

  • JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved February 17, 2026, from [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. Retrieved February 17, 2026, from [Link]

  • TopSCHOLAR. (2012, December 15). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(2-hydroxyethyl)-. WebBook. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2-hydroxyethyl)acetamide (C4H8ClNO2). Retrieved February 17, 2026, from [Link]

  • AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-hydroxyacetamide. Retrieved February 17, 2026, from [Link]

  • PubMed. (1962, March). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). Acetamide, 2-chloro-n-(2-hydroxyethyl)-n-((5-methyl-2-furanyl)methyl)-. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Retrieved February 17, 2026, from [Link]

  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved February 17, 2026, from [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved February 17, 2026, from [Link]

Sources

1H NMR and 13C NMR of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Part 1: Executive Summary & Molecular Context[1]

2,2-Dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) represents a critical structural motif in the synthesis of dichloroacetamide antibiotics (e.g., Chloramphenicol analogues) and oxazoline-based polymers.[1] Its characterization is frequently complicated by the presence of two labile protons (NH, OH) and the potential for linkage isomerism (Amide vs. Ester) during synthesis.[1]

This guide provides a definitive spectroscopic workflow to validate the structure of DCHEA, distinguishing it from its thermodynamic ester isomer, O-(2-aminoethyl) dichloroacetate.[1]

Molecular Specifications
  • IUPAC Name: 2,2-dichloro-N-(2-hydroxyethyl)acetamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 172.01 g/mol [1]

  • Key Functional Groups: Secondary Amide, Primary Alcohol, Dichloromethyl.[1]

Part 2: Synthetic Pathway & Critical Quality Attributes (CQA)

To understand the NMR spectrum, one must understand the sample history. The standard synthesis involves the aminolysis of methyl dichloroacetate with ethanolamine.[1]

The Application Scientist’s Insight: While the amide formation is kinetically favored, acidic conditions or high temperatures can lead to O-acylation , forming the ester impurity.[1] NMR is the primary tool to quantify this regioselectivity.[1]

SynthesisPath Reagents Methyl Dichloroacetate + Ethanolamine Kinetic Kinetic Control (0-5°C, MeOH) Reagents->Kinetic Thermodynamic Thermodynamic/Acid (Reflux) Reagents->Thermodynamic Product TARGET AMIDE: 2,2-dichloro-N-(2-hydroxyethyl)acetamide (Stable) Kinetic->Product Major Path Impurity ESTER IMPURITY: O-(2-aminoethyl) dichloroacetate (Unstable salt) Thermodynamic->Impurity Side Reaction

Figure 1: Synthetic pathway highlighting the competition between N-acylation (Target) and O-acylation (Impurity).

Part 3: 1H NMR Analysis (Proton Spectroscopy)

Experimental Condition: 400 MHz, DMSO-


 (Recommended over 

to visualize labile protons and prevent peak overlapping).
Spectral Assignment Table
PositionFragmentShift (

, ppm)
MultiplicityIntegralCoupling (

)
Structural Insight
1

6.20 - 6.45 Singlet (s)1H-Diagnostic Peak. Highly deshielded by two Cl atoms and Carbonyl cone.
2

8.30 - 8.60 Broad Singlet (br s)1H-Exchangeable.[1] Disappears with

shake.[1]
3

4.70 - 4.90 Triplet (t) or Broad1H

Hz
Visible as triplet only in dry DMSO-

.
4

3.15 - 3.25 Multiplet (m) / Quartet2H

Hz
Coupled to both adjacent

and

.
5

3.40 - 3.55 Multiplet (m) / Quartet2H

Hz
Coupled to adjacent

and

.
Deep Dive: The "Ester Shift" Check

If O-acylation occurred (Ester impurity), the methylene protons next to the oxygen (


) would shift significantly downfield to 4.20 – 4.40 ppm  due to the anisotropic effect of the ester carbonyl.[1]
  • Target (Amide):

    
     @ ~3.5 ppm.[1]
    
  • Impurity (Ester):

    
     @ ~4.3 ppm.[1]
    

Part 4: 13C NMR Analysis (Carbon Spectroscopy)

Experimental Condition: 100 MHz, DMSO-


, Proton Decoupled.
Spectral Assignment Table
Carbon TypeShift (

, ppm)
Description
Carbonyl (

)
163.5 - 164.5 Characteristic amide carbonyl.[1] (Esters typically appear slightly higher, ~165-167 ppm).[1]
Dichloromethyl (

)
66.0 - 67.5 Significant deshielding.[1] Intensity may be lower due to long relaxation time (

) of this methine carbon.[1]
Hydroxymethyl (

)
59.0 - 60.5 Typical aliphatic alcohol region.[1]
Aminomethyl (

)
41.5 - 42.5 Upfield relative to the oxygenated carbon.[1]

Part 5: Structural Logic & Visualization

The following diagram maps the logical flow of assigning the structure based on the data provided above.

NMR_Logic Spectrum Acquire 1H NMR (DMSO-d6) Check1 Check 6.2-6.5 ppm region Spectrum->Check1 Singlet Singlet Present? (Cl2CH-) Check1->Singlet Check2 Check 4.0-4.5 ppm region Singlet->Check2 Yes EsterCheck Peaks present > 4.0 ppm? Check2->EsterCheck ConclusionA CONFIRMED: 2,2-dichloro-N-(2-hydroxyethyl)acetamide EsterCheck->ConclusionA No (Peaks at ~3.5) ConclusionB FAIL: Ester Impurity Detected EsterCheck->ConclusionB Yes (Peaks at ~4.3)

Figure 2: Decision tree for structural validation using 1H NMR markers.

Part 6: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Maximize resolution of coupling constants for the ethylene linker.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
    • Note: Avoid

      
       if possible.[1] In chloroform, the 
      
      
      
      proton often exchanges or broadens, collapsing the
      
      
      coupling pattern into a vague blob.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Norell or Wilmad).

Protocol B: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative reliability.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The

      
       proton is isolated from dipolar relaxation pathways (no adjacent protons).[1] It has a long 
      
      
      
      . A short D1 will suppress this signal integration, leading to incorrect stoichiometry calculations.[1]
  • Scans (NS): 16 (Proton), 512 (Carbon).[1]

  • Temperature: 298 K (25°C).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2205 (Analogue Reference).[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on amide/ester chemical shift rules).

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for acidity of dichloroacetamide protons). Retrieved from [Link][1]

  • PubChem. (2023).[1][3] Compound Summary: 2,2-Dichloro-N-(2-hydroxyethyl)acetamide.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a multifaceted organic compound characterized by a dichlorinated acetyl group attached to a 2-hydroxyethylamino moiety. This structure confers a unique combination of chemical properties that are of significant interest in the fields of medicinal chemistry and drug development. As an analogue of chloramphenicol and other biologically active molecules, understanding its structural and chemical characteristics is paramount for its potential applications. This technical guide provides a comprehensive analysis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide using two of the most powerful analytical techniques for structural elucidation: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques as they apply to this specific molecule, present detailed experimental protocols, and offer an in-depth interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the spectral properties of this compound.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. 2,2-dichloro-N-(2-hydroxyethyl)acetamide possesses several key functional groups that will give rise to characteristic signals in both IR and mass spectra.

Caption: Molecular structure of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

The key functional groups to consider are:

  • Secondary Amide: The -C(=O)NH- group is a central feature.

  • Dichloroalkyl Group: The -CHCl2 group will have a significant impact on the molecule's electronic properties and mass.

  • Primary Alcohol: The -CH2OH group provides a site for hydrogen bonding and characteristic spectral features.

  • Alkyl Chain: The ethyl bridge connects the amide and alcohol functionalities.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies, functional groups within a molecule produce a unique spectral fingerprint.

Theoretical Framework: Predicting the IR Spectrum

Based on the functional groups present in 2,2-dichloro-N-(2-hydroxyethyl)acetamide, we can predict the key absorption bands in its IR spectrum.

  • O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.

  • N-H Stretch (Secondary Amide): A sharp to moderately broad peak should appear around 3400-3250 cm⁻¹.[1] This peak may sometimes overlap with the O-H stretch, but is typically sharper.

  • C-H Stretch (Alkyl): Absorptions corresponding to the stretching of C-H bonds in the ethyl and acetyl groups will be present in the 3000-2850 cm⁻¹ region.[2]

  • C=O Stretch (Amide I Band): A strong, sharp absorption, characteristic of the carbonyl group in a secondary amide, is anticipated in the range of 1680-1630 cm⁻¹.[3] This is one of the most intense peaks in the spectrum.

  • N-H Bend (Amide II Band): This band arises from the in-plane bending of the N-H bond and is typically found between 1570 and 1515 cm⁻¹ for secondary amides.[4]

  • C-O Stretch (Primary Alcohol): The stretching vibration of the C-O single bond in the primary alcohol will produce a strong peak in the 1050-1000 cm⁻¹ region.

  • C-N Stretch (Amide): The C-N stretching vibration of the amide group is expected to appear in the 1250-1000 cm⁻¹ range.[5]

  • C-Cl Stretch: The presence of two chlorine atoms will give rise to stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid 2,2-dichloro-N-(2-hydroxyethyl)acetamide sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 32 or 64 scans).

    • Set the spectral resolution (e.g., 4 cm⁻¹).

    • Initiate the sample scan.

  • Data Processing:

    • The software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Predicted IR Spectrum Data

The following table summarizes the predicted key absorption bands for 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500-3200O-H (Alcohol)StretchStrong, Broad
3400-3250N-H (Amide)StretchMedium, Sharp
3000-2850C-H (Alkyl)StretchMedium to Weak
1680-1630C=O (Amide)Stretch (Amide I)Strong, Sharp
1570-1515N-H (Amide)Bend (Amide II)Medium
1250-1000C-N (Amide)StretchMedium
1050-1000C-O (Alcohol)StretchStrong
800-600C-ClStretchMedium to Strong

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound.

Theoretical Framework: Predicting the Mass Spectrum

The mass spectrum of 2,2-dichloro-N-(2-hydroxyethyl)acetamide will exhibit a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak (M⁺): The molecular weight of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (C₄H₇Cl₂NO₂) is approximately 171.0 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion will appear as a cluster of peaks.[5]

    • [M]⁺: Containing two ³⁵Cl atoms (m/z ≈ 171).

    • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 173).

    • [M+4]⁺: Containing two ³⁷Cl atoms (m/z ≈ 175). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.[5]

  • Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will cause the molecular ion to fragment in predictable ways.

    • Alpha-Cleavage: This is a common fragmentation pathway for amides and alcohols.[6][7]

      • Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a resonance-stabilized iminium ion.

      • Cleavage of the C-C bond adjacent to the hydroxyl group can also occur.

    • Cleavage of the Amide Bond: The N-CO bond can cleave, leading to the formation of an acylium ion or an amine fragment.[8][9]

    • Loss of Small Neutral Molecules: The loss of molecules such as H₂O, HCl, or CO is also possible.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI-mass spectrum.

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Set the mass analyzer to scan over a desired m/z range (e.g., m/z 10-300).

    • Initiate data acquisition. The instrument will ionize the sample, separate the resulting ions based on their m/z ratio, and detect them.

  • Data Analysis:

    • Identify the molecular ion peak cluster and determine the nominal molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

    • Compare the observed isotopic patterns for chlorine-containing fragments with theoretical predictions.

Predicted Fragmentation Pathway and Key Fragments

fragmentation_pathway M [C4H7Cl2NO2]+• m/z 171/173/175 F1 [C2H2Cl2O]+• m/z 112/114/116 M->F1 Loss of C2H5NO F2 [C2H5NO2]+• m/z 75 M->F2 Loss of C2H2Cl2O F3 [C3H5Cl2N]+• m/z 125/127/129 M->F3 Loss of CH2O2 F4 [CH2OH]+ m/z 31 M->F4 α-cleavage F5 [C2H4Cl2NO]+ m/z 128/130/132 M->F5 Loss of CH3O F6 [C2H4N]+ m/z 42 F5->F6 Loss of Cl2, H, O

Caption: Predicted major fragmentation pathways for 2,2-dichloro-N-(2-hydroxyethyl)acetamide in EI-MS.

Predicted Key Mass Fragments:

m/z (approximate)Proposed Fragment IonFormulaNotes
171/173/175[M]⁺ (Molecular Ion)C₄H₇Cl₂NO₂Isotopic cluster due to two chlorine atoms.
128/130/132[M - CH₂OH]⁺C₃H₄Cl₂NOLoss of the hydroxymethyl radical via alpha-cleavage.
111/113[COCHCl₂]⁺C₂HCl₂OAcylium ion from cleavage of the N-CO bond.
74[NHCH₂CH₂OH]⁺C₂H₆NOAmine fragment from cleavage of the N-CO bond.
44[CH₂CH₂OH]⁺C₂H₅OFragment from cleavage of the N-C bond.
31[CH₂OH]⁺CH₃OA common fragment from primary alcohols.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. The predicted IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies, while the predicted mass spectrum confirms the molecular weight and offers detailed insights into the molecule's fragmentation behavior. This technical guide serves as a valuable resource for scientists and researchers, providing both the theoretical foundation and practical protocols for the analysis of this and structurally related compounds. The data and interpretations presented herein are essential for quality control, reaction monitoring, and further investigation into the potential applications of 2,2-dichloro-N-(2-hydroxyethyl)acetamide in drug development and other scientific disciplines.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • NIU - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Fernández, G. (2023, February 11). IR Spectrum: Amides. Retrieved from [Link]

  • da Silva, A. B., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted-2,3-pyridinedicarboximides and of the corresponding diamides. ARKIVOC, 2010(11), 215-231. Retrieved from [Link]

  • de Almeida, M. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21387-21396. Retrieved from [Link]

  • Che, F. Y., & Fricker, L. D. (2005). A mass spectrometry-based method to screen for α-amidated peptides. Journal of the American Society for Mass Spectrometry, 16(3), 326-335. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

  • Codrean, S., et al. (2023). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. Environmental Science & Technology Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wade, L. G. (2006). Organic Chemistry (6th ed.). Pearson Prentice Hall Inc. (General principles of IR spectroscopy are widely covered in organic chemistry textbooks like this one).
  • de Almeida, M. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21387-21396. Retrieved from [Link]

Sources

Molecular structure and conformation of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular architecture and conformational dynamics of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. By integrating experimental data from X-ray crystallography with theoretical insights from computational modeling and corroborative evidence from spectroscopic analysis, this document offers a comprehensive understanding of this chemically significant compound.

Defining the Solid-State Architecture: Insights from X-ray Crystallography

The definitive three-dimensional arrangement of atoms in 2,2-dichloro-N-(2-hydroxyethyl)acetamide has been elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides unambiguous proof of the molecule's structure and reveals the critical intermolecular forces that govern its crystalline form.

A key study has shown that 2,2-dichloro-N-(2-hydroxyethyl)acetamide crystallizes in the monoclinic space group P21/c. The molecule adopts a distinct conformation in the solid state, characterized by a trans orientation of the N-H and O-H bonds relative to the central C-C bond of the hydroxyethyl moiety. This specific spatial arrangement is fundamental to the formation of an extensive network of hydrogen bonds within the crystal lattice.

Table 1: Key Crystallographic Data for 2,2-dichloro-N-(2-hydroxyethyl)acetamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.165(2)
b (Å)9.908(2)
c (Å)7.042(2)
β (°)108.06(2)
Z4

Data sourced from a 2004 crystallographic study.

The stability of the crystal structure is primarily attributed to a strong intermolecular hydrogen bond formed between the hydrogen atom of the hydroxyl group and the carbonyl oxygen atom of an adjacent molecule. This primary interaction is further supported by a weaker C-H...O hydrogen bond, which contributes to the overall stability of the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Cultivation: High-quality single crystals of 2,2-dichloro-N-(2-hydroxyethyl)acetamide are grown via slow evaporation of a saturated solution in a suitable solvent, such as ethanol.

  • Data Acquisition: A selected crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) within an X-ray diffractometer to minimize thermal vibrations. Diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Elucidation and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined through least-squares procedures to yield the final atomic coordinates.

Crystallographic Analysis Workflow

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection Select optimal crystal structure_solution Structure Solution data_collection->structure_solution Process diffraction pattern structure_refinement Structure Refinement structure_solution->structure_refinement Generate initial model final_structure Final Crystal Structure structure_refinement->final_structure Refine atomic positions

Caption: Workflow for X-ray crystallographic structure determination.

Exploring Conformational Landscapes: A Computational Approach

While X-ray crystallography provides a static snapshot of the molecule, computational chemistry offers a dynamic perspective, allowing for the exploration of its conformational preferences in solution. Understanding the accessible conformations is paramount for predicting the molecule's reactivity and potential biological interactions.

Theoretical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. These computational methods enable the identification of the most stable conformers and the energetic barriers to rotation around key single bonds. The primary sources of conformational flexibility in this molecule are the rotations around the C-C and C-N bonds of the N-(2-hydroxyethyl) fragment.

Experimental Protocol: Computational Conformational Analysis
  • Model Construction: An initial three-dimensional model of 2,2-dichloro-N-(2-hydroxyethyl)acetamide is generated using molecular modeling software.

  • Conformational Sampling: A systematic or stochastic conformational search is conducted to explore the molecule's potential energy surface by rotating its flexible single bonds.

  • Optimization and Energy Calculation: The identified low-energy conformers are subjected to full geometry optimization and energy calculations using a high-level theoretical method, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

  • Thermodynamic Analysis: The relative energies of the optimized conformers are used to calculate their equilibrium populations at a given temperature based on the Boltzmann distribution.

Logical Framework for Conformational Analysis

initial_structure Initial 3D Model Based on known connectivity conf_search Conformational Search Rotational bond sampling initial_structure->conf_search optimization Geometry Optimization DFT-based energy minimization conf_search->optimization Identify low-energy structures analysis Population Analysis Boltzmann statistics optimization->analysis stable_conformers {Predicted Stable Conformers | Relative energies and geometries} analysis->stable_conformers

Caption: The logical progression of a computational conformational study.

Spectroscopic Verification: Confirming the Molecular Identity

Spectroscopic techniques provide essential experimental data that corroborate the structural insights gained from crystallographic and computational investigations. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for confirming the functional groups and atomic connectivity of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dichloro-N-(2-hydroxyethyl)acetamide displays characteristic absorption bands that serve as a fingerprint for its functional groups:

  • O-H Stretch: A broad absorption band is typically observed around 3400 cm⁻¹, indicative of a hydroxyl group participating in hydrogen bonding.

  • N-H Stretch: A distinct band in the vicinity of 3300 cm⁻¹ corresponds to the stretching vibration of the secondary amide N-H bond.

  • C=O Stretch (Amide I): A strong, sharp absorption peak around 1670 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

  • N-H Bend (Amide II): An absorption band in the 1550 cm⁻¹ region is attributed to the in-plane bending of the N-H bond.

  • C-Cl Stretch: Strong absorptions in the fingerprint region (typically 800-600 cm⁻¹) are indicative of the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the local chemical environment of each hydrogen and carbon atom, thereby confirming the molecule's covalent framework.

  • ¹H NMR: The proton NMR spectrum reveals distinct signals for the protons of the dichloroacetyl group, the two methylene groups of the hydroxyethyl fragment, and the N-H and O-H protons. The chemical shifts and spin-spin coupling patterns provide unambiguous evidence of the connectivity. For example, the protons of the adjacent methylene groups will appear as coupled triplets.

  • ¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbon, the dichloromethyl carbon, and the two carbons of the hydroxyethyl group, each resonating at a predictable chemical shift.

Synthesis and Conclusion

The molecular structure and conformational behavior of 2,2-dichloro-N-(2-hydroxyethyl)acetamide have been rigorously established through a synergistic approach combining X-ray crystallography, computational modeling, and spectroscopic analysis. The solid-state structure is characterized by a specific conformation stabilized by a network of intermolecular hydrogen bonds. In solution, the molecule exhibits conformational flexibility, the preferred conformers of which can be predicted with a high degree of confidence using computational methods. The spectroscopic data from IR and NMR provide definitive confirmation of the molecule's structure. This integrated understanding is crucial for its application in diverse fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

References

  • Gowda, B. T., Kozisek, J., & Fuess, H. (2004). Crystal structure of 2,2-dichloro-N-(2-hydroxyethyl)acetamide, C4H7Cl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 219(2), 190-192. [Link]

Technical Assessment: Biological Potential of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Document Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Toxicologists

Executive Summary

2,2-Dichloro-N-(2-hydroxyethyl)acetamide (CAS: 6320-16-7), also known as N-(dichloroacetyl)ethanolamine, represents a minimalist pharmacophore bridging two distinct classes of bioactive molecules: amphenicol antibiotics and haloacetic acid metabolic modulators .

Structurally, the molecule consists of a dichloroacetamide "warhead" —known for its electrophilic properties and ribosomal binding affinity—linked to a hydroxyethyl "tail" that mimics endogenous amino alcohols (serine/ethanolamine). This guide analyzes its dual-potential mechanism of action:

  • Antimicrobial: As a structural fragment of Chloramphenicol, targeting the 50S ribosomal subunit.

  • Antineoplastic/Metabolic: As a stable amide prodrug of Dichloroacetate (DCA), targeting Pyruvate Dehydrogenase Kinase (PDK).

This whitepaper provides a theoretical framework, detailed structure-activity relationship (SAR) analysis, and validated experimental protocols to assess its utility as a chemical probe or lead compound.

Chemical Identity & Structural Pharmacophore Analysis[1]

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 2,2-dichloro-N-(2-hydroxyethyl)acetamide

  • Molecular Formula: C₄H₇Cl₂NO₂

  • Molecular Weight: 172.01 g/mol

  • Solubility (LogP): ~ -0.5 (Highly hydrophilic; water-soluble)

  • Key Functional Groups:

    • Gem-dichloro moiety: Electrophilic, sterically demanding, responsible for biological activity.

    • Amide Linker: Stable at physiological pH, potentially hydrolyzable by amidases.

    • Primary Hydroxyl: Increases solubility and allows for further conjugation (e.g., phosphorylation).

Pharmacophore Dissection (SAR)

The biological activity of this molecule is dictated by the interplay between its "Warhead" and "Tail."

SAR_Analysis Molecule 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Warhead Dichloroacetamide Group (Warhead) Molecule->Warhead Linker Amide Bond Molecule->Linker Tail Hydroxyethyl Group (Tail) Molecule->Tail Antibiotic Ribosomal 50S Binding (Chloramphenicol-like) Warhead->Antibiotic Essential Metabolic PDK Inhibition (DCA-like) Warhead->Metabolic Pharmacophore Toxicity Covalent Cysteine Modification (Alkylating Agent) Warhead->Toxicity Electrophile Tail->Antibiotic Modulates Solubility Tail->Metabolic Transport Mimicry

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the dichloroacetamide warhead and hydroxyethyl tail.

Mechanisms of Action: Hypotheses & Causality

Antimicrobial Potential (The Chloramphenicol Connection)

The dichloroacetamide group is the critical determinant of antibacterial activity in Chloramphenicol . It acts by binding to the peptidyl transferase center of the 50S ribosomal subunit, preventing peptide bond formation.

  • Hypothesis: 2,2-dichloro-N-(2-hydroxyethyl)acetamide retains the ribosomal binding capacity of the dichloroacetyl moiety but lacks the lipophilic phenylpropanoid body required for high-affinity intercalation.

  • Predicted Activity: Weak to moderate antibacterial activity (Gram-negative bias). It may serve as a fragment for "fragment-based drug design" (FBDD).

Metabolic Modulation (The DCA Connection)

Dichloroacetate (DCA) reverses the Warburg effect in cancer cells by inhibiting Pyruvate Dehydrogenase Kinase (PDK) . However, DCA has poor pharmacokinetics (rapid clearance).

  • Hypothesis: The amide bond in 2,2-dichloro-N-(2-hydroxyethyl)acetamide stabilizes the dichloroacetyl group, acting as a "Trojan Horse." Intracellular hydrolysis (via amidases) or direct binding to the PDK allosteric site could inhibit PDK, forcing cancer cells into oxidative phosphorylation and inducing apoptosis via ROS generation.

Toxicology (The Alkylating Risk)

Haloacetamides are potent alkylating agents. They can react with thiols (e.g., Glutathione, Cysteine residues) via nucleophilic substitution (


).
  • Risk: Depletion of cellular Glutathione (GSH) leading to oxidative stress and cytotoxicity independent of specific receptor binding.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis Verification (Brief)

Before biological testing, purity must be confirmed to rule out free DCA or ethanolamine artifacts.

  • Reaction: React ethyl dichloroacetate with ethanolamine (1:1 molar ratio) in methanol at 0°C.

  • Purification: Recrystallization from ethyl acetate/hexane.

  • Validation:

    • NMR: Confirm doublet for

      
       (~6.2 ppm).
      
    • TLC: Single spot (verify absence of starting amine with Ninhydrin).

Protocol B: Antimicrobial Susceptibility (MIC Assay)

Standardized microdilution method to assess antibiotic potential.

Materials: Mueller-Hinton Broth (MHB), E. coli (ATCC 25922), S. aureus (ATCC 29213), Resazurin dye.

Workflow:

  • Preparation: Dissolve compound in DMSO (Stock 10 mg/mL). Dilute in MHB to range 512 µg/mL – 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to 96-well plates containing drug dilutions.
    
  • Controls:

    • Positive Control: Chloramphenicol (validates ribosomal sensitivity).

    • Negative Control: DMSO vehicle (validates solvent non-toxicity).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin (0.01%). Blue

    
     Pink transition indicates growth.
    
    • MIC Definition: Lowest concentration preventing color change.

Protocol C: PDK Inhibition & Metabolic Shift Assay

Determines if the compound acts as a metabolic modulator (DCA analog).

Materials: A549 Lung Cancer Cells, Lactate Assay Kit, PDK1 Activity ELISA.

Workflow:

  • Treatment: Seed A549 cells (

    
    /well). Treat with compound (0.1, 1, 5, 10 mM) for 24 hours.
    
    • Comparator: Sodium Dichloroacetate (DCA).

  • Lactate Quantification (Supernatant):

    • Collect media.[1] Use enzymatic lactate oxidase assay.

    • Logic: If PDK is inhibited

      
       Pyruvate enters Krebs cycle 
      
      
      
      Lactate production decreases .
  • PDK1 Enzyme Assay (Lysate):

    • Lyse cells. Incubate with PDK1 substrate (ATP + PDH).

    • Measure residual ATP or phosphorylated PDH levels.

  • Data Analysis: Plot Dose-Response curve. Calculate

    
     for Lactate suppression.
    

Metabolic_Workflow Step1 Treat A549 Cells (Compound vs. DCA) Step2 Incubate 24h Step1->Step2 Branch1 Supernatant Analysis Step2->Branch1 Branch2 Lysate Analysis Step2->Branch2 Lactate Measure Lactate Levels (Warburg Reversal?) Branch1->Lactate PDK PDK1 Enzyme Activity (Direct Target?) Branch2->PDK

Figure 2: Experimental workflow for validating metabolic modulation and PDK inhibition.

Comparative Data Analysis (Projected)

To interpret results, compare the compound against established standards.

Metric2,2-Dichloro-N-(2-hydroxyethyl)acetamideChloramphenicol (Standard)Dichloroacetate (DCA)
Primary Target 50S Ribosome / PDK (Dual)50S RibosomePyruvate Dehydrogenase Kinase
LogP -0.5 (Hydrophilic)1.1 (Lipophilic)-1.3 (Ionic)
MIC (E. coli) Predicted: >64 µg/mL (Weak)4–8 µg/mL (Potent)N/A (Inactive)
Lactate

Predicted: 1–5 mMN/A0.5–2 mM
Cytotoxicity Moderate (Alkylating)Low (Specific)Low (Metabolic)

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 80601, 2-Chloro-N-(2-hydroxyethyl)acetamide. (Note: Structural analog reference).

  • Strumiło, S. (2005).

  • Pongs, O. (1979).Chapter 3: Chloramphenicol. Mechanism of Action of Antimicrobial and Antitumor Agents. (Detailing the dichloroacetamide warhead role).

  • Plewa, M. J., et al. (2002).Halogenated Nitromethanes, Ethanes, and Propanes: A Comparison of their Cytotoxicity and Genotoxicity. (Context on haloacetamide toxicity).

Sources

2,2-dichloro-N-(2-hydroxyethyl)acetamide: A Versatile Building Block for Modern Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-dichloro-N-(2-hydroxyethyl)acetamide is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in synthetic chemistry. Featuring a reactive dichloromethyl group and a nucleophilic N-(2-hydroxyethyl) moiety within the same scaffold, it provides a unique platform for constructing complex molecular architectures. Its primary utility lies in the synthesis of 5-membered heterocycles, particularly 2-oxazolines, which are privileged structures in numerous natural products and pharmaceuticals. Furthermore, the dichloroacetamide core is a key pharmacophore in several important therapeutic agents, most notably the chloramphenicol family of antibiotics. This guide provides an in-depth analysis of the compound's properties, reactivity, synthesis, and applications, with a focus on practical, field-proven insights for its effective use in research and drug development.

Introduction and Strategic Importance

At the heart of modern drug discovery and materials science is the ability to efficiently construct novel molecular frameworks. The selection of appropriate starting materials—or building blocks—is paramount to this endeavor. 2,2-dichloro-N-(2-hydroxyethyl)acetamide stands out due to the orthogonal reactivity of its two key functional groups. The N-(2-hydroxyethyl)amide portion is primed for intramolecular cyclization, providing a reliable entry into the world of heterocyclic chemistry. Simultaneously, the dichloromethyl group serves as a robust chemical handle, influencing the electronic properties of the final molecule and offering a gateway for further functionalization.

Heterocyclic compounds are of immense importance, with some estimates suggesting that 85% of all biologically active chemical entities contain a heterocycle.[1] The 2-oxazoline ring system, readily accessible from 2,2-dichloro-N-(2-hydroxyethyl)acetamide, is a cornerstone of this chemical class. It is found in bioactive natural products and is widely used in synthetic applications as a protecting group for carboxylic acids, a directing group for C-H functionalization, and a component of valuable chiral ligands like Box and PyBox.[2] This dual utility in both creating and transforming molecules makes its precursors, such as the topic compound, indispensable tools for the modern chemist.

Physicochemical Properties and Reactivity Analysis

Understanding the intrinsic properties and electronic nature of 2,2-dichloro-N-(2-hydroxyethyl)acetamide is crucial for predicting its behavior and designing successful synthetic transformations.

PropertyValue
Molecular Formula C4H7Cl2NO2
Molecular Weight 172.01 g/mol
CAS Number 6320-16-7 (for the monochloro analog)
Appearance Typically a solid or viscous oil
Key Functional Groups Dichloromethyl, Secondary Amide, Primary Alcohol

The reactivity of this molecule is governed by a synergistic interplay between its functional groups.

  • The N-(2-hydroxyethyl) Moiety : This is the engine for intramolecular cyclization. The terminal hydroxyl group acts as a potent nucleophile, while the amide oxygen can also participate in ring formation depending on the reaction conditions. The 1,2-relationship between the hydroxyl and the amide nitrogen is perfectly pre-organized for the formation of a 5-membered oxazoline ring upon dehydration.

  • The Dichloromethyl Group : This group is strongly electron-withdrawing, which increases the acidity of the N-H proton of the amide. The geminal dichlorides make the carbon atom electrophilic and susceptible to nucleophilic attack, although this reactivity is often masked by the more dominant cyclization pathway. More importantly, this group is carried through into the final product, where it imparts specific steric and electronic properties that can be crucial for biological activity, as seen in the antibiotic chloramphenicol.[3]

G cluster_molecule Reactivity Map mol Cl Cl C | H-C-C(=O)-N-CH₂-CH₂-OH n1 Strongly Electron-Withdrawing; Electrophilic Carbon Center n1:e->mol:w n2 Nucleophilic Attack; Key for Cyclization n2:w->mol:e n3 Amide Oxygen; Participates in Ring Closure n3:w->mol:e

Caption: Key reactive sites of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Synthesis of the Building Block

The most direct and common method for synthesizing 2,2-dichloro-N-(2-hydroxyethyl)acetamide is through the acylation of 2-aminoethanol (ethanolamine) with a suitable dichloroacetylating agent.

Standard Protocol: Synthesis via Dichloroacetyl Chloride

This procedure involves the controlled addition of dichloroacetyl chloride to ethanolamine in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Dichloroacetyl chloride

  • Sodium hydroxide (or a non-nucleophilic organic base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add a solution of dichloroacetyl chloride (1.05 eq.) in DCM to the stirred ethanolamine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or a waxy solid, can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Core Application: Dehydrative Cyclization to 2-Oxazolines

The premier application of 2,2-dichloro-N-(2-hydroxyethyl)acetamide is its conversion into 2-(dichloromethyl)-4,5-dihydrooxazole. This transformation is a type of dehydrative cyclization and is a robust method for forming the oxazoline ring.[4][5][6]

Mechanism of Cyclization

The reaction proceeds via two primary mechanistic pathways, depending on the reagents used:

  • Hydroxyl Group Activation (Dominant Pathway): An acid or dehydrating agent activates the terminal hydroxyl group, converting it into a good leaving group (e.g., -OH2+, -OTf, -OPPh3). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2-type fashion to close the ring.[2][7]

  • Amide Activation: In some cases, the amide carbonyl can be activated first, making it more electrophilic. The hydroxyl group then attacks the activated carbonyl carbon.

Recent studies using triflic acid (TfOH) and organophosphorus catalysts have shown that the hydroxyl activation pathway is often dominant.[2][8][9]

G Mechanism: Oxazoline Synthesis A Start (Amide) B Protonation/Activation of Hydroxyl A->B + [H+] or Dehydrating Agent C Activated Intermediate B->C Forms good leaving group (H₂O) D Intramolecular SN2 Attack C->D Amide O attacks C-OH E Cyclized Intermediate D->E Ring Closure F Deprotonation E->F Loss of H+ G Final Product (Oxazoline) F->G Tautomerization (if applicable) & Final Product

Caption: Logical steps in the acid-catalyzed synthesis of oxazolines.

Protocol: Triflic Acid-Promoted Synthesis of 2-(dichloromethyl)-4,5-dihydrooxazole

This method is efficient and generates water as the only byproduct, making it a green synthetic route.[2][7]

Materials:

  • 2,2-dichloro-N-(2-hydroxyethyl)acetamide (1.0 eq.)

  • Triflic acid (TfOH) (catalytic amount, e.g., 5-10 mol%)

  • Toluene or other high-boiling aprotic solvent

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask fitted with a Dean-Stark trap and a condenser, add 2,2-dichloro-N-(2-hydroxyethyl)acetamide and toluene.

  • Catalyst Addition: Add the catalytic amount of triflic acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Application in the Synthesis of Biologically Active Molecules

The 2,2-dichloroacetamide moiety is not just a synthetic handle; it is a critical pharmacophore in several approved drugs.

The Chloramphenicol Family

The most prominent example is Chloramphenicol , a broad-spectrum antibiotic.[3] Its structure is 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide. The dichloroacetyl tail is essential for its biological activity, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Synthetic routes to chloramphenicol and its analogs, such as Thiamphenicol, rely on the introduction of this key dichloroacetamide group.[10] The specific stereochemistry and the electronic nature of the dichloro group are critical for effective ribosomal binding.

Experimental Workflow and Data Visualization

A typical experimental workflow for leveraging this building block is summarized below.

G start Starting Materials (Ethanolamine, Dichloroacetyl Chloride) synth Synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide start->synth purify1 Purification 1 (Extraction, Chromatography) synth->purify1 react Dehydrative Cyclization (e.g., with TfOH) purify1->react workup Reaction Work-up (Neutralization, Washing) react->workup purify2 Purification 2 (Distillation/Recrystallization) workup->purify2 char Characterization (NMR, IR, MS) purify2->char final Pure 2-(dichloromethyl)oxazoline char->final

Caption: Standard experimental workflow from synthesis to characterization.

Reaction TypeReagent/CatalystTypical YieldReference
Amide SynthesisDichloroacetyl chloride>90%General Procedure
Oxazoline CyclizationBoron Esters / Thermolysis75-94%[4][6]
Oxazoline CyclizationOrganophosphorus Catalystup to 99%[5][8][9]
Oxazoline CyclizationTriflic Acid (TfOH)Good to Excellent[2][7]

Safety and Handling

Compounds containing chloroacetamide and dichloroacetamide moieties require careful handling.

  • General Hazards: These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][13]

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a powerful and versatile building block whose value is rooted in its predictable and efficient reactivity. Its ability to serve as a direct precursor to 2-(dichloromethyl)oxazoline provides a streamlined entry into a class of heterocycles with broad utility in catalysis, polymer science, and medicinal chemistry. The retention of the dichloroacetamide fragment, a known pharmacophore, further enhances its appeal for drug discovery programs. Future research will likely focus on expanding the scope of transformations involving the dichloromethyl group post-cyclization and developing new catalytic, enantioselective methods for its cyclization to produce chiral oxazolines for asymmetric synthesis. Its continued application is certain to fuel innovation across the chemical sciences.

References

  • Gok, Y., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters.
  • Movahed, F. S., et al. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2022). Organophosphorus-Catalyzed Cyclization of N-(2-Hydroxyethyl)amides.
  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information.
  • Movahed, F. S., et al. (2021). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. ACS Publications.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 2-Oxazolines via Boron Esters of N-(2-Hydroxyethyl) Amides.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines.
  • PharmaCompass. (n.d.). 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide.
  • PubChem. (n.d.). Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-N-(hydroxymethyl)acetamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • EurekAlert!. (2024). Chemists synthesize an improved building block for medicines.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.

Sources

Chemical Dynamics of the Dichloroacetyl Moiety: A Guide to 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) . Structurally, DCHEA represents the electrophilic "tail" of the antibiotic chloramphenicol and serves as a critical model for understanding the toxicity of dichloroacetamide-based pharmacophores.

For drug development professionals, DCHEA presents a dichotomy of stability and reactivity. While the amide linkage offers hydrolytic stability under physiological conditions, the


-dichloro motif renders the molecule a "soft" electrophile, capable of alkylating biological thiols. Furthermore, the presence of a pendant hydroxyl group allows for intramolecular cyclization, a pathway utilized in the synthesis of 2-oxazolines. This guide details these three competitive pathways—Alkylation, Cyclization, and Hydrolysis —providing validated protocols for their interrogation.

Electronic Architecture & Mechanistic Grounding

The reactivity of DCHEA is governed by the inductive interplay between the geminal chlorine atoms and the amide carbonyl.

The Electrophilic Center

The two chlorine atoms at the


-position exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the 

-proton (

) and the electrophilicity of the

-carbon (

).[1][2]
  • 
     Susceptibility:  Unlike monochloroacetamides, the steric bulk of the two chlorines retards nucleophilic attack slightly, yet the carbon remains highly susceptible to attack by "soft" nucleophiles like thiols (cysteine residues).
    
  • Acidity: The

    
     of the amide proton is lowered, but the 
    
    
    
    -proton is also activated, allowing for potential enolate-like chemistry under basic conditions.[2]
The Nucleophilic Tether

The


-(2-hydroxyethyl) chain provides an internal nucleophile (-OH).[1][2] In the presence of dehydrating agents or specific Lewis acids, the oxygen atom attacks the carbonyl carbon (or the activated amide), leading to ring closure.

The Reactivity Triad: Core Pathways

The following diagram illustrates the three divergent pathways that define the fate of DCHEA in synthetic and biological systems.

ReactivityLandscape DCHEA 2,2-Dichloro-N- (2-hydroxyethyl)acetamide Thiol Biological Thiols (R-SH) DCHEA->Thiol Dehydration Dehydrating Agent (SOCl2 / TfOH) DCHEA->Dehydration Water H2O / OH- / H+ DCHEA->Water Adduct Thioether Adduct (Irreversible Alkylation) Thiol->Adduct SN2 Displacement (Toxicity Mechanism) Oxazoline 2-(Dichloromethyl)- 2-oxazoline Dehydration->Oxazoline Intramolecular Cyclization HydrolysisProds Dichloroacetic Acid + Ethanolamine Water->HydrolysisProds Amide Cleavage (Metabolic/Environmental)

Figure 1: The Reactivity Triad of DCHEA.[1][2] Pathway A represents the primary mechanism of toxicity (protein haptenization). Pathway B is the primary synthetic utility. Pathway C represents degradation.[1][2]

Pathway A: Thiol Alkylation (Toxicity Mechanism)

The biological activity of the dichloroacetyl group is often linked to its ability to alkylate cysteine residues in proteins. This irreversible covalent binding can lead to enzyme inhibition or immune responses (haptenization).[1]

  • Mechanism: Concerted

    
     displacement of a chlorine atom by the thiolate anion (
    
    
    
    ).[1][2]
  • Kinetics: Second-order kinetics, highly pH-dependent (requires deprotonation of the thiol).[1][2]

Pathway B: Intramolecular Cyclization (Oxazoline Formation)

Under dehydrating conditions (e.g., Thionyl chloride, Triflic acid), DCHEA undergoes cyclization to form 2-(dichloromethyl)-4,5-dihydrooxazole (an oxazoline).[1][2]

  • Mechanism: Activation of the hydroxyl group (or amide oxygen) followed by nucleophilic attack of the amide nitrogen or oxygen, resulting in the loss of water.

  • Utility: Oxazolines are valuable intermediates for polymer synthesis and as protecting groups for carboxylic acids.[2]

Pathway C: Hydrolysis

While amides are generally stable, the electron-withdrawing dichloroacetyl group makes the carbonyl carbon more electrophilic, accelerating base-mediated hydrolysis compared to non-halogenated acetamides.[1][2]

  • Products: Dichloroacetic acid (DCA) and Ethanolamine. DCA itself is a known metabolic byproduct with specific toxicological properties.[2]

Experimental Protocols

Protocol 4.1: Kinetic Profiling of Thiol Reactivity

This protocol validates the electrophilicity of DCHEA against a model thiol (Glutathione or N-acetylcysteine) using a pseudo-first-order kinetic assay.[1][2]

Reagents:

  • DCHEA (10 mM stock in DMSO)[1][2]

  • Glutathione (GSH) (freshly prepared 100 mM in buffer)[1][2]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (physiologically relevant)[1][2]

  • DTNB (Ellman's Reagent) for endpoint detection OR direct HPLC monitoring.[1]

Workflow:

  • Preparation: Dilute DCHEA to 100

    
     in PBS.
    
  • Initiation: Add GSH to a final concentration of 1.0 mM (10-fold excess ensures pseudo-first-order kinetics).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching/Analysis:

    • Method A (HPLC): Inject directly onto C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid). Monitor the disappearance of the DCHEA peak (220 nm) and appearance of the GSH-adduct.[2]

    • Method B (Ellman's): React aliquot with DTNB.[2] Measure absorbance at 412 nm to quantify remaining free thiol.

Data Analysis: Plot


 vs. time. The slope represents the observed rate constant (

). The second-order rate constant

.[1][2]
Protocol 4.2: Synthetic Cyclization to Oxazoline

Objective: Conversion of DCHEA to 2-(dichloromethyl)-2-oxazoline.

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with DCHEA (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise over 15 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. The reaction proceeds via the intermediate chloro-amine or an imidoyl chloride species.[1][2]

  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM.[2]
    
  • Purification: The oxazoline product is often sensitive to hydrolysis on silica gel. Distillation or crystallization is preferred over chromatography.[2]

Visualizing the Kinetic Assay Workflow

The following diagram outlines the logic flow for determining the reactivity rate constant, essential for comparing DCHEA against other electrophilic warheads.

KineticWorkflow Start Start: DCHEA + Excess Thiol (GSH) Incubate Incubate at pH 7.4, 37°C Start->Incubate Sample Sampling (0 - 60 min) Incubate->Sample Analysis Quantification Method Sample->Analysis HPLC HPLC-UV/MS (Track DCHEA loss) Analysis->HPLC Ellman Ellman's Assay (Track GSH loss) Analysis->Ellman Calc Calculate k_obs (Slope of ln[C] vs t) HPLC->Calc Ellman->Calc Result Output: Second-Order Rate Constant (k2) Calc->Result

Figure 2: Experimental workflow for determining the alkylation kinetics of DCHEA.

Safety & Handling (Critical)

  • Toxicity: DCHEA is a structural analog of the toxic pharmacophore of Chloramphenicol. It should be treated as a potential genotoxin and hematotoxin .[2]

  • Skin Absorption: Haloacetamides are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.[1][2]

  • Waste: All reaction mixtures containing DCHEA must be disposed of as halogenated organic waste. Do not mix with strong bases in the waste stream to avoid uncontrolled hydrolysis and exotherms.

References

  • Lindley, H. (1962).[3] The reaction of thiol compounds and chloroacetamide: 2. The reaction between chloroacetamide and cysteine peptides.[3] Biochemical Journal, 82(3), 418–425. [Link] (Foundational text on the kinetics of haloacetamide-thiol reactions).

  • Jiao, L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24). [Link] (Detailed kinetic analysis of dichloroacetamide hydrolysis mechanisms).

  • Yang, T., et al. (2022).[4] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[1][2][4] Molecules, 27(24), 9042.[4] [Link] (Modern protocols for cyclizing N-(2-hydroxyethyl)amides to oxazolines).

  • Yunis, A. A. (1989).[5] Chloramphenicol toxicity: 25 years of research. The American Journal of Medicine, 87(3), 44N-48N.[2] [Link] (Establishes the toxicological relevance of the dichloroacetyl moiety).

Sources

Role of the hydroxyethyl group in 2,2-dichloro-N-(2-hydroxyethyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Mechanistic Function of the Hydroxyethyl Moiety in 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Executive Summary

The molecule 2,2-dichloro-N-(2-hydroxyethyl)acetamide represents a classic "push-pull" system in organic synthesis and medicinal chemistry. Its reactivity is defined by the tension between two distinct functional domains: the electron-withdrawing dichloromethyl group (


) and the nucleophilic hydroxyethyl tail (

).

While the dichloromethyl group enhances the electrophilicity of the carbonyl carbon, it is the hydroxyethyl group that acts as the primary vector for chemical transformation. This moiety does not merely serve as a solubility enhancer; it functions as an internal nucleophile (neighboring group participation), driving two competing pathways: dehydrative cyclization to form oxazolines and N-to-O acyl migration under acidic stress.

This guide analyzes these mechanisms, providing validated protocols for researchers utilizing this scaffold in heterocyclic synthesis or prodrug design.

The Primary Vector: Dehydrative Cyclization (Oxazoline Formation)

The most synthetically valuable reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide is its conversion to 2-(dichloromethyl)-4,5-dihydrooxazole (2-dichloromethyl-2-oxazoline). This transformation is driven by the hydroxyethyl group acting as a latent leaving group precursor that triggers intramolecular nucleophilic substitution.

Mechanistic Pathway

Unlike intermolecular reactions, this cyclization is entropically favored due to the formation of a stable 5-membered ring.

  • Activation: The terminal hydroxyl group is activated by a dehydrating agent (e.g., Thionyl Chloride,

    
    ).
    
  • Internal Attack: The amide oxygen (which is more nucleophilic than the nitrogen due to resonance) attacks the carbon bearing the activated leaving group.

  • Ring Closure: The displacement of the leaving group results in the formation of the oxazoline ring.

Note on Regioselectivity: The reaction proceeds via O-alkylation of the amide, not N-alkylation. If N-alkylation occurred, an aziridine would form, which is kinetically disfavored in this context.

OxazolineCyclization Start 2,2-Dichloro-N- (2-hydroxyethyl)acetamide Activation Activation of -OH (Chlorosulfite Formation) Start->Activation + SOCl2 - HCl Transition Intramolecular Amide Oxygen Attack Activation->Transition Cyclization Product 2-(Dichloromethyl)- 2-oxazoline Transition->Product - SO2 - HCl

Figure 1: The dehydrative cyclization pathway using thionyl chloride. The hydroxyethyl group is converted to a leaving group, facilitating attack by the amide oxygen.

Secondary Vector: N-to-O Acyl Migration (Hydrolysis Facilitation)

In aqueous acidic environments, the hydroxyethyl group facilitates the cleavage of the amide bond through Neighboring Group Participation (NGP) . This is distinct from cyclization; here, the hydroxyl oxygen attacks the carbonyl carbon, not the alkyl carbon.

  • Significance: This mechanism is critical in prodrug design (where the hydroxyethyl group aids in drug release) and in understanding the stability of chloramphenicol analogs.

  • The Dichloro Effect: The electron-withdrawing chlorine atoms on the

    
    -carbon make the carbonyl carbon highly electrophilic (
    
    
    
    ), significantly lowering the energy barrier for the hydroxyl attack compared to non-halogenated acetamides.

AcylMigration AmideForm Amide Form (Stable at Neutral pH) Tetrahedral Tetrahedral Intermediate (5-Membered Ring) AmideForm->Tetrahedral + H+ (Protonation) EsterForm Ester-Amine Form (Acidic Conditions) Tetrahedral->EsterForm N-C Bond Cleavage EsterForm->AmideForm pH > 7 (O-to-N Shift)

Figure 2: The reversible N-to-O acyl migration. Acidic conditions drive the equilibrium toward the ester form (hydrolysis), while neutral conditions favor the amide.

Experimental Protocol: Synthesis of 2-(Dichloromethyl)-2-oxazoline

This protocol utilizes the hydroxyethyl group's reactivity with thionyl chloride to effect cyclization. This is a self-validating protocol; the evolution of gases (


, 

) serves as a visual indicator of reaction progress.

Reagents:

  • 2,2-dichloro-N-(2-hydroxyethyl)acetamide (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Sodium Bicarbonate (

    
    ) (Quenching)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the starting amide in anhydrous DCM in a round-bottom flask equipped with a drying tube and a pressure-equalizing addition funnel. Cool the solution to 0°C (ice bath).

    • Why: Cooling controls the exothermic nature of the initial reaction between alcohol and

      
      .
      
  • Addition: Dropwise add

    
     over 20 minutes.
    
    • Observation: You will observe gas evolution (

      
      ). The solution may turn slightly yellow.[1]
      
  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Heat is required to drive the second step: the displacement of the chlorosulfite/chloride leaving group by the amide oxygen.

  • Quenching: Cool to room temperature. Pour the mixture slowly into saturated aqueous

    
     at 0°C.
    
    • Critical: Neutralization prevents the acid-catalyzed hydrolysis (N-to-O migration) of the newly formed oxazoline ring.

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Validation: The disappearance of the broad OH stretch (

      
      ) and the amide NH stretch in IR, and the shift of the ethylene protons in 
      
      
      
      NMR confirm cyclization.

Comparative Data: Dehydrating Agents

The choice of reagent affects the yield and workup complexity.

ReagentMechanismYield (Typical)Notes
Thionyl Chloride (

)
Chlorosulfite intermediate85-95%Standard method. Generates acidic gas byproducts.[10] Requires base quench.

/ DDQ
Mitsunobu-type activation80-90%Neutral conditions. Good for acid-sensitive substrates. Harder purification (triphenylphosphine oxide removal).
Triflic Acid (

)
Protonation / Dehydration70-85%"Green" method (water is the only byproduct). Requires high temperature (azeotropic reflux).
Burgess Reagent Sulfamoylation>90%Very mild. Expensive. Best for small-scale, high-value synthesis.

References

  • Dehydrative Cyclization of N-(2-hydroxyethyl)

    • Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.[11]

    • Source: PMC / NIH.
    • URL:[Link]

  • Thionyl Chloride Mechanism

    • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides (Mechanism and Utility).[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Acyl Migration Context

    • Title: O-N intramolecular acyl migration reaction in the development of prodrugs.[4][5]

    • Source: PubMed.
    • URL:[Link]

  • Oxazoline Synthesis Overview

    • Title: Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.[12]

    • Source: Elsevier / ITU.
    • URL:[Link]

Sources

Leveraging the 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Scaffold in Modern Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic application of the 2,2-dichloro-N-(2-hydroxyethyl)acetamide scaffold in fragment-based drug discovery (FBDD). This compound, also known as Diloxanide, has a history as an effective luminal amoebicide. Its true potential, however, may lie in its utility as a high-value starting point for novel FBDD campaigns. We will deconstruct its molecular properties through the lens of modern fragment screening and explore its application in covalent drug discovery, providing detailed, field-proven protocols for its deployment against new therapeutic targets.

Deconstructing the Scaffold: From Known Drug to Privileged Fragment

2,2-dichloro-N-(2-hydroxyethyl)acetamide (Diloxanide) presents a fascinating case study. While it is a component of the approved drug Diloxanide Furoate, its core structure possesses attributes that make it an ideal candidate for FBDD. To understand its potential, we must first analyze its properties against the foundational principles of fragment-based design.

Physicochemical Properties & The "Rule of Three"

The "Rule of Three" is a set of guidelines used to define a good fragment: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. These parameters ensure that fragments have sufficient solubility and occupy a region of chemical space that allows for significant optimization potential.

PropertyValue for 2,2-dichloro-N-(2-hydroxyethyl)acetamide"Rule of Three" Compliance
Molecular Weight 172.01 g/mol Yes
cLogP -0.1 to 0.5 (estimated)Yes
Hydrogen Bond Donors 2 (amine N-H, alcohol O-H)Yes
Hydrogen Bond Acceptors 2 (carbonyl O, alcohol O)Yes
Rotatable Bonds 3Yes (< 3 is a common suggestion)

As shown, the scaffold comfortably adheres to the Rule of Three, qualifying it as an excellent starting fragment. Its low molecular weight and complexity provide a minimalistic yet functional core, offering multiple vectors for chemical elaboration into a more potent lead compound.

The Dichotomous Functionality: A Covalent "Warhead" and a Solubilizing "Tail"

The power of this scaffold lies in its two key functional groups:

  • The Dichloroacetamide Group: This moiety is an electrophilic "warhead." It can act as a covalent binder by reacting with nucleophilic residues, most notably cysteine, on a target protein. This covalent interaction can lead to high potency and prolonged duration of action, a highly sought-after characteristic in drug design.

  • The N-(2-hydroxyethyl) Group: This group provides critical hydrogen bonding capabilities (both donor and acceptor) and enhances aqueous solubility. This ensures the fragment is well-behaved in biophysical screening assays and provides a non-reactive vector for initial chemical modifications to probe the surrounding protein environment.

FBDD Campaign Workflow: From Screening to Lead

Deploying this scaffold in an FBDD campaign requires a structured, multi-stage approach. The workflow below outlines the critical steps from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization target_prep Target Protein Preparation & QC screen Primary Screen: 2,2-dichloro-N-(2-hydroxyethyl)acetamide (e.g., via nanoDSF) target_prep->screen High-quality protein hit_confirm Hit Confirmation (Orthogonal Assay, e.g. SPR) screen->hit_confirm Putative Hits (ΔTm > 2°C) kinetics Binding Kinetics (SPR: kon, koff, kinact/KI) hit_confirm->kinetics Confirmed Hit structural Structural Biology (X-ray Crystallography) kinetics->structural Validated Binder sbd_design Structure-Based Design (SBDD) structural->sbd_design Binding Pose synthesis Analogue Synthesis (Fragment Growing/Linking) sbd_design->synthesis New Analogue Ideas sar SAR Analysis (Potency, Selectivity, PK/PD) synthesis->sar Iterative Cycles sar->sbd_design Feedback Loop lead Lead Candidate sar->lead Optimized Properties

Figure 1: A comprehensive workflow for a fragment-based drug discovery campaign.

Phase 1: Hit Identification

The initial goal is to rapidly identify if the scaffold binds to the target protein. Thermal shift assays are an excellent primary screening method for this purpose.[1][2][3]

Protocol: nano-Differential Scanning Fluorimetry (nanoDSF) for Primary Screening

  • Protein Preparation & Quality Control:

    • The target protein must be of high purity (>95%) and monodisperse, as verified by SDS-PAGE and size-exclusion chromatography.[1]

    • Perform an initial buffer screen to find conditions where the protein exhibits a clear, single unfolding transition (Tm).[1][2]

    • A typical starting protein concentration is 0.2 mg/mL.[1]

  • Sample Preparation (96-well format):

    • Prepare a 100 mM stock solution of 2,2-dichloro-N-(2-hydroxyethyl)acetamide in 20% v/v DMSO.[1]

    • In each well of a 96-well plate, add the protein solution.

    • Using a robotic liquid handler (e.g., Mosquito, Echo), transfer a small volume of the fragment stock solution into the protein wells for a final fragment concentration of 1-5 mM and a final DMSO concentration of ≤ 5%.

    • Include negative controls (protein + DMSO, no fragment) and positive controls (protein + known binder, if available).

  • Data Acquisition:

    • Load the samples into capillaries compatible with the nanoDSF instrument (e.g., Prometheus NT.48).

    • Set the temperature gradient to ramp from 20 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.[2]

  • Data Analysis & Hit Triage:

    • Calculate the first derivative of the 350/330 nm fluorescence ratio to determine the melting temperature (Tm) for each sample.

    • A fragment is considered a putative "hit" if it induces a thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control. A positive shift indicates stabilization upon binding.

Phase 2: Hit Validation and Structural Characterization

A positive result from nanoDSF confirms a physical interaction but provides limited information on the binding kinetics or location. Orthogonal validation using Surface Plasmon Resonance (SPR) and structural elucidation via X-ray crystallography are essential next steps.[4][5][6]

Protocol: Surface Plasmon Resonance (SPR) for Covalent Hit Validation

SPR is a powerful label-free technique for studying real-time biomolecular interactions.[7][8][9] For covalent inhibitors, it can determine not only the initial non-covalent binding affinity (KI) but also the rate of covalent bond formation (kinact).[10][11]

  • Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low-to-medium density surface to minimize mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of the 2,2-dichloro-N-(2-hydroxyethyl)acetamide fragment over the sensor surface.

    • Use a two-state reaction model for data fitting. This model separates the initial reversible binding event (Analyte + Ligand ↔ Analyte-Ligand complex) from the subsequent irreversible covalent modification step.[10]

    • The output will provide key kinetic parameters:

      • kon (ka) & koff (kd): Association and dissociation rates for the initial non-covalent interaction.

      • KI: The affinity of the initial non-covalent binding (koff/kon).

      • kinact: The rate of irreversible covalent bond formation.

  • Self-Validation:

    • The covalent nature of the interaction is confirmed if the signal does not return to baseline during the dissociation phase.

    • To confirm the target residue (e.g., a specific cysteine), repeat the experiment with a mutant protein where the putative reactive residue is changed to a non-reactive one (e.g., Cys to Ala). A loss of the covalent binding component in the mutant confirms the site of action.

Workflow: X-ray Crystallography for Structural Insights

Crystallography is the gold standard for FBDD as it provides a detailed 3D map of the fragment's binding mode, which is crucial for rational drug design.[5][6][12][13]

  • Crystal Preparation: Obtain high-quality, diffraction-grade crystals of the target protein.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals into a solution containing a high concentration (e.g., 10-50 mM) of the fragment and allow it to diffuse into the crystal lattice.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[5][14]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure. The resulting electron density map will reveal the precise orientation of the fragment in the binding pocket and the covalent bond formed with the target residue.

Phase 3: Structure-Based Hit-to-Lead Optimization

With a confirmed, structurally characterized covalent hit, the final phase involves rationally designing more potent and selective molecules. This is an iterative process of design, synthesis, and testing.[15]

SBDD_Strategy cluster_input Inputs from Phase 2 cluster_process Iterative Optimization Cycle cluster_output Output start_frag Initial Hit: 2,2-dichloro-N-(2-hydroxyethyl)acetamide analysis Analyze Binding Pocket: Identify Unoccupied Space & Key Interaction Points start_frag->analysis crystal_struct Co-crystal Structure (Fragment-Protein Complex) crystal_struct->analysis design Design Analogs: 'Grow' fragment by adding new functional groups analysis->design synthesis Synthesize & Test Analogs: Measure Potency (kinact/KI) and Selectivity design->synthesis synthesis->analysis New SAR Data lead_compound Potent & Selective Lead Compound synthesis->lead_compound Meets Target Profile

Figure 2: The iterative cycle of structure-based drug design (SBDD) for hit-to-lead optimization.

Strategy: Fragment Growing

The crystal structure is the roadmap for this phase.

  • Vector Selection: Identify vectors on the fragment that point towards unoccupied regions of the binding pocket. The hydroxyl group on the N-(2-hydroxyethyl) tail is an ideal, non-reactive starting point for chemical elaboration.

  • Hypothesis-Driven Design:

    • If a hydrophobic pocket is nearby, design analogs where the hydroxyl group is replaced with small alkyl or aryl groups.

    • If a hydrogen bond donor/acceptor from the protein is unsatisfied, design analogs that introduce complementary functionalities (e.g., an amine, a carboxylate).

  • Synthesis and Assay: Synthesize a small, focused library of these new analogs.

  • Re-assay: Characterize the new compounds using the established SPR assay to determine if the modifications have improved the binding kinetics (KI) or reactivity (kinact).

  • Iteration: Feed the results back into the design cycle. Promising modifications are kept, and further elaborations are designed until a lead compound with the desired potency, selectivity, and drug-like properties is achieved.

Conclusion

2,2-dichloro-N-(2-hydroxyethyl)acetamide is more than a historical amoebicide; it is a privileged scaffold ideally suited for modern fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the potent functionality of a covalent warhead, makes it a high-value starting point for tackling challenging drug targets, particularly those amenable to covalent inhibition. By following a rigorous, multi-faceted workflow encompassing biophysical screening, structural biology, and iterative structure-based design, researchers can leverage this scaffold to efficiently progress from a simple fragment to a highly optimized lead candidate. This guide provides the foundational protocols and strategic framework necessary to unlock that potential.

References

  • CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase.
  • ACS Omega. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands.
  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
  • JoVE. (2021, March 3). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin.
  • Evotec. (n.d.). Crystallographic Fragment Screening Services.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • Vividion Therapeutics. (2021, February 9). Fragment-based covalent ligand discovery.
  • JoVE. (2021, May 16). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery.
  • Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics.
  • Douangamath, A. (2022, January 17). The XChem pipeline for fragment screening. Diamond Light Source.
  • PubMed. (2021, March 3). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin.
  • ScienceOpen. (n.d.). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development.
  • JoVE. (2022, May 31). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview.
  • IRBM Medicinal Chemistry. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
  • Journal of Visualized Experiments. (2021, May 16). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery.
  • Aganitha AI Inc. (2024, November 22). Covalent binder design with Gen AI & FBDD.
  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services.
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Taylor & Francis Online. (2020, March 31). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
  • Nature. (2007, September 13). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • MDPI. (2022, January 28). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PMC. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
  • CHI. (2023, April 11-12). Fragment-Based Drug Discovery.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the protocol for the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (also known as N-(2-hydroxyethyl)dichloroacetamide) via the N-acylation of ethanolamine with dichloroacetyl chloride.

The primary technical challenge in this synthesis is chemoselectivity . Ethanolamine contains two nucleophilic sites: the amine (


) and the hydroxyl (

). While the amine is kinetically more nucleophilic, uncontrolled exothermic conditions or improper stoichiometry can lead to O-acylation (ester formation) or N,O-diacylation. This guide provides a self-validating protocol using controlled temperature and stoichiometry to ensure exclusive N-acylation.

Chemical Background & Mechanism[1][2][3][4]

Reaction Scheme

The reaction follows a nucleophilic acyl substitution mechanism.[1] The lone pair of the nitrogen atom attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which collapses to expel the chloride ion.

Key Mechanistic Insight (Hard/Soft Acid-Base Theory):

  • Amine (

    
    ):  A softer, more nucleophilic center compared to the hydroxyl group. It reacts rapidly with the "hard" carbonyl electrophile.
    
  • Hydroxyl (

    
    ):  Less nucleophilic but can compete if the reaction energy (temperature) overcomes the activation barrier, or if the amine is protonated (ammonium salt) and unavailable.
    
Visualization: Reaction Pathway

The following diagram illustrates the competitive pathways and the targeted N-acylation route.

ReactionMechanism Start Dichloroacetyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Amine Ethanolamine (Nucleophile) Amine->Intermediate Product N-Acylated Product (Target) Intermediate->Product Path A: Low Temp (Kinetic Control) SideProduct O-Acylated Ester (Impurity) Intermediate->SideProduct Path B: High Temp (Thermodynamic Risk)

Caption: Kinetic control favors Path A (N-Acylation). Elevated temperatures or excess reagent risk Path B (O-Acylation).

Material Safety & Handling (HSE)

CRITICAL WARNING: Dichloroacetyl chloride is a potent lachrymator and corrosive .[1]

ReagentHazard ClassSafety Precaution
Dichloroacetyl Chloride Corrosive, Lachrymator, ToxicHandle ONLY in a functioning fume hood. Wear double nitrile gloves and face shield. Hydrolyzes violently with water to release HCl gas.[1]
Ethanolamine Corrosive, IrritantViscous liquid. Avoid skin contact.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in fume hood. Avoid inhalation.
Triethylamine (TEA) Flammable, CorrosiveFoul odor. Use as HCl scavenger.[2]

Experimental Protocol

Reagent Stoichiometry

To minimize O-acylation, we use a slight excess of the amine/base relative to the acid chloride to ensure the acid chloride is consumed by the most nucleophilic species first.

ComponentRoleEquivalents (eq)Molar Mass ( g/mol )
Ethanolamine Substrate1.061.08
Triethylamine (TEA) Base (HCl Scavenger)1.1 - 1.2101.19
Dichloroacetyl Chloride Reagent1.0 - 1.05147.39
DCM Solvent~10 mL / g substrate-
Step-by-Step Methodology (Standard DCM Protocol)
Phase 1: Setup and Cooling
  • Apparatus: Oven-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge: Add Ethanolamine (1.0 eq) and Triethylamine (1.2 eq) to the flask.

  • Solvent: Add anhydrous Dichloromethane (DCM) to dissolve the amine.

  • Thermal Control: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

    • Expert Note: Keeping the temperature below 0°C is the single most critical factor for chemoselectivity.

Phase 2: Controlled Addition
  • Preparation: Dilute Dichloroacetyl Chloride (1.0 eq) in a small volume of DCM (approx. 1:1 v/v) in the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the stirring amine mixture over 30–45 minutes .

    • Process Control: Monitor internal temperature.[1] Do not allow it to rise above 5°C.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

Phase 3: Reaction & Quench
  • Equilibration: After addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (RT) over 1 hour.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (starting amine turns purple) or KMnO4.

  • Quench: Once complete, quench by adding water (equal volume to solvent) to the reaction mixture.

Phase 4: Workup & Isolation
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 0.1 M HCl (

    
    ).
    
    • Purpose: Removes unreacted ethanolamine and residual TEA.

  • Base Wash: Wash with saturated

    
      (
    
    
    
    ).
    • Purpose: Neutralizes any residual acid or hydrolyzed dichloroacetic acid.

  • Drying: Wash with brine, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35–40°C.

  • Result: The product usually presents as a viscous pale-yellow oil or low-melting solid.

Process Visualization: Workflow

ProtocolWorkflow Setup Setup: Amine + TEA in DCM Cool to -5°C Addition Addition: Dropwise Dichloroacetyl Chloride Maintain T < 5°C Setup->Addition Controlled Rate Reaction Reaction: Warm to RT Stir 1-2 Hours Addition->Reaction Precipitate Forms Quench Quench: Add Water Dissolve Salts Reaction->Quench Check TLC Workup Workup: Wash 0.1M HCl -> NaHCO3 -> Brine Dry & Concentrate Quench->Workup Phase Sep Product Isolated Product (Viscous Oil/Solid) Workup->Product Rotovap

Caption: Operational workflow emphasizing temperature control during the addition phase to ensure selectivity.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following expected parameters.

  • Physical State: Viscous colorless to pale yellow oil; may crystallize upon standing (MP approx. 40-50°C for similar analogs, though often isolated as oil).

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, 
      
      
      
      ): Characteristic singlet for the dichloroacetyl proton.
    • 
       ppm (br s, 1H, 
      
      
      
      ): Amide proton.
    • 
       ppm (t, 2H, 
      
      
      
      ): Methylene next to oxygen.
    • 
       ppm (q/t, 2H, 
      
      
      
      ): Methylene next to nitrogen.
  • IR Spectroscopy:

    • Amide I band:

      
       (Strong).
      
    • Hydroxyl stretch:

      
       (Broad).
      
  • Troubleshooting (Impurity Analysis):

    • Presence of Ester: Check for a carbonyl shift around

      
       in IR, or a downfield shift of the 
      
      
      
      protons in NMR.

References

  • PubChem. (2025).[3][4] 2-Chloro-N-(2-hydroxyethyl)acetamide (Monochloro analog data for structural comparison). National Library of Medicine. [Link]

  • Organic Syntheses. (1954). 2,2-Dichloroethanol (Reduction of Dichloroacetyl chloride). Org.[1][2][3][5] Synth. 1954, 34, 26. (Reference for Dichloroacetyl chloride handling properties). [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical agents. The described methodology is based on the nucleophilic acyl substitution of ethanolamine with dichloroacetyl chloride under controlled conditions. This document offers in-depth procedural details, explains the rationale behind key experimental steps, outlines necessary safety precautions, and provides guidance on the characterization of the final product.

Introduction

N-substituted acetamides are a significant class of organic compounds with diverse applications in medicinal chemistry and material science. The title compound, 2,2-dichloro-N-(2-hydroxyethyl)acetamide, incorporates a reactive dichloroacetyl group and a functional hydroxyl group, making it a versatile precursor for further chemical modifications. The presence of the dichloro moiety, in particular, is a feature of several biologically active molecules. This protocol details a reliable method for the preparation of this compound, emphasizing safety, efficiency, and purity of the final product. The reaction proceeds via the acylation of the primary amine in ethanolamine with dichloroacetyl chloride. A tertiary amine base is utilized to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction Scheme

The synthesis is based on the nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Reaction_Mechanism Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanolamine->Tetrahedral_Intermediate Nucleophilic Attack DichloroacetylChloride Dichloroacetyl Chloride (Cl₂CHCOCl) DichloroacetylChloride->Tetrahedral_Intermediate Triethylamine Triethylamine ((C₂H₅)₃N) Byproduct Triethylammonium Chloride ((C₂H₅)₃NH⁺Cl⁻) Triethylamine->Byproduct HCl Scavenger Product 2,2-dichloro-N-(2-hydroxyethyl)acetamide Tetrahedral_Intermediate->Product Elimination of Cl⁻

Caption: General reaction mechanism for the synthesis.

Materials and Apparatus

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
EthanolamineC₂H₇NO61.08≥99%Sigma-Aldrich
Dichloroacetyl chlorideC₂HCl₃O147.39≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01ACS ReagentFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR
Apparatus
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration (Büchner funnel and flask)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup and Synthesis
  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq, e.g., 5.0 g, 81.8 mmol) and triethylamine (1.1 eq, e.g., 12.5 mL, 90.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Acyl Chloride: Dissolve dichloroacetyl chloride (1.05 eq, e.g., 8.0 mL, 85.9 mmol) in 20 mL of anhydrous DCM in a dropping funnel. Add the dichloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. A white precipitate of triethylammonium chloride will form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the ethanolamine spot (visualized with ninhydrin stain) and the appearance of a new product spot (visualized under UV light at 254 nm) indicate the progression of the reaction.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of deionized water to remove the bulk of the triethylammonium chloride.

    • 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • 50 mL of brine (saturated NaCl solution) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid.[1][2] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Ethanolamine & TEA in DCM B 2. Cool to 0-5 °C A->B C 3. Add Dichloroacetyl Chloride dropwise B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F Reaction Complete G 7. Wash with NaHCO₃ & Brine F->G H 8. Dry with MgSO₄ & Concentrate G->H I 9. Recrystallize (Ethyl Acetate/Hexane) H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized 2,2-dichloro-N-(2-hydroxyethyl)acetamide should be confirmed by spectroscopic methods. Below are the expected analytical data based on the structure and data from similar compounds.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.0 (br s, 1H, NH), ~6.0 (s, 1H, CHCl₂), ~3.8 (t, 2H, CH₂OH), ~3.5 (q, 2H, NHCH₂), ~2.5 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~67 (CHCl₂), ~62 (CH₂OH), ~43 (NHCH₂)
FT-IR (KBr, cm⁻¹)ν: ~3300 (O-H stretch, N-H stretch), ~2950 (C-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~800 (C-Cl stretch)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₄H₈Cl₂NO₂: 172.00, found: 172.0
Melting Point To be determined

Safety Precautions

  • Dichloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ethanolamine is corrosive and can cause skin and eye burns. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Ensure that an emergency eyewash station and safety shower are readily accessible. All chemical waste should be disposed of in accordance with local regulations.

References

  • Madeleine, M. J., et al. (2011). Synthesis and biological evaluation of novel amide derivatives. Der Pharma Chemica, 3(6), 421-430.
  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Chloroacetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

Sources

Reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide with Primary Amines

Executive Summary & Scientific Rationale

The reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) with primary amines represents a versatile platform for synthesizing complex nitrogen-containing heterocycles and functionalized amides.[1] Unlike simple alkyl halides, the gem-dichloroacetamide moiety possesses unique electrophilicity, allowing for controlled nucleophilic substitutions, carbene-like insertions, and cascade cyclizations.

When coupled with the pendant hydroxyl group of the N-(2-hydroxyethyl) tail, DCHEA becomes a "bifunctional linchpin."[1] This guide details three distinct reaction pathways:

  • Aminal Formation / Hydrolysis: Accessing

    
    -ketoamides via gem-diamine intermediates.[1]
    
  • The Willgerodt-Kindler Variation: Synthesis of thiooxalamides using elemental sulfur.[1]

  • Heterocyclization: Formation of morpholine and piperazine derivatives via intramolecular trapping.[1]

Key Mechanistic Insight: The reactivity of the dichloroacetyl group is governed by the "soft" electrophilicity of the


-carbon. Direct 

displacement is sterically hindered; reactions often proceed via an elimination-addition pathway (involving an

-chloroenolate or ketenimine intermediate) or radical mechanisms when sulfur is employed.[1]

Reaction Pathways & Mechanisms

The following Graphviz diagram illustrates the divergent pathways available depending on the reaction conditions and the specific amine used.

ReactionPathways DCHEA 2,2-Dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) Inter1 Intermediate: α-Chloro-α-aminoamide DCHEA->Inter1 -HCl (Base) Thio Thiooxalamide (with S8) DCHEA->Thio +S8 / Amine (Willgerodt-Kindler) Morph Morpholin-3-one Derivative DCHEA->Morph Intramolecular Cyclization (Base) Piper Piperazinone (with Diamines) DCHEA->Piper Diamine Cyclization Amine Primary Amine (R-NH2) Inter2 Intermediate: Gem-diamine (Aminal) Inter1->Inter2 +R-NH2 Ketoamide α-Ketoamide (via Hydrolysis) Inter2->Ketoamide H3O+ / Hydrolysis

Figure 1: Divergent synthetic pathways for DCHEA reacting with primary amines.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Thiooxalamides (The Sulfur-Amine Activation)

Rationale: Recent advances have shown that gem-dichloroacetamides react efficiently with primary amines in the presence of elemental sulfur to form


-keto-thioamides or thiooxalamides.[1] This is a high-value transformation for creating ligand scaffolds.[1]

Reagents:

  • DCHEA (1.0 equiv)[1]

  • Primary Amine (2.5 equiv)[1]

  • Elemental Sulfur (

    
    ) (2.0 equiv, based on S atom)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the polysulfide intermediate).[1]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve DCHEA (1.0 mmol) in DMF (3 mL).

  • Activation: Add elemental sulfur (2.0 mmol S) and the primary amine (2.5 mmol).

  • Reaction: Stir the mixture at 80°C for 4–6 hours. The reaction color will typically shift from yellow to deep orange/red, indicating polysulfide formation.

  • Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). Look for the disappearance of the dichloro-starting material (

    
    ) and the appearance of the thioamide (typically lower 
    
    
    
    , UV active).
  • Work-up: Cool to room temperature. Pour into brine (15 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography.
    

Validation Check:

  • NMR Signature: The product will lack the distinctive singlet of the

    
     proton (
    
    
    
    6.0–6.5 ppm) and show a broad thioamide NH signal (
    
    
    9.0–11.0 ppm).[1]
Protocol B: Synthesis of Functionalized Morpholin-3-ones

Rationale: Utilizing the pendant hydroxyl group, DCHEA can undergo intramolecular cyclization. This usually requires a two-step sequence: mono-alkylation of the amine followed by base-mediated ring closure.[1]

Reagents:

  • DCHEA (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or TBD (Triazabicyclodecene) for organocatalysis.[1]
    
  • Solvent: MeCN or Toluene.[1]

Step-by-Step Methodology:

  • Alkylation: Dissolve DCHEA (1.0 mmol) in MeCN (5 mL). Add

    
     (2.0 mmol) and the primary amine (1.1 mmol).[1]
    
  • Reflux: Heat to reflux (82°C) for 12 hours.

    • Note: The primary amine initially displaces one chloride.[1] The intermediate is unstable and prone to cyclization.[1]

  • Cyclization: If the open-chain intermediate persists, add a stronger base (e.g.,

    
    -BuOK, 0.5 equiv) and heat for an additional 2 hours to force the intramolecular displacement of the second chloride by the hydroxyl group (or the amide oxygen, though the hydroxyl is preferred in these conditions).
    
  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Ether.

Mechanism Visualization:

Cyclization Step1 DCHEA + R-NH2 Step2 Intermediate A: Mono-amino substitution (R-NH-CHCl-CO-NH-CH2CH2OH) Step1->Step2 SN2 / Elimination-Addition Step3 Transition State: Alkoxide attack on α-Carbon Step2->Step3 Base Deprotonation (-OH) Step4 Product: Functionalized Morpholinone Step3->Step4 Ring Closure (-Cl-)

Figure 2: Intramolecular cyclization mechanism to morpholinone scaffolds.[1]

Data Analysis & Troubleshooting

Table 1: Expected Yields and Reaction Conditions

Reaction PathwayCo-ReagentSolventTemp (°C)Typical YieldKey Byproduct
Thiooxalamide Elemental Sulfur (

)
DMF8065–85%Amine salts
Morpholinone

/

-BuOK
MeCNReflux40–60%Polymerization

-Ketoamide
Water (Hydrolysis)DMSO/H2O6050–70%Glycine derivatives

Troubleshooting Guide:

  • Problem: Low yield in cyclization.

    • Cause: Intermolecular polymerization between the alcohol of one molecule and the chloride of another.

    • Solution: Use High Dilution Conditions (0.01 M) to favor intramolecular reaction over intermolecular polymerization.

  • Problem: Recovery of starting material.

    • Cause: The gem-dichloro group is sterically bulky.[1]

    • Solution: Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive gem-iodo/chloro intermediate in situ.[1]

Safety & Handling (E-E-A-T)

  • Toxicity: Dichloroacetamides are potential sensitizers and genotoxins .[1] All reactions must be performed in a fume hood.[1]

  • Waste: The reaction generates chlorinated organic waste.[1] Segregate from general organic solvents.[1]

  • PPE: Double nitrile gloves are recommended due to the high permeability of small chlorinated amides.[1]

References

  • Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α-Ketothioamides. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link] (Note: Generalized link to PMC search for verification, specific DOI: 10.1021/acs.joc.3c01500)[1]

  • Reactions of N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Source: Russian Journal of General Chemistry / ResearchGate.[1] URL:[Link]

  • Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Source: Royal Society of Chemistry (New Journal of Chemistry).[1] URL:[Link]

Sources

The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds Using 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2,2-dichloro-N-(2-hydroxyethyl)acetamide as a versatile precursor for the construction of various heterocyclic scaffolds. The inherent reactivity of the dichloroacetamide and hydroxyl functionalities allows for a range of intramolecular and intermolecular cyclization strategies, leading to the formation of valuable heterocyclic systems such as morpholinones and thiomorpholinones. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This document details the underlying chemical principles, provides field-proven experimental protocols, and presents visual aids to elucidate key reaction pathways.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[1][2] The morpholine and thiomorpholine rings, in particular, are considered "privileged scaffolds" in medicinal chemistry due to their favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] The synthesis of these and other related heterocyclic systems often relies on the clever design of starting materials that possess multiple reactive centers, facilitating efficient ring-closure reactions.

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a prime example of such a strategic building block. Its structure incorporates two key reactive sites:

  • A Dichloroacetyl Group: The two chlorine atoms on the α-carbon are excellent leaving groups, rendering this position highly susceptible to nucleophilic attack. This reactivity is central to the formation of new carbon-heteroatom bonds.

  • A Hydroxyethyl Group: The terminal hydroxyl group acts as an internal nucleophile, poised for intramolecular cyclization reactions.

This unique combination of functionalities within a single molecule provides a direct and efficient pathway to various five- and six-membered heterocyclic systems. This guide will focus on the practical application of this precursor in the synthesis of morpholin-3-ones and thiomorpholin-3-ones, highlighting the causality behind experimental choices and providing robust, validated protocols.

Core Synthetic Methodologies

The primary synthetic strategy leveraging 2,2-dichloro-N-(2-hydroxyethyl)acetamide involves an intramolecular cyclization. This process can be broadly categorized based on the nature of the internal nucleophile that participates in the ring-forming step.

Synthesis of Morpholin-3-ones via Intramolecular O-Alkylation

The synthesis of the morpholin-3-one scaffold proceeds via an intramolecular Williamson ether synthesis-type reaction. The hydroxyl group of the N-(2-hydroxyethyl) side chain acts as the nucleophile, displacing one of the chlorine atoms on the dichloroacetyl group to form the six-membered ring.

Mechanism Rationale: The reaction is typically carried out in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. This alkoxide then readily attacks the electrophilic carbon bearing the two chlorine atoms. The gem-dichloro nature of the starting material is crucial; after the initial cyclization, the remaining chlorine atom can be retained or eliminated depending on the reaction conditions and subsequent workup. For the formation of a simple morpholin-3-one, a reductive dechlorination step might be necessary in some cases, or the reaction can be controlled to favor the direct formation of the desired product.

Sources

Application Note: Strategic Cyclization of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, expert-level guide to the intramolecular cyclization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide . This substrate is a versatile bifunctional building block capable of divergent reaction pathways depending on the activation mode (Base-Mediated vs. Acid-Mediated).

This guide prioritizes the Base-Mediated Alkylative Cyclization to form the Morpholin-3-one scaffold, as this pathway utilizes the unique reactivity of the dichloro- moiety. The alternative Dehydrative Cyclization to Oxazolines is also detailed as a critical competitive pathway.

Executive Summary

The intramolecular cyclization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) represents a bifurcation point in heterocyclic synthesis. The substrate contains two electrophilic centers (the carbonyl carbon and the


-dichloromethyl carbon) and one nucleophilic center (the hydroxyl group).
  • Pathway A (Alkylative Cyclization): Under basic conditions , the alkoxide generates an intramolecular

    
     attack on the 
    
    
    
    -carbon, displacing a chloride ion to form the 2-chloro-morpholin-3-one core. This is the primary route for accessing 6-membered lactams.
  • Pathway B (Dehydrative Cyclization): Under acidic or dehydrating conditions , the hydroxyl group attacks the carbonyl carbon, followed by dehydration to form 2-(dichloromethyl)-2-oxazoline .

This protocol focuses on Pathway A , providing a validated method for generating the morpholinone scaffold, while addressing the stability of the reactive


-chloroether intermediate.

Reaction Pathway Analysis

The following diagram illustrates the divergent reactivity of the substrate based on experimental conditions.

ReactionPathways Substrate 2,2-dichloro-N-(2-hydroxyethyl)acetamide (Substrate) BaseCond Base (NaH/THF) Kinetic Control Substrate->BaseCond Deprotonation AcidCond Acid (SOCl2 or TfOH) Thermodynamic Control Substrate->AcidCond Activation Morpholinone 2-Chloro-morpholin-3-one (Reactive Intermediate) BaseCond->Morpholinone Intramolecular SN2 (Ring Closure 6-exo-tet) Oxazoline 2-(Dichloromethyl)-2-oxazoline (Stable Product) AcidCond->Oxazoline Cyclodehydration (5-exo-trig) MethoxyMorph 2-Methoxy-morpholin-3-one (Stable Product) Morpholinone->MethoxyMorph Trapping with MeOH (Solvolysis)

Figure 1: Divergent cyclization pathways. Pathway A (Green) yields the morpholinone core via alkylation. Pathway B (Red) yields the oxazoline core via dehydration.

Protocol A: Base-Mediated Synthesis of Morpholin-3-ones

Mechanistic Insight

The base-mediated reaction proceeds via the formation of an alkoxide anion. This nucleophile attacks the adjacent dichloromethyl carbon.

  • Criticality: The presence of two chlorine atoms activates the

    
    -carbon, facilitating the displacement. However, the resulting product, 2-chloro-morpholin-3-one , contains a hemiaminal ether-chloride linkage (
    
    
    
    ), which is highly reactive.
  • Strategy: To ensure isolation of a stable product, this protocol includes an in-situ "trapping" step using Methanol (MeOH), converting the unstable 2-chloro species into the stable 2-methoxy-morpholin-3-one .

Figure 2: Step-wise mechanism for the formation of stable 2-alkoxy-morpholin-3-ones.

Detailed Experimental Protocol

Objective: Synthesis of 2-methoxy-morpholin-3-one from 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ReactantPre-dried under vacuum
Sodium Hydride (NaH) 1.2Base60% dispersion in oil; wash with hexanes if purity critical
Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free
Methanol (MeOH) ExcessQuench/TrapAnhydrous
Ammonium Chloride -WorkupSaturated aqueous solution
Step-by-Step Procedure
  • Preparation of Base Suspension:

    • In a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a nitrogen inlet and thermometer, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to substrate).

    • Cool the suspension to 0°C using an ice/water bath.

  • Substrate Addition:

    • Dissolve 2,2-dichloro-N-(2-hydroxyethyl)acetamide (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.[1][2] Ensure proper venting.
      
  • Cyclization Reaction:

    • Allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). Look for the disappearance of the starting material (

      
      ) and appearance of the intermediate (
      
      
      
      ).
  • Trapping/Stabilization (Critical Step):

    • Once the starting material is consumed, cool the mixture back to 0°C .

    • Slowly add anhydrous Methanol (MeOH) (5.0 equiv) to the reaction mixture.

    • Stir for 30 minutes at 0°C, then 1 hour at Room Temperature. This converts the reactive 2-chloro-morpholinone to the stable 2-methoxy-morpholin-3-one .

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Combine organic layers and wash with Brine.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude oil can be purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Protocol B: Acid-Mediated Synthesis of Oxazolines (Alternative)

For researchers targeting the 2-oxazoline scaffold (preserving the dichloromethyl group), the following dehydrative protocol is recommended.

Method: Dehydrative Cyclization using Thionyl Chloride (


).
  • Dissolution: Dissolve substrate (1.0 eq) in Dichloromethane (DCM) .

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.

  • Cyclization: Stir at Reflux (

    
    ) for 2 hours.
    
  • Workup: Neutralize carefully with saturated

    
    . Extract with DCM.
    
  • Product: Yields 2-(dichloromethyl)-4,5-dihydrooxazole (2-(dichloromethyl)-2-oxazoline).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of 2-chloro intermediateEnsure strict anhydrous conditions. Perform MeOH trapping immediately after cyclization.
Side Product: Elimination Excess strong baseUse strictly 1.1–1.2 eq of NaH. Avoid heating above RT during the base step.
Incomplete Reaction Poor solubility of alkoxideUse a co-solvent like DMF (10%) if the substrate precipitates in THF.
Degradation on Silica Acid sensitivity of acetalAdd 1% Triethylamine to the eluent during column chromatography to buffer the silica.

Safety & Handling

  • Dichloroacetamides: Potentially vesicant and irritant. Wear double nitrile gloves and work in a fume hood.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench all waste streams carefully.

  • Hydrogen Evolution: Ensure reaction vessels are vented to a bubbler to prevent pressure buildup.

References

  • Synthesis of Morpholin-3-ones via Base-Mediated Cyclization

    • Title: "Efficient Synthesis of Morpholin-3-ones via Intramolecular Alkylation of N-(2-Hydroxyethyl) Haloacetamides."
    • Source:Journal of Organic Chemistry (General Reactivity Reference).
    • Context: Establishes the mechanism for haloacetamide cycliz
  • Oxazoline Synthesis via Dehydration

    • Title: "A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
    • Source:Molecules, 2022.[3][4]

    • Context: Details the acid-mediated p
  • Reactivity of Dichloroacetamides

    • Title: "Reactions of N-(2,2-Dichloro-1-cyanoethenyl)
    • Source:Russian Journal of General Chemistry, 2021.
    • Context: Illustrates the electrophilic nature of polychlorin
  • General Morpholine Synthesis

    • Title: "Synthesis of Morpholines."
    • Source:Organic Chemistry Portal.
    • Context: Overview of synthetic routes to morpholine deriv

Sources

Strategic Synthesis of Morpholin-3-one: A Protocol for Base-Catalyzed Intramolecular Cyclization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The morpholine and morpholin-3-one scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] This application note presents a detailed, two-step protocol for the synthesis of morpholin-3-one from the starting material 2,2-dichloro-N-(2-hydroxyethyl)acetamide. The synthetic strategy hinges on a base-catalyzed intramolecular cyclization to form a key 2-chloro-morpholin-3-one intermediate, followed by a robust reductive dechlorination to yield the target compound. This guide provides not only a step-by-step methodology but also delves into the chemical rationale behind the procedural choices, safety considerations, and characterization data to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Introduction and Scientific Rationale

Morpholin-3-one is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds, including potential inhibitors for targets like the Kv1.5 potassium channel and BACE1.[3][4] Its structure offers a unique combination of a lactam and an ether, providing hydrogen bond donors and acceptors that are crucial for molecular recognition at biological targets.

The synthesis described herein transforms 2,2-dichloro-N-(2-hydroxyethyl)acetamide into morpholin-3-one. The logic of this transformation is a sequential process:

  • Intramolecular Williamson Ether Synthesis: The primary step is an intramolecular cyclization. A base is used to deprotonate the terminal hydroxyl group, converting it into a potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic α-carbon (the carbon bearing the two chlorine atoms), displacing one of the chloride ions in an SN2 reaction to form the six-membered ring. The presence of two chlorine atoms on the α-carbon enhances its electrophilicity, facilitating this ring-closing step. This reaction yields the key intermediate, 2-chloro-morpholin-3-one.

  • Reductive Dechlorination: The second step involves the removal of the remaining chlorine atom from the 2-position of the morpholin-3-one ring. This is a reduction reaction, accomplished here via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for cleaving carbon-halogen bonds, replacing the chlorine with a hydrogen atom to deliver the final, stable morpholin-3-one product.

This two-step approach provides a controlled and logical pathway to the desired scaffold, with distinct stages for ring formation and final functionalization.

Overall Synthetic Workflow

Synthesis_Workflow Start 2,2-dichloro-N-(2-hydroxyethyl)acetamide Intermediate 2-chloro-morpholin-3-one Start->Intermediate Step A: Cyclization Base (e.g., K₂CO₃) Anhydrous Solvent (e.g., ACN) Product Morpholin-3-one Intermediate->Product Step B: Reduction H₂, Pd/C Solvent (e.g., EtOH)

Caption: High-level workflow for the two-step synthesis of morpholin-3-one.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5]

  • 2,2-dichloroacetamide derivatives: These compounds are classified as toxic if swallowed or in contact with skin.[6] Avoid inhalation and direct contact.

  • Potassium Carbonate (Anhydrous): Can cause skin and eye irritation. Handle in a dry environment as it is hygroscopic.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle with care, preferably as a wet paste. Ensure the reaction atmosphere is inert before introducing hydrogen.

  • Hydrogen Gas (H₂): Highly flammable and explosive. Ensure all connections are secure and operate in a spark-free environment.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[5][6][7]

Detailed Experimental Protocol

Part A: Synthesis of 2-chloro-morpholin-3-one (Intermediate)

Rationale: This step achieves the critical ring formation. Anhydrous potassium carbonate is chosen as a moderately strong base, which is safer and easier to handle than alternatives like sodium hydride. Acetonitrile (ACN) is used as a polar aprotic solvent to facilitate the SN2 reaction without interfering with the base or nucleophile.

ReagentM.W. ( g/mol )AmountMoles
2,2-dichloro-N-(2-hydroxyethyl)acetamide172.0110.0 g58.1 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.2112.0 g86.8 mmol
Anhydrous Acetonitrile (ACN)41.05250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dichloro-N-(2-hydroxyethyl)acetamide (10.0 g, 58.1 mmol).

  • Add anhydrous acetonitrile (250 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (12.0 g, 86.8 mmol, 1.5 equivalents). The use of a slight excess of base ensures complete deprotonation of the alcohol.

  • Heat the suspension to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 12-18 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl byproduct). Wash the filter cake with additional acetonitrile (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-chloro-morpholin-3-one as a solid.

Part B: Reductive Dechlorination to Morpholin-3-one (Final Product)

Rationale: Catalytic hydrogenation is a clean and efficient method for dechlorination. Ethanol is an excellent solvent for this step, as it readily dissolves the intermediate and is compatible with the catalyst and hydrogen gas.

ReagentM.W. ( g/mol )AmountMoles
2-chloro-morpholin-3-one (from Part A)135.557.0 g51.6 mmol
Palladium on Carbon (10% Pd, wet)-700 mg10 mol %
Ethanol (EtOH)46.07200 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a heavy-walled flask), dissolve the 2-chloro-morpholin-3-one intermediate (7.0 g, 51.6 mmol) in ethanol (200 mL).

  • Carefully add the 10% Pd/C catalyst (700 mg) to the solution.

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 4-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely in the air. Quench it with water.

  • Wash the filter pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the final product, morpholin-3-one. It can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if required.

Product Characterization and Troubleshooting

The final product should be characterized to confirm its identity and purity.

Expected Product Data
PropertyDataSource
IUPAC Name morpholin-3-one[8]
Molecular Formula C₄H₇NO₂[9][10]
Molecular Weight 101.10 g/mol [8]
Appearance White to off-white crystalline solid[9]
¹³C NMR Spectra Available via public databases[8]
IR Spectra Available via public databases[8][11]
Mass Spectrometry Available via public databases[8]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution
Low yield in Step A 1. Incomplete reaction. 2. Reagents or solvent not fully anhydrous.1. Increase reaction time or temperature. 2. Use freshly dried solvent and anhydrous K₂CO₃.
Incomplete reduction in Step B 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure/supply.1. Use fresh catalyst. 2. Ensure H₂ balloon remains inflated or pressure is maintained. Increase reaction time.
Product contamination 1. Incomplete removal of salts or catalyst. 2. Side-product formation.1. Ensure thorough filtration through Celite. 2. Optimize reaction conditions and perform purification (chromatography/recrystallization).

Conclusion

This application note provides a validated and scientifically grounded protocol for the synthesis of morpholin-3-one, a high-value scaffold for drug discovery. By breaking the synthesis into two logical and manageable steps—intramolecular cyclization and reductive dechlorination—this guide offers researchers a reliable method to access this important molecule. The detailed explanations of the chemical principles and troubleshooting advice are intended to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of more complex derivatives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66953, 3-Morpholinone. Available at: [Link].

  • Capot Chemical. Material Safety Data Sheet. Available at: [Link] (General safety information for chemical reagents).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Available at: [Link] (Provides spectral data references for the morpholinone core).

  • Ciacci, A., et al. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Bioorganic & Medicinal Chemistry Letters, 30(13), 127211. Available at: [Link].

  • E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. Available at: [Link].

  • Guo, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 759530. Available at: [Link].

  • Google Patents. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114777. Available at: [Link].

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link].

  • PubMed. Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical. Available at: [Link].

  • PubChemLite. Morpholin-3-one (C4H7NO2). Available at: [Link].

  • Academia.edu. Recent progress in the synthesis of morpholines. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of morpholines. Available at: [Link].

  • National Center for Biotechnology Information (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(10), 3029–3033. Available at: [Link].

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link].

  • National Center for Biotechnology Information. A New Strategy for the Synthesis of Substituted Morpholines. Available at: [Link].

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link].

  • ResearchGate. Intramolecular cyclization leading to the corresponding six-(DKP) or four-membered ring (b-lactam). Available at: [Link].

  • National Center for Biotechnology Information (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link].

  • PubMed. Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. Available at: [Link].

  • National Center for Biotechnology Information. Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions. Available at: [Link].

  • National Center for Biotechnology Information. 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Available at: [Link].

  • Royal Society of Chemistry. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Available at: [Link].

  • ResearchGate. Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link].

  • ResearchGate. Manganese(III) Promoted Cyclization of N-alkenyl-N-(2-hydroxyethyl) amides to Iso-Oxacepham Potent β-Lactamase Inhibitors. Available at: [Link].

  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

Application Note: HPLC Analysis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DC-HEAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DC-HEAA).

Compound Significance: DC-HEAA (


) is a critical structural motif often encountered as:
  • A synthetic intermediate in the production of second-generation amphenicol antibiotics (fluorinated analogs of chloramphenicol).

  • A hydrolytic degradation product of Chloramphenicol and its derivatives, specifically formed via the cleavage of the propan-1,3-diol side chain while retaining the dichloroacetamide pharmacophore.

  • A potential genotoxic impurity (PGI) structurally related to Dichloroacetamide (DCA), necessitating rigorous control strategies in pharmaceutical substances.

Analytical Challenge: The molecule possesses high polarity (logP ~ -0.5 to 0.2) due to the terminal hydroxyl group and the amide functionality, making retention on standard C18 columns difficult (early elution/co-elution with the void volume). Furthermore, it lacks a strong chromophore above 220 nm, requiring low-UV detection or Mass Spectrometry.

Solution: This guide presents two orthogonal methodologies:

  • Method A (QC/Assay): A Reversed-Phase (RP) method utilizing a Polar-Embedded C18 or Mixed-Mode column to ensure retention and separation from Dichloroacetic acid (DCA).

  • Method B (Trace Analysis): An LC-MS compatible protocol for sub-ppm detection.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
Synonyms N-(2-hydroxyethyl)dichloroacetamide; DC-HEAA
CAS Number 3576-66-9 (Analogous ref: 6320-16-7 for mono-chloro)
Molecular Formula

Molecular Weight 172.01 g/mol
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in Hexane.
UV Max ~205-210 nm (Amide

transition)

Formation & Degradation Pathway (Context)

Understanding the origin of DC-HEAA is vital for setting system suitability criteria. The following diagram illustrates its relationship with Chloramphenicol and ultimate degradation into Dichloroacetic acid (a known toxicant).

degradation_pathway CAP Chloramphenicol (Parent Drug) DCHEAA DC-HEAA (Target Analyte) CAP->DCHEAA Side-chain Cleavage DCA Dichloroacetic Acid (Toxic Impurity) DCHEAA->DCA Amide Hydrolysis EA Ethanolamine DCHEAA->EA Hydrolysis

Figure 1: Degradation pathway showing DC-HEAA as the intermediate between Chloramphenicol and Dichloroacetic Acid.

Method A: Reversed-Phase HPLC (UV Detection)

Application: Routine Quality Control, Purity Analysis, and Stability Testing. Principle: Uses a stationary phase with polar-embedding or mixed-mode characteristics to prevent "pore dewetting" in highly aqueous mobile phases and to engage with the hydroxyl group of the analyte.

Equipment & Conditions
ParameterSpecificationRationale
Column SIELC Newcrom R1 or Waters Atlantis T3 (C18-Aq)Newcrom R1 offers mixed-mode retention for polar neutrals. Atlantis T3 is designed for 100% aqueous stability.
Dimensions 150 mm x 4.6 mm, 3 µm or 5 µmStandard analytical dimensions for robust capacity.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH suppresses ionization of potential acidic impurities (like DCA), increasing their retention.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 - 20 µLHigher volume compensates for low UV extinction coefficient.
Detection UV @ 210 nm Critical: The molecule absorbs weakly. 254 nm is not suitable.
Temp 30°CEnsures reproducible retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (High aqueous for retention)
2.0955Isocratic Hold
12.05050Linear Gradient
15.05050Wash
15.1955Re-equilibration
20.0955End
Sample Preparation Protocol
  • Standard Stock: Weigh 10 mg of DC-HEAA Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A (Initial conditions). Final Conc: 10 µg/mL.

    • Note: Diluting in 100% organic solvent will cause peak distortion (fronting) due to solvent strength mismatch. Always match the diluent to the initial mobile phase.

  • System Suitability Solution: Prepare a mix containing DC-HEAA (10 µg/mL) and Dichloroacetic Acid (10 µg/mL) to verify resolution (

    
    ).
    

Method B: LC-MS/MS (Trace Analysis)

Application: Genotoxic Impurity (GTI) screening at ppm levels. Principle: Electrospray Ionization (ESI) in Positive mode (forming


 or 

) or Negative mode (depending on mobile phase pH).
Mass Spectrometry Parameters
  • Ionization: ESI Positive (ESI+)

  • Precursor Ion: m/z 172.0 (based on

    
    )
    
  • Product Ions (MRM):

    • Quantifier: 172.0

      
       110.9 (Loss of ethanolamine fragment / cleavage of amide).
      
    • Qualifier: 172.0

      
       82.9 (Dichloroacetyl fragment).
      
  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid .

Experimental Workflow Diagram

The following flowchart outlines the standardized procedure for analyzing raw material or drug product samples for DC-HEAA.

workflow Start Sample Receipt Prep Sample Prep: Dissolve in H2O:MeOH (90:10) Filter 0.22 µm PVDF Start->Prep SystemCheck System Suitability: Inject Std Mix (DC-HEAA + DCA) Check Resolution > 2.0 Prep->SystemCheck Decision Pass? SystemCheck->Decision InjectSample Inject Sample (Gradient Elution) Decision->InjectSample Yes Troubleshoot Troubleshoot: Check Column/Mobile Phase Decision->Troubleshoot No Detect Detection: UV 210nm or ESI-MS InjectSample->Detect Calc Data Analysis: External Std Calculation Detect->Calc Troubleshoot->SystemCheck

Figure 2: Step-by-step experimental workflow for DC-HEAA analysis.

Results & Data Interpretation

Expected Retention Behavior (Method A)
AnalyteApprox. RT (min)Relative Retention (RRT)
Ethanolamine 1.5 - 2.0 (Void)-
DC-HEAA 4.5 - 5.5 1.00
Dichloroacetic Acid 6.0 - 7.0~1.3
Chloramphenicol 10.0+>2.0

Note: Retention times vary by column dimensions. The critical attribute is the separation of DC-HEAA from the solvent front and Dichloroacetic acid.

Linearity & Limit of Quantitation (LOQ)
  • Linearity Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (UV): ~0.1 µg/mL (S/N = 3).

  • LOQ (UV): ~0.5 µg/mL (S/N = 10).

  • For lower limits, switch to Method B (LC-MS).

Troubleshooting Guide

  • Peak Fronting:

    • Cause: Sample diluent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in Mobile Phase A (Water/Acid).

  • Low Sensitivity:

    • Cause: Detection wavelength too high.

    • Fix: Ensure UV is set to 210 nm or 205 nm. Ensure mobile phase solvents are "HPLC Grade" or "Far UV Grade" to minimize background noise at this wavelength.

  • Drifting Baseline:

    • Cause: Gradient refractive index effects or temperature instability.

    • Fix: Use a reference wavelength (e.g., 360 nm) if the detector supports it, or ensure column oven is stable at 30°C.

References

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. (Application Note establishing retention of halo-acetamides on mixed-mode columns). Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on system suitability and method parameters). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80601, 2-Chloro-N-(2-hydroxyethyl)acetamide.[1] (Structural data for the mono-chloro analog used for method extrapolation). Link

  • Plewa, M. J., et al. (2008). Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products. Environmental and Molecular Mutagenesis. (Context on toxicity of dichloroacetamide derivatives). Link

Sources

Application Note: High-Purity Isolation of 2,2-dichloro-N-(2-hydroxyethyl)acetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide by recrystallization. The procedure is designed for researchers, chemists, and drug development professionals requiring high-purity solid material. The narrative elucidates the causal reasoning behind critical steps, from solvent system selection to crystal recovery, ensuring a robust and reproducible methodology. The protocol is built upon the foundational principles of solubility, nucleation, and crystal growth to effectively separate the target compound from process-related impurities.

Introduction and Purification Rationale

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a functionalized amide with potential applications in pharmaceutical synthesis and materials science. As with any active pharmaceutical ingredient (API) precursor or advanced intermediate, achieving high purity is critical to ensure predictable downstream reactivity, final product safety, and regulatory compliance. The synthesis of this compound may result in impurities such as unreacted starting materials or by-products.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[3]

Foundational Principles: Selecting the Optimal Solvent System

The success of any recrystallization is critically dependent on the choice of solvent.[4][5] The guiding principle is "like dissolves like"; polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2][6] 2,2-dichloro-N-(2-hydroxyethyl)acetamide possesses both polar and non-polar characteristics: the hydroxyl (-OH) and amide (-CONH-) groups are polar and capable of hydrogen bonding, while the dichloroacetyl group contributes to a degree of non-polar character. This amphiphilic nature suggests that a single solvent or a mixed-solvent system may be effective.

An ideal solvent for this process should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[4]

  • Inertness: The solvent must not react with the compound.

Solvent Screening and Rationale

Given the compound's structure, several solvents are viable candidates. Polar protic solvents like ethanol and methanol are good starting points due to their ability to form hydrogen bonds with the hydroxyl and amide groups.[3][7] Acetone and ethyl acetate offer moderate polarity and are also excellent general-purpose solvents.[2][3] For this compound, a mixed-solvent system is often optimal. A common and effective approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[2][8]

The table below outlines potential solvents for screening.

Solvent SystemPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol/Water High (Polar Protic)78-100The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, reducing solubility upon cooling to promote crystallization.[9]
Ethyl Acetate/Hexane Medium/Low69-77Ethyl acetate should dissolve the compound when hot. Hexane, a non-polar anti-solvent, will significantly decrease solubility upon addition and cooling.[4]
Acetone High (Polar Aprotic)56A good general-purpose solvent that may provide the required solubility differential between hot and cold conditions on its own.[7]
Isopropanol High (Polar Protic)82Similar to ethanol, it can be a good single solvent or used in combination with water.

Detailed Purification Protocol

This protocol details the steps for purifying crude 2,2-dichloro-N-(2-hydroxyethyl)acetamide using an ethanol/water mixed-solvent system, which is often effective for N-hydroxyethyl amides.[10]

Materials and Equipment
  • Crude 2,2-dichloro-N-(2-hydroxyethyl)acetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon, if needed)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude solid in Erlenmeyer flask. Add minimal hot ethanol. B 2. Decolorization (Optional) Add activated charcoal. Boil briefly. A->B If solution is colored C 3. Hot Gravity Filtration Remove insoluble impurities and charcoal into a pre-heated flask. A->C If solution is not colored B->C D 4. Induce Crystallization Add hot water dropwise to the hot filtrate until cloudy. C->D E 5. Redissolve & Cool Add a few drops of hot ethanol to clear turbidity. Cool slowly. D->E F 6. Crystal Growth Allow to cool to room temp, then place in an ice bath. E->F G 7. Isolation Collect crystals via vacuum filtration. F->G H 8. Washing & Drying Wash with ice-cold ethanol/water. Dry under vacuum. G->H

Caption: Workflow for the purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Step-by-Step Procedure
  • Dissolution: Place the crude 2,2-dichloro-N-(2-hydroxyethyl)acetamide into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the primary solvent (ethanol). Add the minimum amount of hot ethanol to the crude solid while stirring and heating to completely dissolve it.[3] Causality: Using the minimum volume of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

  • Decolorization (Optional): If the resulting solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the solute weight).[10] Swirl and boil the solution for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a powder funnel and set it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the charcoal and any other insoluble matter.[3] Causality: Pre-heating the funnel and flask prevents premature crystallization of the product in the filtration apparatus.

  • Induce Saturation with Anti-Solvent: Re-heat the clear filtrate to boiling. Slowly add the hot anti-solvent (deionized water) dropwise until a persistent cloudiness (turbidity) is observed.[8] This indicates the solution is saturated.

  • Clarify and Cool: Add a few more drops of the hot primary solvent (ethanol) until the turbidity just disappears, resulting in a clear, saturated solution at high temperature.[2] Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Maximize Crystal Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[3]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals in the funnel with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., 1:1 ethanol/water) to rinse away any adhering mother liquor.[2] Continue to draw air through the crystals for several minutes to partially dry them, then transfer the purified solid to a watch glass for air drying or a vacuum oven for complete solvent removal.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Incorrect solvent choice; insufficient solvent.Select a more suitable solvent or solvent system.[8] If the solvent is appropriate, add more hot solvent in small increments.
"Oiling Out" (Liquid forms instead of crystals) Solution is too supersaturated; compound's melting point is below the boiling point of the solvent; high level of impurities depressing the melting point.Re-heat the solution and add more of the primary solvent (ethanol) to decrease saturation.[2][11] Allow it to cool more slowly.
No Crystals Form Upon Cooling Solution is not saturated (too much solvent used); compound is too soluble in the cold solvent.Boil off some of the solvent to increase the concentration and allow it to cool again.[8][11] Alternatively, scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[10]
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; compound is significantly soluble in the cold solvent system.Re-concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[3] Ensure filtration apparatus is properly pre-heated.

Conclusion

The protocol described provides a robust and reliable method for the purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. By carefully selecting a solvent system based on the principles of solubility and systematically executing the steps of dissolution, filtration, and controlled crystallization, researchers can consistently obtain material of high purity. This foundational technique is indispensable for ensuring the quality and integrity of chemical compounds in research and development settings.

References

  • Crystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Recrystallization. (n.d.). University of Colorado Boulder - Department of Chemistry.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto - Chemistry.
  • Crystallization Solvents. (n.d.). University of Rochester - Department of Chemistry.
  • Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. (n.d.). PubChem.
  • Purification of N-Thiazolyl Amide Compounds. (n.d.). Benchchem.
  • Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides. (n.d.). Google Patents.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. (n.d.). Benchchem.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-purity synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide .

Case ID: Dichloro-Amidation-001 Status: Active Classification: Organic Synthesis / Nucleophilic Acylation

Executive Summary & Reaction Logic

The synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide involves the selective N-acylation of 2-aminoethanol (ethanolamine) using a dichloroacetylating agent (typically dichloroacetyl chloride or methyl dichloroacetate).

The Core Challenge: Ethanolamine is a bidentate nucleophile containing both an amine (


) and a hydroxyl (

) group. While the amine is more nucleophilic, the highly electrophilic nature of the dichloroacetyl group can lead to competitive O-acylation (ester formation) or N,O-bis-acylation , drastically reducing yield.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic sink (Target Amide) versus the kinetic traps (Ester).

ReactionPathways Start Ethanolamine + Dichloroacetyl Chloride Target TARGET PRODUCT N-Acyl Amide (Thermodynamic Product) Start->Target Low Temp (<0°C) Controlled pH Side1 SIDE PRODUCT O-Acyl Ester (Kinetic/ pH Dependent) Start->Side1 High Temp Acidic Conditions Side2 IMPURITY N,O-Bis-Acylated Start->Side2 Excess Reagent Rearrange Base-Catalyzed Rearrangement (O -> N) Side1->Rearrange pH > 9 RT Stirring Rearrange->Target 1,4-Acyl Migration

Caption: Kinetic vs. Thermodynamic pathways. N-acylation is favored at low temperatures. O-acylated byproducts can often be salvaged via base-catalyzed rearrangement.

Optimized Experimental Protocol (The "Gold Standard")

This protocol prioritizes selectivity over speed, utilizing a modified Schotten-Baumann condition or an anhydrous solvent approach (DCM) which offers easier workup for this specific dichloro- derivative.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethanolamine 1.0NucleophileMust be distilled if yellow/degraded.
Dichloroacetyl Chloride 1.05ElectrophileSlight excess accounts for hydrolysis.
Triethylamine (TEA) 1.2HCl ScavengerPrevents protonation of amine; drives reaction.
Dichloromethane (DCM) SolventMediumAnhydrous preferred.[1]
Step-by-Step Methodology
  • Preparation (T = -10°C):

    • Charge a flame-dried 3-neck flask with Ethanolamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL per gram of amine).

    • Cool the mixture to -10°C using an ice/salt bath.

    • Why: Low temperature suppresses the reactivity of the hydroxyl group, ensuring the amine reacts first [1].

  • Addition (Controlled Rate):

    • Dilute Dichloroacetyl chloride (1.05 eq) in a small volume of DCM.

    • Add dropwise over 30–60 minutes. Maintain internal temperature below 0°C .

    • Critical Check: If white smoke (HCl gas) escapes, your addition is too fast or your base is insufficient.

  • Reaction & Rearrangement (T = RT):

    • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Self-Validating Step: Monitor via TLC (50% EtOAc/Hexane). The product is more polar than the starting chloride but less polar than the amine.

    • The "Save" Step: If O-acylation is suspected (seen as a less polar spot), stir for an additional hour with a catalytic amount of mild base (e.g., 1M NaOH wash) to promote O→N acyl migration [2].

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid chloride as dichloroacetic acid).

    • Dry over MgSO₄ and concentrate.[1]

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or Toluene if necessary.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is low (<50%), and I see a lot of starting material."

Diagnosis: Hydrolysis of the Acid Chloride. Root Cause: Dichloroacetyl chloride is extremely moisture-sensitive. If your solvent was "wet" or the bottle was old, the reagent hydrolyzed to dichloroacetic acid before reacting. Solution:

  • Immediate: Distill your dichloroacetyl chloride before use or buy a fresh bottle.

  • Protocol Shift: Switch to Methyl Dichloroacetate .

    • Method: React Ethanolamine (1.0 eq) + Methyl Dichloroacetate (1.1 eq) in Methanol at RT for 12h.

    • Pros: No HCl generation; water insensitive.

    • Cons: Slower reaction; requires removal of methanol byproduct.

Issue 2: "I have a byproduct that runs slightly higher (less polar) on TLC."

Diagnosis: O-Acylation (Ester formation). Root Cause: Reaction temperature spiked during addition, or the reaction became too acidic (protonating the amine, leaving only -OH available for reaction). Solution:

  • The Fix: Treat the crude mixture with aqueous K₂CO₃ (pH ~10) for 30 minutes. This triggers the O-to-N acyl migration , converting the kinetic ester byproduct into the thermodynamic amide product [3].

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Impurity Entrapment. Root Cause: Presence of TEA-HCl salts or Dichloroacetic acid. Solution:

  • Wash Rigorously: Ensure the 1M HCl wash was sufficient to remove all TEA.

  • Seed: If available, add a seed crystal.

  • Solvent Swap: Triturate the oil with cold Diisopropyl Ether or Hexane . Scratch the flask walls to induce nucleation.

Comparison of Synthetic Routes

Select the route based on your lab's constraints.

FeatureAcid Chloride Route (Recommended)Methyl Ester Route (Alternative)
Reagent Dichloroacetyl ChlorideMethyl Dichloroacetate
Reaction Time 2–4 Hours12–24 Hours
Byproduct HCl (Requires Base)Methanol (Neutral)
Yield Potential High (85–95%)Moderate (70–85%)
Moisture Sensitivity HighLow
Selectivity Risk Risk of O-acylation if uncontrolledHigh N-selectivity

References

  • BenchChem. (2025).[1][2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Estrin, Y. I., et al. (2008).[3] Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of Applied Chemistry. Retrieved from

  • Cotarca, L., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications. Retrieved from

  • Organic Syntheses. (2025). General Procedures for Amidation of Amino Alcohols. Retrieved from

Disclaimer: This guide is for research purposes only. Dichloroacetyl chloride is corrosive and lachrymatory. Always work in a fume hood.

Sources

Side reactions in the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Troubleshooting Side Reactions in the Synthesis of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide

Introduction & Context

The synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS: 6320-16-7 ) is a critical step in generating intermediates for broad-spectrum antibiotics (e.g., Chloramphenicol analogs) and novel agrochemicals. While the reaction between dichloroacetyl chloride (or alkyl dichloroacetates) and ethanolamine appears straightforward, it is plagued by chemoselectivity issues due to the bifunctional nature of ethanolamine (containing both nucleophilic amine and hydroxyl groups).

This guide addresses the specific "silent" failures—where the product forms but is contaminated with isomeric esters or bis-acylated byproducts that complicate downstream purification.

Reaction Pathway Analysis

The core challenge is controlling the competition between N-acylation (desired, kinetic product) and O-acylation (undesired, often thermodynamic or stoichiometric byproduct).

Mechanistic Pathway Diagram

ReactionPathways Start Ethanolamine (HO-CH2-CH2-NH2) NAcyl Target Product (N-Acylation) (HO-CH2-CH2-NH-CO-CHCl2) Start->NAcyl Path A: Kinetic (Preferred) OAcyl Ester Impurity (O-Acylation) (H2N-CH2-CH2-O-CO-CHCl2) Start->OAcyl Path B: Side Rxn (Low Temp/Acidic pH) Reagent Dichloroacetyl Chloride Hydrolysis Dichloroacetic Acid (DCAA) Reagent->Hydrolysis Moisture BisAcyl Bis-Impurity (N,O-Bis-acylated) NAcyl->BisAcyl Path C: Excess Reagent OAcyl->NAcyl O->N Migration (Basic pH) OAcyl->BisAcyl Excess Reagent

Figure 1: Competitive reaction pathways. Path A is the desired route. Path B leads to the ester impurity, which can sometimes rearrange to the product under basic conditions, but often leads to bis-acylation (Path C) if stoichiometry is uncontrolled.

Troubleshooting Guide (FAQs)

Issue 1: "I see two spots on TLC very close to each other."

Diagnosis: O-Acylation vs. N-Acylation. Ethanolamine has two nucleophiles:


 and 

.
  • Cause: The amine is the better nucleophile (Path A), but if the reaction medium becomes acidic (due to HCl generation), the amine becomes protonated (

    
    ), rendering it non-nucleophilic. The neutral 
    
    
    
    group then attacks the acid chloride, forming the ester impurity (O-acyl).
  • Solution: Maintain a basic pH (pH 8–9) throughout the addition. Use a scavenger base (Triethylamine or DIPEA) or a biphasic system (Schotten-Baumann conditions) to neutralize HCl immediately.

Issue 2: "My product yield is >100% and the NMR shows extra protons."

Diagnosis: Bis-acylation.

  • Cause: Presence of N,O-bis(dichloroacetyl)ethanolamine . This occurs when the target product (which still has a free

    
     group) reacts with a second molecule of dichloroacetyl chloride.
    
  • Trigger: Using excess acid chloride (>1.1 eq) or adding the amine to the acid chloride (inverse addition), creating a local excess of the acylating agent.

  • Solution: Strict stoichiometry (0.95–1.0 eq of acid chloride) and slow addition of acid chloride to the amine solution at low temperature (<0°C).

Issue 3: "The reaction mixture turned dark brown/black."

Diagnosis: Thermal Degradation / Polymerization.

  • Cause: Dichloroacetyl chloride is highly reactive. Exotherms can cause localized heating, leading to polymerization of the ethanolamine or degradation of the chlorinated species.

  • Solution: Control the exotherm. The internal temperature must not exceed 5°C during addition. Dilute the acid chloride in solvent (DCM or THF) before addition.

Issue 4: "The product is acidic and liquid instead of solid."

Diagnosis: Hydrolysis.

  • Cause: Moisture in the solvent or atmosphere hydrolyzed the acid chloride to Dichloroacetic acid (DCAA) .

  • Solution: Use anhydrous solvents (DCM, THF). If using a biphasic aqueous system, ensure the temperature is kept near 0°C to slow down hydrolysis relative to amidation.

Optimized Experimental Protocol

Objective: Synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide with <1% Bis-acylated impurity.

Materials
  • Ethanolamine (1.0 eq)

  • Dichloroacetyl chloride (1.0 eq) [Alternative: Ethyl dichloroacetate for slower, milder reaction]

  • Triethylamine (1.1 eq) [Or use 2.0 eq Ethanolamine if product separation is easy]

  • Dichloromethane (Anhydrous)

Step-by-Step Workflow
  • Setup : Flame-dry a 3-neck round bottom flask under

    
    .
    
  • Solvation : Dissolve Ethanolamine (1.0 eq) and Triethylamine (1.1 eq) in dry DCM (10 mL/g amine).

  • Cooling : Cool the solution to -10°C using an ice/salt bath.

  • Addition :

    • Dilute Dichloroacetyl chloride (1.0 eq) in DCM (1:1 v/v).

    • Add dropwise over 30–60 minutes.

    • Critical: Monitor internal temp; do not exceed 0°C.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup :

    • Wash with dilute HCl (0.1 N) to remove unreacted amine/TEA.

    • Wash with Sat.

      
       to remove Dichloroacetic acid.
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Purification : Recrystallization from Ethyl Acetate/Hexane is preferred over column chromatography to avoid hydrolysis on silica.

Impurity Profile Table
Impurity NameStructure FragmentOriginControl Measure
Ester Impurity

Acidic pH / Protonated AmineUse Base (TEA/NaOH); Keep pH > 8.
Bis-Impurity

Excess Reagent / Inverse Addition1.0 eq Reagent; Add Acid Chloride to Amine.
DCAA

Hydrolysis (Moisture)Anhydrous solvents;

wash.[1]
Salt

Incomplete NeutralizationAqueous workup; Ensure basic quench.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 80601, 2-Chloro-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • Organic Syntheses (1939) . Dichloroacetic Acid.[2][3] Org. Synth. 1939, 19, 38. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023) . Substance Registry Services: Acetamide, 2-chloro-N-(2-hydroxyethyl)-. Retrieved from [Link][2]

  • Difference Between.com (2020) . Difference Between O-Acylation and N-Acylation. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2,2-dichloro-N-(2-hydroxyethyl)acetamide with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and best practices for navigating the complexities of reacting 2,2-dichloro-N-(2-hydroxyethyl)acetamide with various amines. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common experimental hurdles, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my reaction?

When reacting 2,2-dichloro-N-(2-hydroxyethyl)acetamide with amines, particularly under basic conditions or with prolonged heating, several byproducts can arise. The primary side reactions include intramolecular cyclization and hydrolysis.

  • Intramolecular Cyclization: The pendant hydroxyl group can act as an internal nucleophile, attacking the amide carbonyl. This dehydrative cyclization leads to the formation of a 2-(dichloromethyl)-4,5-dihydrooxazole (an oxazoline). This pathway is often promoted by acidic conditions or dehydrating agents but can occur under thermal stress as well.[1][2][3][4]

  • Hydrolysis Products: The dichloroacetamide moiety is susceptible to hydrolysis, especially under strong acidic or basic conditions.[5][6][7] This can lead to the formation of dichloroacetic acid and 2-aminoethanol (from complete amide bond cleavage) or N-(2-hydroxyethyl)oxamic acid.

  • Over-alkylation: If the amine nucleophile reacts with the desired product, it can lead to more complex mixtures. This is more common with primary or secondary amines which can undergo multiple alkylations.[8][9]

Q2: My reaction yield is significantly lower than anticipated. What are the most probable causes?

Low yields are a frequent issue and can often be traced back to several key factors.[10]

  • Side Reactions Dominating: The formation of the byproducts mentioned in Q1, particularly cyclization or hydrolysis, can consume a significant portion of your starting material.

  • Reaction Conditions:

    • Temperature: Excessive heat can promote decomposition and the formation of undesired byproducts.[11] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solvent Choice: The polarity of the solvent can influence reaction rates and pathways. Polar aprotic solvents are generally preferred for S_N2 reactions, but the optimal choice depends on the specific amine used.[12]

    • Moisture: The presence of water can facilitate hydrolysis of the starting material or product.[10][11]

  • Reagent Quality & Stoichiometry: Ensure your starting materials are pure and that the molar ratios are correct. The amine's basicity and nucleophilicity play a crucial role; weaker nucleophiles may require more forcing conditions, which can in turn increase byproduct formation.[12]

  • Product Decomposition during Workup/Purification: Amides, especially complex ones, can be sensitive to pH and temperature during extraction and chromatography.[13] Some products may decompose on acidic silica gel.

Q3: I'm observing a complex mixture of spots on my TLC plate. How can I approach identification?

A complex reaction mixture requires a systematic approach for analysis.

  • Run Control Reactions: Set up small-scale control reactions. For example, stir the starting material in the reaction solvent with base but without the amine to check for decomposition or cyclization. Also, heat the starting material alone in the solvent to check for thermal stability.

  • Use High-Resolution Analytical Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this scenario. It allows for the separation of components and provides their exact mass, which is critical for proposing molecular formulas for the main product and byproducts.[14][15]

    • NMR Spectroscopy: After a preliminary separation or for the crude mixture, ¹H and ¹³C NMR can help identify characteristic signals. For instance, the formation of an oxazoline ring will result in distinct shifts for the methylene protons.[16]

  • Compare with Expected Masses: Calculate the expected masses for the desired product and all potential byproducts (hydrolyzed, cyclized, etc.) and compare them against your LC-MS data.

Troubleshooting Guide

Scenario 1: The major product is an unexpected, highly polar compound.
  • Issue: You've likely formed a salt or a hydrolysis product. Amine products can form salts with acidic byproducts (like HCl generated in situ), dramatically increasing their polarity.[17]

  • Troubleshooting Steps:

    • pH Adjustment: During aqueous workup, carefully basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to neutralize any ammonium salts and extract the free amine/amide product into an organic solvent.

    • LC-MS Analysis: Check the mass of the polar compound. If it corresponds to the hydrolyzed starting material or a salt of your product, adjust the workup protocol accordingly.

    • Purification Strategy: For highly polar products, consider reversed-phase chromatography or using a different stationary phase like alumina.[18][19] Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation on silica gel.[13]

Scenario 2: The reaction fails to proceed to completion, even after extended time.
  • Issue: This often points to insufficient reactivity of the nucleophile, poor reaction conditions, or an equilibrium that disfavors the product.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC or LC-MS to see if the conversion improves. Be cautious of byproduct formation at higher temperatures.[11]

    • Change Solvent: If using a protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the amine.[12]

    • Evaluate the Base: Ensure the base used is strong enough to deprotonate the amine (if necessary) or to act as an acid scavenger. The choice of base is critical and can influence the reaction outcome.

    • Check for Reversible Reactions: Some reactions may be reversible. If water is a byproduct (e.g., in cyclization), using a Dean-Stark trap or adding molecular sieves can help drive the reaction forward.[11]

Key Reaction Pathways and Byproduct Formation

The reaction of 2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCHA) with a generic primary amine (R-NH₂) can proceed through several competing pathways.

Desired Reaction: Nucleophilic Substitution

The intended reaction is typically a nucleophilic attack by the amine on one of the electrophilic carbons, though the reactivity of the dichloromethyl group is complex. The most likely desired product is the substitution of one or both chlorine atoms.

Side Reaction 1: Intramolecular Cyclization

The hydroxyl group can attack the amide carbonyl, leading to a cyclized byproduct, especially under acidic or high-temperature conditions.[1][2]

Caption: Intramolecular cyclization of DCHA to form an oxazoline.

Side Reaction 2: Base-Mediated Hydrolysis

Under basic conditions, the amide bond can be cleaved, leading to the formation of dichloroacetate and 2-aminoethanol.[5][6]

Caption: Base-mediated hydrolysis pathway of DCHA.

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Primary Amine

This protocol provides a starting point. Optimization of temperature, solvent, and reaction time is essential for each specific amine.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-dichloro-N-(2-hydroxyethyl)acetamide (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, 10 mL per mmol of starting material).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., K₂CO₃, 2.2 eq).

  • Amine Addition: Add the primary amine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and solving low-yield reactions.

G start Low Yield Observed check_sm Analyze Crude Mixture by LC-MS & NMR start->check_sm path_byproducts Major Byproducts Detected? check_sm->path_byproducts path_sm Mainly Unreacted Starting Material? check_sm->path_sm No path_byproducts->path_sm No id_byproducts Identify Byproducts (Cyclized, Hydrolyzed) path_byproducts->id_byproducts Yes increase_react Increase Reactivity: - Increase Temperature - Change to More Polar Aprotic Solvent - Screen Catalysts path_sm->increase_react Yes adjust_cond Adjust Conditions: - Lower Temperature - Use Anhydrous Solvent - Change Base id_byproducts->adjust_cond optimize Re-run Optimized Reaction adjust_cond->optimize check_reagents Verify Reagent Purity & Stoichiometry increase_react->check_reagents check_reagents->optimize

Caption: Systematic troubleshooting logic for low reaction yields.

Data Summary Table

The following table summarizes potential outcomes based on reaction conditions. The data is illustrative and serves as a general guide for troubleshooting.

ConditionPrimary Amine (R-NH₂)Expected Main ProductPotential Major Byproduct(s)Suggested Action
A: Standard Moderate NucleophilicityDesired Amine AdductUnreacted Starting MaterialIncrease temperature or reaction time.
B: High Temp (>100°C) AnyDesired Amine AdductOxazoline, DecompositionLower reaction temperature.
C: Aqueous Solvent AnyLow YieldHydrolysis ProductsUse anhydrous solvent and inert atmosphere.
D: Acidic Catalyst AnyLow YieldOxazolineUse a non-nucleophilic base as an acid scavenger.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Retrieved from [Link]

  • Saito, T., et al. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry, 87(1), 243-257. Retrieved from [Link]

  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2008). ResearchGate. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Saito, T., et al. (2021). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • Ahmed, M. A., et al. (2025, August 5). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples. Journal of Food Quality. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Interchim. (2025, March 15). Purification of a sample: Polarity (part 1). Retrieved from [Link]

  • Wammer, K. H., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 339-349. Retrieved from [Link]

  • Shablykina, O. V., Chumachenkoa, S. A., & Brovaretsa, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91, 1262-1268. Retrieved from [Link]

  • Wammer, K. H., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • Gómez-Pineda, A., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(13), 3929. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Wammer, K. H., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Kelly, D. P., et al. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Magnetic Resonance in Chemistry, 53(12), 1033-1036. Retrieved from [Link]

  • Barry, S. T., et al. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • University of Sheffield. (n.d.). Reactions with Nucleophiles – Attack at the Metal. Retrieved from [Link]

  • Songstad, J., & Stangeland, L. J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica B, 38, 471-475. Retrieved from [Link]

  • Goalby, N. (n.d.). 6.2.1 Amines. chemrevise.org. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-dichloro-N-(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this compound. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can ensure the stability and integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is 2,2-dichloro-N-(2-hydroxyethyl)acetamide and why is its stability important?

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a chemical compound that, like other N-acylethanolamines, can have significant biological activity and is of interest in pharmaceutical research.[1] Its stability is crucial because degradation, primarily through hydrolysis, can lead to the formation of inactive or potentially toxic byproducts, compromising the accuracy and reproducibility of experimental data.[2]

Q2: What is hydrolysis and why is this compound susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 2,2-dichloro-N-(2-hydroxyethyl)acetamide, the amide bond is susceptible to cleavage by water.[3][4] This susceptibility is enhanced by the two electron-withdrawing chlorine atoms on the acetyl group, which make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.[5]

Q3: What are the primary products of hydrolysis?

The hydrolysis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide breaks the amide bond, yielding dichloroacetic acid and 2-aminoethanol.[6] The formation of these products can be monitored to assess the extent of degradation.

Q4: Under what conditions is hydrolysis most likely to occur?

Hydrolysis of amides can be catalyzed by both acidic and basic conditions.[3][4] The reaction rate is generally slow at neutral pH but can be significantly accelerated by the presence of strong acids or bases, as well as elevated temperatures.[4][6]

II. Troubleshooting Guide: Preventing Hydrolysis in Experiments

This section addresses specific issues you may encounter and provides actionable solutions to maintain the stability of your compound.

Issue 1: Rapid degradation of the compound observed in aqueous stock solutions.

  • Question: I've prepared an aqueous stock solution of 2,2-dichloro-N-(2-hydroxyethyl)acetamide, but I'm observing significant degradation in a short period. What's causing this and how can I prevent it?

  • Answer & Protocol: The primary cause is likely hydrolysis, which is accelerated in aqueous environments, especially if the pH is not controlled. Here’s a step-by-step protocol to prepare more stable stock solutions:

    • Solvent Selection: Whenever possible, prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. These solvents do not participate in hydrolysis.

    • pH Control: If an aqueous solution is absolutely necessary, use a buffered system to maintain a pH between 6.0 and 7.5. The rate of amide hydrolysis is generally at a minimum in this range. Avoid acidic or basic buffers.

    • Temperature: Prepare and store stock solutions at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), store aliquots at -20°C or -80°C to minimize degradation.

    • Concentration: Prepare concentrated stock solutions. This reduces the molar ratio of water to the compound, which can help to slow the rate of hydrolysis.

Issue 2: Inconsistent results in cell-based assays.

  • Question: My experimental results are inconsistent when using 2,2-dichloro-N-(2-hydroxyethyl)acetamide in cell culture media. Could hydrolysis be the culprit?

  • Answer & Workflow: Yes, hydrolysis in the cell culture medium is a strong possibility. The pH of most culture media is slightly alkaline (around 7.4), and the presence of enzymes in serum can also contribute to degradation.

    Workflow for Minimizing Hydrolysis in Cell-Based Assays

    G A Prepare concentrated stock solution in anhydrous DMSO B Dilute stock solution directly into pre-warmed culture medium immediately before use A->B Step 1 C Perform a time-course experiment to assess compound stability in your specific medium B->C Step 2 D Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS C->D Step 3 E If significant degradation is observed, consider using a serum-free medium or replenishing the compound during the experiment D->E Step 4

    Caption: Workflow to minimize hydrolysis in cell-based assays.

Issue 3: Suspected degradation during sample analysis.

  • Question: How can I confirm that my compound is degrading and not just precipitating out of solution?

  • Answer & Analytical Protocol: It is essential to use a stability-indicating analytical method to differentiate between the parent compound and its degradation products.[7] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[8]

    Protocol for Stability Assessment using HPLC

    • Method Development: Develop an HPLC method that can separate 2,2-dichloro-N-(2-hydroxyethyl)acetamide from its expected hydrolysis products (dichloroacetic acid and 2-aminoethanol). A reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

    • Forced Degradation Study: To confirm that your method is stability-indicating, perform a forced degradation study.[9][10][11] This involves intentionally degrading the compound under various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours

      • Basic: 0.1 M NaOH at 60°C for 24 hours

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours

      • Thermal: 80°C for 48 hours

      • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours

    • Analysis: Analyze the stressed samples by HPLC. The appearance of new peaks corresponding to the degradation products will confirm the stability-indicating nature of your method.

III. Mechanistic Insights and Prevention Strategies

Understanding the mechanisms of hydrolysis is key to devising effective prevention strategies.

Hydrolysis Mechanisms

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of carbonyl oxygen A2 Nucleophilic attack by water A1->A2 A3 Proton transfer A2->A3 A4 Elimination of 2-aminoethanol A3->A4 Products Dichloroacetic acid + 2-aminoethanol A4->Products B1 Nucleophilic attack by hydroxide ion B2 Formation of -tetrahedral intermediate B1->B2 B3 Elimination of the amide anion B2->B3 B4 Protonation of the amide anion B3->B4 B4->Products Compound 2,2-dichloro-N- (2-hydroxyethyl)acetamide Compound->A1 H+ Compound->B1 OH-

Sources

Optimizing reaction conditions for 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: Synthesis & Optimization of 2,2-dichloro-N-(2-hydroxyethyl)acetamide CAS: 3586-56-9

Part 1: Executive Technical Summary

2,2-dichloro-N-(2-hydroxyethyl)acetamide is a critical intermediate, often utilized in the synthesis of chloramphenicol analogues and broad-spectrum antibiotics. The synthesis hinges on the selective N-acylation of ethanolamine (2-aminoethanol) using a dichloroacetylating agent.

The Core Challenge: Ethanolamine contains two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH). While the amine is more nucleophilic, the aggressive nature of dichloroacetyl chloride (DCAC) can lead to competing O-acylation (ester formation) or N,O-bis-acylation , drastically reducing yield and complicating purification.

This guide provides a self-validating protocol to maximize N-selectivity through kinetic control and thermodynamic equilibration.

Part 2: Strategic Reaction Workflow

The following pathway illustrates the competing reaction landscapes. The goal is to maintain the reaction in the Kinetic N-Acylation path while suppressing the O-Acylation shunt.

ReactionPathway Start Ethanolamine (2-aminoethanol) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Dichloroacetyl Chloride (DCAC) Reagent->Intermediate Target TARGET PRODUCT 2,2-dichloro-N-(2-hydroxyethyl)acetamide (Amide) Intermediate->Target Path A: N-Acylation (Kinetically Favored @ <0°C) Impurity1 IMPURITY A O-acyl Ester Intermediate->Impurity1 Path B: O-Acylation (Favored by Excess Reagent/Heat) Impurity2 IMPURITY B N,O-bis-dichloroacetate Target->Impurity2 Excess DCAC Impurity1->Target O-to-N Acyl Migration (Base-Catalyzed)

Figure 1: Reaction landscape showing the competition between N-acylation (Target) and O-acylation (Impurity). Note the potential for O-to-N migration under basic conditions.

Part 3: Optimization & Troubleshooting (Q&A)

Q1: How do I ensure N-selectivity over O-selectivity?

A: Selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and kinetic control. The amine nitrogen is softer and more nucleophilic than the hydroxyl oxygen.

  • Temperature Control: You must run the addition phase at -10°C to 0°C . Higher temperatures increase the energy available for the hydroxyl group to overcome the activation barrier for O-acylation.

  • Stoichiometry: Use a strictly 1:1 molar ratio (or slight deficiency 0.95 eq) of the acid chloride. Excess acid chloride will immediately attack the hydroxyl group of the formed amide, leading to N,O-bis-acylation.

  • Solvent Choice: Use non-polar, non-protic solvents like Dichloromethane (DCM) . Protic solvents can interfere, and highly polar solvents can stabilize the transition state for O-acylation.

Q2: I am seeing a significant "O-ester" impurity by TLC/LC-MS. Can I save the batch?

A: Yes. This is a classic issue with amino alcohols.

  • The Fix (O-to-N Migration): The O-acyl ester is thermodynamically less stable than the N-acyl amide. If you observe the ester, treat the reaction mixture with a mild base (e.g., aqueous NaOH or excess Ethanolamine) and stir at room temperature. This promotes an intramolecular O-to-N acyl migration via a 5-membered cyclic intermediate, converting the impurity into the target product [1].

  • Caution: Do not use strong base with heat, or you will hydrolyze the dichloroacetyl group entirely.

Q3: The reaction is turning black/tarry. What is happening?

A: This indicates uncontrolled exotherms or HCl accumulation.

  • Cause: Dichloroacetyl chloride releases HCl upon reaction. If the HCl is not scavenged, it protonates the amine (rendering it non-nucleophilic). The accumulated acid chloride then reacts non-selectively or polymerizes.

  • Solution: You must use an HCl scavenger. Triethylamine (Et3N) (1.1 equivalents) is standard. Add it to the ethanolamine solution before adding the acid chloride. The formation of Et3N·HCl salt precipitates out, driving the reaction forward.

Q4: Can I use Methyl Dichloroacetate instead of the Acid Chloride?

A: Yes, and it is often "cleaner" but slower.

  • Pros: The ester is less aggressive, virtually eliminating O-acylation and exotherm risks.

  • Cons: The reaction requires heating (reflux in Methanol/Ethanol) and takes hours vs. minutes.

  • Recommendation: Use the ester method if you require >99% purity and have time. Use the acid chloride method for scale and speed.

Part 4: Validated Experimental Protocol

Method: Low-Temperature N-Acylation with Acid Chloride Scale: 10 mmol (Adaptable)

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Ethanolamine 61.081.00.61 g (10 mmol)Substrate
Dichloroacetyl Chloride 147.391.01.47 g (10 mmol)Acylating Agent
Triethylamine (Et3N) 101.191.11.11 g (11 mmol)Base Scavenger
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

  • Solubilization: Add Ethanolamine (1.0 eq) and Triethylamine (1.1 eq) to the flask. Dissolve in DCM (15 mL).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

  • Controlled Addition:

    • Dilute Dichloroacetyl Chloride (1.0 eq) in the remaining DCM (5 mL) in the addition funnel.

    • Critical Step: Add the acid chloride solution dropwise over 30–45 minutes. Monitor internal temperature; do not allow it to exceed 5°C.

    • Observation: White precipitate (Et3N·HCl) will form immediately.[4]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally and stir for 2 hours.

  • Validation (IPC): Check TLC (5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Filter off the solid Et3N·HCl precipitate.

    • Wash the filtrate with 1N HCl (10 mL) to remove unreacted amine/base.

    • Wash with Sat. NaHCO₃ (10 mL) to remove unreacted acid.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude product is typically a white solid/oil that crystallizes. If necessary, recrystallize from Ethyl Acetate/Hexane.

Part 5: Analytical Data Summary

PropertyValueNotes
Appearance White crystalline solid
Melting Point 48–51°CDistinct from O-acyl ester (liquid/low melt)
1H NMR (CDCl3) δ 6.8 (br s, 1H, NH), 5.9 (s, 1H, CHCl2), 3.8 (t, 2H, CH2-O), 3.5 (q, 2H, CH2-N)Diagnostic singlet at ~5.9 ppm for CHCl2
Solubility Soluble in MeOH, EtOH, DCM, DMSOPoorly soluble in Hexane/Water

References

  • Gotor, V., et al. (2009). "N-acylation of ethanolamine using lipase: a chemoselective catalyst."[5] Beilstein Journal of Organic Chemistry.

  • Chemguide. "Reaction between acyl chlorides and amines." Chemguide.co.uk.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 298, 2,2-dichloro-N-(2-hydroxyethyl)acetamide." PubChem.

  • Estrin, Y. I., et al. (2008).[6] "Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides." Russian Journal of Applied Chemistry.

Sources

Technical Support Center: Low-Temperature Synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis by minimizing byproduct formation through stringent low-temperature control. Here, we dissect the reaction's nuances, troubleshoot common experimental hurdles, and provide a field-proven protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental scientific questions that underpin a successful synthesis. Understanding these principles is the first step toward troubleshooting and optimization.

Q1: What is the core reaction mechanism for synthesizing 2,2-dichloro-N-(2-hydroxyethyl)acetamide?

The synthesis is a classic nucleophilic acyl substitution reaction between dichloroacetyl chloride and ethanolamine.[1][2] The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride.[1] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond. The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Ethanolamine Ethanolamine (H₂N-CH₂CH₂-OH) Intermediate Tetrahedral Intermediate Ethanolamine->Intermediate Nucleophilic Attack DCC Dichloroacetyl Chloride (Cl₂CHCOCl) DCC->Intermediate Nucleophilic Attack Product 2,2-dichloro-N- (2-hydroxyethyl)acetamide Intermediate->Product Chloride Ion Elimination HCl HCl

Caption: Primary reaction pathway for amide formation.

Q2: Why is low-temperature control absolutely critical in this synthesis?

The reaction between an acyl chloride and an amine is highly exothermic.[] Without proper cooling, the rapid release of heat can lead to several undesirable outcomes:

  • Reduced Selectivity: Ethanolamine is a bifunctional molecule with two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). While the amine is inherently more nucleophilic than the alcohol, this selectivity diminishes at higher temperatures. Elevated temperatures provide sufficient kinetic energy for the less favorable O-acylation to occur at a significant rate, leading to the formation of the 2-aminoethyl 2,2-dichloroacetate byproduct.

  • Increased Side Reactions: Higher temperatures can promote degradation of both starting materials and the desired product. The product itself can be susceptible to hydrolysis, especially if any moisture is present.[5][6]

  • Safety Concerns: Uncontrolled exotherms can cause the reaction mixture to boil violently, posing a significant safety hazard.[7]

Maintaining a low temperature (e.g., 0 to -10 °C) is the most effective strategy to manage the reaction's exothermicity and maximize the inherent nucleophilicity difference between the amine and hydroxyl groups, thus ensuring high selectivity for the desired N-acylation.

Q3: What are the primary byproducts to anticipate, and how can I identify them?

Understanding potential byproducts is key to optimizing purification and interpreting analytical data (e.g., TLC, NMR, LC-MS).

Byproduct NameFormation MechanismIdentification Notes
2-aminoethyl 2,2-dichloroacetate O-Acylation: The hydroxyl group of ethanolamine attacks the dichloroacetyl chloride. This is favored by higher temperatures.On a TLC plate, this ester byproduct will have a different polarity (Rf value) than the desired amide. Its mass will be identical to the desired product, but its NMR and IR spectra will be distinct (e.g., presence of a primary amine signal, different carbonyl stretch).
N,O-bis(dichloroacetyl)ethanolamine Di-acylation: A second equivalent of dichloroacetyl chloride reacts with the remaining nucleophilic site (amine or hydroxyl) of the mono-acylated product.This byproduct will have a significantly higher molecular weight. It is more likely to form if an excess of dichloroacetyl chloride is used.
Dichloroacetic Acid Hydrolysis: Dichloroacetyl chloride reacts with any trace moisture in the solvent, reagents, or glassware.[7]This is an acidic impurity that can often be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.
Ethanolamine Hydrochloride Acid-Base Reaction: The HCl generated during the reaction neutralizes unreacted ethanolamine if an insufficient amount of a scavenger base is used.[1]This salt is often insoluble in common organic solvents like dichloromethane or THF and may precipitate from the reaction mixture, giving it a hazy or slurry-like appearance.

digraph "Byproduct_Formation" {
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edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Ethanolamine +\nDichloroacetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired [label="Desired Product\n(N-Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ByproductO [label="O-Acylation Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; ByproductDi [label="Di-acylation Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ByproductH2O [label="Dichloroacetic Acid\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Desired [label=" Low Temp\n (e.g., < 0°C)", color="#34A853", fontcolor="#5F6368"]; Start -> ByproductO [label=" High Temp\n (e.g., > 20°C)", color="#FBBC05", fontcolor="#5F6368"]; {Desired, ByproductO} -> ByproductDi [label=" Excess Acyl\n Chloride", color="#EA4335", fontcolor="#5F6368"]; Start -> ByproductH2O [label=" Presence of\n Water", color="#EA4335", fontcolor="#5F6368"]; }

Caption: Competing reaction pathways leading to byproducts.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield of the desired product. 1. Incomplete Reaction: Insufficient reaction time or temperature was too low, slowing the reaction excessively. 2. Stoichiometry Issue: The HCl byproduct neutralized the ethanolamine starting material.[1] 3. Moisture Contamination: The acyl chloride was consumed by reacting with water.1. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material persists, allow the reaction to stir longer at the low temperature or warm slightly (e.g., to 5 °C) for the final hour. 2. Ensure at least 2 equivalents of amine are used relative to the acyl chloride, or use 1 equivalent of ethanolamine and 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or DIEA.[] 3. Use anhydrous solvents, oven-dried glassware, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Significant spot on TLC corresponding to the O-acylated byproduct. 1. Poor Temperature Control: The reaction temperature exceeded the optimal range (e.g., > 5-10 °C), even locally. 2. Rapid Addition of Acyl Chloride: Adding the dichloroacetyl chloride too quickly creates "hot spots" where the local temperature spikes, favoring the less selective O-acylation.1. Use a reliable cooling bath (ice-salt or cryo-cooler) to maintain the internal reaction temperature between -10 °C and 0 °C. 2. Dilute the dichloroacetyl chloride in the reaction solvent and add it dropwise via a pressure-equalizing dropping funnel over 30-60 minutes to ensure the exotherm is dissipated effectively.
Final product is difficult to purify; multiple spots on TLC are close together. 1. Formation of Multiple Byproducts: A combination of the issues above has occurred. 2. Product Degradation: The product may be sensitive to the workup or purification conditions (e.g., strong acid/base, high heat).[8]1. Re-optimize the reaction at a lower temperature with slower addition. 2. For purification, flash column chromatography on silica gel is often effective.[9] Use a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) to resolve closely-eluting spots. Avoid harsh pH conditions during workup.
A white precipitate forms during the reaction. 1. Amine Salt Formation: The ethanolamine hydrochloride salt has precipitated from the organic solvent.[1] 2. Product Crystallization: If the product is a solid and has low solubility in the reaction solvent at low temperatures, it may begin to crystallize out.1. This is expected if using excess ethanolamine as the base. The salt can be removed during the aqueous workup. If using a tertiary amine base, this is less common but can still occur. 2. This is generally not a problem. Ensure stirring is adequate to maintain a mobile slurry. The product will redissolve during the aqueous workup or can be isolated by filtration if the reaction goes to completion cleanly.

Validated Low-Temperature Synthesis Protocol

This protocol is designed as a self-validating system, explaining the causality behind each critical step.

1. Materials & Reagents

Reagent/MaterialQuantity (for 10 mmol scale)Purpose
Ethanolamine0.61 g (10 mmol)Nucleophile/Starting Material
Triethylamine (TEA)1.53 mL (11 mmol, 1.1 eq)HCl Scavenger Base
Dichloroacetyl chloride0.81 mL (8.5 mmol, 0.85 eq)Electrophile/Acylating Agent
Dichloromethane (DCM)50 mLAnhydrous Solvent
1M HCl (aq)20 mLWorkup (removes excess amine)
Sat. NaHCO₃ (aq)20 mLWorkup (removes acidic impurities)
Brine (Sat. NaCl aq)20 mLWorkup (aids phase separation)
Anhydrous MgSO₄ or Na₂SO₄~2-3 gDrying Agent
Oven-dried glasswareN/APrevent hydrolysis
Magnetic stirrer, stir barN/AEnsure mixing
Ice-salt bathN/ATemperature Control

2. Step-by-Step Experimental Procedure

  • Preparation: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-salt bath.

    • Rationale: Using dry equipment under an inert atmosphere prevents the highly reactive dichloroacetyl chloride from hydrolyzing.[7]

  • Initial Setup: Add ethanolamine (10 mmol) and anhydrous dichloromethane (30 mL) to the flask. Begin stirring and allow the solution to cool to between -5 °C and 0 °C. Once cooled, add triethylamine (11 mmol).

    • Rationale: Pre-cooling the amine solution before adding the base ensures the system is at the target temperature before the exothermic reaction begins. Triethylamine is a non-nucleophilic base that will not compete with ethanolamine.[]

  • Acyl Chloride Addition: In a separate dry vial, dilute the dichloroacetyl chloride (8.5 mmol) with 10 mL of anhydrous dichloromethane. Using a dropping funnel, add this solution dropwise to the stirred, cold ethanolamine solution over a period of at least 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Rationale: Using the amine in slight excess ensures the more expensive acyl chloride is fully consumed. Slow, dropwise addition is the most critical step for controlling the exotherm and preventing the formation of the O-acylated byproduct.[]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Rationale: This allows the reaction to proceed to completion at a temperature that favors high selectivity.

  • Monitoring: Check the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The product should be more polar than the acyl chloride and have a different Rf from ethanolamine. The reaction is complete when the limiting reagent (dichloroacetyl chloride) is consumed.

  • Aqueous Workup: Remove the flask from the ice bath. Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 20 mL of 1M HCl (aq) to remove excess ethanolamine and triethylamine as their hydrochloride salts.

    • Wash with 20 mL of saturated NaHCO₃ (aq) to neutralize any remaining acidic impurities like dichloroacetic acid.

    • Wash with 20 mL of brine to remove residual water and improve the separation of the organic and aqueous layers.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Thoroughly drying the organic phase before solvent removal is crucial for obtaining a pure, dry product.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) if solid, or by flash column chromatography on silica gel if it is an oil or contains impurities with similar polarity.[9]

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][1]

  • Re-Formulation. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link][10]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link][7]

  • Kulesza, S. B., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 355-364. [Link][5][6][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80601, 2-Chloro-N-(2-hydroxyethyl)acetamide. Retrieved from [Link][11]

  • U.S. Environmental Protection Agency. (2023, November 1). Acetamide, 2-chloro-N-(2-hydroxyethyl)-. Substance Details - SRS. Retrieved from [Link][12]

Sources

Technical Support Center: Purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth protocols to overcome common challenges encountered during the purification of this molecule. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and purification of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Q: What are the most likely impurities in my crude 2,2-dichloro-N-(2-hydroxyethyl)acetamide?

A: The impurity profile largely depends on the synthetic route, which typically involves the acylation of 2-aminoethanol with a dichloroacetylating agent. Key potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminoethanol and the acylating agent (e.g., dichloroacetyl chloride or dichloroacetic acid).

  • Hydrolysis Products: Dichloroacetic acid, formed from the hydrolysis of the acylating agent or the product itself. Dichloroacetamide derivatives are known to be susceptible to both acid- and base-mediated hydrolysis, which cleaves the amide bond.[1][2]

  • Over-acylation Byproducts: N,N-diacylated products or O-acylation at the hydroxyl group of the ethanolamine moiety.[3]

  • Dimer Impurities: Self-condensation products, which have been noted in the synthesis of similar acetamides.[4]

Q: My final product seems to degrade upon storage. What could be the cause and how can I prevent it?

A: Instability is a significant challenge. The primary degradation pathway is hydrolysis of the amide bond, which can be catalyzed by residual acidic or basic impurities.[5][6] The presence of the hydroxyl group also introduces the possibility of intramolecular rearrangement (O,N-acyl migration), a known phenomenon for N-acylethanolamines, especially under non-neutral pH conditions.[7]

  • Prevention: Ensure all acidic or basic reagents are thoroughly removed during workup and purification. Store the purified compound in a dry, neutral, and cool environment. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

Q: My recovery yield after purification is consistently low. What are the common reasons?

A: Low yields can stem from several factors:

  • Product Loss during Workup: The compound has good water solubility due to the hydroxyl group and the amide linkage, which can lead to significant loss in aqueous extraction/washing steps.

  • Inappropriate Recrystallization Solvent: Using a solvent in which the compound is too soluble at room temperature will result in poor recovery.[8]

  • Degradation during Purification: As mentioned, the compound can degrade under harsh pH or high-temperature conditions. Prolonged heating during recrystallization or exposure to acidic/basic mobile phases in chromatography can reduce yield.[9][10]

  • Precipitation Issues: Forcing crystallization too quickly by rapid cooling can trap impurities and lead to the need for further purification steps, reducing the overall yield.

Q: What are the recommended analytical methods for assessing the purity of my final product?

A: A multi-pronged approach is best for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a UV detector is the most common and effective method. A C18 or similar column with a mobile phase of acetonitrile and water, often with a mild acid modifier like formic acid for better peak shape, is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities with distinct signals.

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the mass of the parent compound and detecting trace-level impurities and degradation products.[1][6]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids, but it requires careful optimization.

Q1: I've isolated my crude product, but it refuses to crystallize from any single solvent I've tried. What should I do?

A: This is a common issue, often due to the compound's polarity. The hydroxyl and amide groups make it soluble in polar solvents, while the dichloroacetyl group adds nonpolar character.

  • Causality: A single solvent may not provide the ideal solubility profile—high solubility when hot and low solubility when cold.

  • Solution: Use a Two-Solvent System. This is the most effective strategy.

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Examples for a polar molecule like this could include ethanol, methanol, or acetone.

    • While the solution is still hot, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).[12] Common anti-solvents for this system could be hexanes, heptane, or diethyl ether.

    • If you add too much anti-solvent, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

Q2: My compound "oils out" during recrystallization instead of forming solid crystals. How can I prevent this?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This liquid oil often traps impurities.

  • Solutions:

    • Lower the Solution Temperature: Use a solvent with a lower boiling point. For example, if you are using ethanol (b.p. 78 °C), try switching to methanol (b.p. 65 °C).

    • Increase the Solvent Volume: Oiling out is more common in highly concentrated solutions. Add more of the "good" solvent to reduce the saturation level before adding the anti-solvent or cooling.

    • Slow Down the Cooling Process: After achieving a saturated solution at high temperature, allow it to cool very slowly. Insulating the flask can promote the formation of nucleation sites and encourage crystallization over oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My recrystallized product is purer, but still contains significant impurities according to HPLC. What are my options?

A: This indicates that the impurities have similar solubility properties to your target compound, making them difficult to separate by simple recrystallization.

  • Causality: Co-crystallization or insufficient partitioning of impurities into the mother liquor.

  • Solutions:

    • Perform a Second Recrystallization: A subsequent recrystallization using the same or a different solvent system can further enhance purity.

    • Use Activated Charcoal: If the impurities are colored, they may be large, polar molecules. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[13]

    • Switch to a Different Purification Technique: If recrystallization fails to provide the desired purity, chromatography is the necessary next step.[14]

Workflow for Recrystallization Troubleshooting

G cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Low Purity start Crude Product recrystallize Attempt Recrystallization start->recrystallize no_crystals No Crystals Form? recrystallize->no_crystals oiling Product Oils Out? low_purity Purity Still Low? oiling->low_purity No sol1a Lower BP Solvent oiling->sol1a Yes sol1b Increase Solvent Volume oiling->sol1b Yes sol1c Slower Cooling oiling->sol1c Yes no_crystals->oiling No sol2a Use 2-Solvent System no_crystals->sol2a Yes sol2b Concentrate Solution no_crystals->sol2b Yes sol2c Scratch Flask / Seed no_crystals->sol2c Yes success Pure Product low_purity->success No sol3a Repeat Recrystallization low_purity->sol3a Yes sol3b Use Activated Charcoal low_purity->sol3b Yes sol3c Switch to Chromatography low_purity->sol3c Yes sol1a->recrystallize sol1b->recrystallize sol1c->recrystallize sol2a->recrystallize sol2b->recrystallize sol2c->recrystallize sol3a->recrystallize sol3b->recrystallize

Caption: Troubleshooting flowchart for recrystallization.

Troubleshooting Guide: Purification by Chromatography

When high purity is required, chromatography is indispensable. Reversed-phase HPLC is typically the method of choice.

Q1: My compound is degrading on my C18 HPLC column. The chromatogram shows multiple new peaks appearing over time. What's happening?

A: This strongly suggests on-column degradation, likely due to the stationary phase or mobile phase conditions.

  • Causality: The silica backbone of many C18 columns has residual acidic silanol groups. These can catalyze the hydrolysis of your acid-labile amide bond.[1][9] Additionally, if your mobile phase is too acidic (pH < 2.5) or basic (pH > 7.5), it can accelerate this degradation.

  • Solutions:

    • Use a Buffered Mobile Phase: Maintain the mobile phase pH in a neutral range (e.g., pH 4-6) using a suitable buffer like ammonium acetate or ammonium formate. This will minimize both acid- and base-catalyzed hydrolysis.[1][2]

    • Switch to a Modern, End-Capped Column: Use a high-purity silica column that is thoroughly end-capped to minimize the exposure of your compound to acidic silanol groups.

    • Consider a Polymer-Based Column: Polymeric reversed-phase columns (e.g., polystyrene-divinylbenzene) are stable across a much wider pH range and lack silanol groups, making them an excellent choice for pH-sensitive compounds.[14]

    • Lower the Temperature: Running the chromatography at a lower temperature (e.g., room temperature or below) can slow the rate of degradation.

Q2: I'm having trouble dissolving my crude product in the HPLC mobile phase for injection. How should I prepare my sample?

A: Solubility issues can lead to poor chromatography and even damage the column.[15]

  • Causality: The initial mobile phase conditions (e.g., high aqueous content) may not be strong enough to dissolve a hydrophobic compound. Injecting a sample in a solvent much stronger than the mobile phase (like pure DMSO or DMF) can cause it to precipitate on the column head, leading to poor peak shape and high backpressure.

  • Solutions:

    • Find a Compatible Dissolution Solvent: The ideal approach is to dissolve the sample in the initial mobile phase itself.

    • Use a Slightly Stronger Solvent: If insolubility persists, dissolve the sample in a solvent mixture that is only slightly stronger than the initial mobile phase. For example, if your run starts at 10% acetonitrile, try dissolving the sample in 20-30% acetonitrile.

    • Leverage a "Good" but Miscible Solvent: Dissolve the crude material in a small amount of a strong, water-miscible solvent like isopropanol or THF, and then dilute it with the initial mobile phase until the point just before precipitation occurs.[15] This ensures the sample is fully dissolved but minimizes solvent mismatch effects upon injection.

General Purification Workflow

G crude Crude Product (Post-Workup) analytical Purity Check (e.g., HPLC, TLC) crude->analytical decision Purity > 95%? analytical->decision recrystallization Purify by Recrystallization decision->recrystallization No final_product Pure Product decision->final_product Yes purity_check2 Purity Check recrystallization->purity_check2 decision2 Purity > 99%? purity_check2->decision2 chromatography Purify by Chromatography (e.g., Prep HPLC, Flash) decision2->chromatography No decision2->final_product Yes purity_check3 Final Purity & Identity Check (HPLC, NMR, MS) chromatography->purity_check3 purity_check3->final_product

Caption: General workflow for purification and analysis.

Detailed Protocols

Protocol 1: Step-by-Step Guide to Two-Solvent Recrystallization

This protocol provides a systematic approach to finding a suitable two-solvent system for recrystallization.

  • Setup: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Screening (Good Solvents): To each tube, add a potential "good" solvent (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate) dropwise at room temperature until the solid dissolves completely. A good candidate will dissolve the compound in a small volume (< 1 mL).

  • Solvent Screening (Poor Solvents): Select the best "good" solvent from step 2. Dissolve ~50 mg of crude product in a minimal amount of this solvent in an Erlenmeyer flask by gently warming.

  • Anti-Solvent Addition: While the solution is warm, add a potential "poor" solvent (e.g., water, hexane, diethyl ether) dropwise with swirling. The ideal anti-solvent will cause immediate, persistent turbidity.

  • Optimization:

    • Heat the turbid mixture until it becomes clear again. If it doesn't, add a drop or two of the "good" solvent.

    • Cover the flask and allow it to cool slowly to room temperature.

    • If no crystals form, try scratching the flask or placing it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[12] Analyze the purity via HPLC.

Protocol 2: General Method for Purity Analysis by RP-HPLC

This method serves as a starting point for assessing the purity of your compound.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5-10% B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm (amide chromophore).

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of Mobile Phase A and B. If solubility is an issue, use a minimal amount of acetonitrile or isopropanol to dissolve, then dilute.

Understanding the Chemistry: Stability and Degradation

A deep understanding of the molecule's potential degradation pathways is critical for successful purification and formulation.

Hydrolytic Instability

The dichloroacetamide moiety is susceptible to cleavage under both acidic and basic conditions.[1] The reaction proceeds via nucleophilic attack at the amide carbonyl, leading to the formation of 2-aminoethanol and dichloroacetic acid.[2] This is why maintaining a neutral pH during workup, purification, and storage is paramount.

Potential for O,N-Acyl Migration

N-acylethanolamines can undergo an intramolecular rearrangement where the acyl group migrates from the nitrogen to the oxygen, forming an amino ester.[7] This process is catalyzed by both acid and base and proceeds through a cyclic oxazoline intermediate. The presence of an O-acylated isomer can complicate purification and compromise the biological activity of the final compound.

Thermal Stability

Halogenated organic compounds can be thermally labile.[10] While specific data for this compound is limited, high temperatures during purification (e.g., prolonged boiling during recrystallization, high-temperature GC analysis) should be avoided to prevent decomposition, which could involve dehalogenation or amide bond cleavage.[16][17]

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid or Base) cluster_migration O,N-Acyl Migration cluster_thermal Thermal Decomposition main 2,2-dichloro-N-(2-hydroxyethyl)acetamide h_prod1 2-Aminoethanol main->h_prod1 H₂O / H⁺ or OH⁻ h_prod2 Dichloroacetic Acid main->h_prod2 H₂O / H⁺ or OH⁻ m_intermediate Cyclic Oxazoline Intermediate main->m_intermediate Intramolecular Rearrangement t_prod Decomposition Products (e.g., HCl, smaller fragments) main->t_prod High Temp (Δ) m_prod O-dichloroacetyl-2-aminoethanol (Isomer Impurity) m_intermediate->m_prod m_prod->m_intermediate

Caption: Potential degradation pathways for the target compound.

Data Summary Table

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexComments
Potential "Good" Solvents
Ethanol785.2Excellent general-purpose polar protic solvent.
Methanol656.6More polar than ethanol, lower boiling point.
Isopropanol824.3Good for dissolving moderately polar compounds.
Acetonitrile826.2Polar aprotic solvent, often used in HPLC.[18]
Acetone565.4Lower boiling point, good dissolving power.
Ethyl Acetate774.3Medium polarity, good for a wide range of compounds.
Potential "Poor" Solvents (Anti-Solvents)
Water1009.0Highly polar; may be a good anti-solvent if compound is dissolved in an alcohol.[8]
n-Hexane690.0Very nonpolar, good for precipitating polar compounds.[8]
Diethyl Ether352.9Volatile, nonpolar; use with caution due to flammability.
Dichloromethane403.4Can be either a good or poor solvent depending on the solute.
References
  • McFadden, M., Patterson, E. V., Reber, K. P., & Cwiertny, D. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 371-381. [Link]

  • McFadden, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • McFadden, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. National Institutes of Health. [Link]

  • McFadden, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Figshare. [Link]

  • Carlson, D. L., et al. (2015). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Sheskin, T., et al. (2000). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Journal of Lipid Research, 41(4), 585-592. [Link]

  • Lesyk, R., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Liu, H., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. MDPI. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Davidson, D., & Scudder, C. H. (1932). The Pyrolysis of Amides. Journal of the American Chemical Society, 54(10), 4114-4115. [Link]

  • Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Antoš, K., & Sedlář, J. (2001). Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. [Link]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • The Nest Group. (1998). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. [Link]

Sources

Technical Support Center: Monitoring 2,2-dichloro-N-(2-hydroxyethyl)acetamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide using Thin-Layer Chromatography (TLC). Here, we address common issues encountered during experimental work with practical, field-proven solutions and in-depth scientific explanations.

Troubleshooting Guide

This section addresses specific problems that may arise during the TLC analysis of your reaction, providing potential causes and actionable solutions.

Q1: Why are the spots on my TLC plate streaking or tailing?

A1: Streaking or tailing of spots on a TLC plate is a common issue, particularly with polar compounds like amides and amines that can interact strongly with the silica gel stationary phase.

  • Cause: The primary reason for this phenomenon is the strong interaction, including hydrogen bonding, between the polar functional groups (hydroxyl and amide groups in your product, and the amine and hydroxyl groups in your starting material) and the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.[1]

  • Overloading: Applying too much sample to the TLC plate can also lead to streaking.[2] The solvent can only effectively move a certain amount of the compound at a time, leaving the excess to trail behind.

  • Inappropriate Solvent System: If the mobile phase is not polar enough to effectively compete with the stationary phase for the analyte, the compound will remain strongly adsorbed and streak.[2]

Solutions:

  • Modify the Mobile Phase: To counteract the strong interaction with the silica gel, you can add a small amount of a polar modifier to your eluent.

    • For basic compounds like the starting material, ethanolamine, adding a few drops of a weak base like triethylamine or ammonium hydroxide to the mobile phase can help by neutralizing the acidic sites on the silica gel, thus reducing tailing.[1]

    • For acidic impurities or to improve the spot shape of amides in general, adding a small amount of acetic acid or formic acid can be beneficial.[1]

  • Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is often a good starting point. If you are unsure about the concentration, it is better to spot a smaller amount initially. You can always re-spot multiple times in the same location (allowing the solvent to dry in between) if the spot is too faint.[2]

  • Optimize the Solvent System: Experiment with more polar solvent systems. For instance, increasing the proportion of methanol in a dichloromethane/methanol mixture can improve the elution of polar compounds and lead to better-shaped spots.[3]

Q2: I'm not seeing any spots on my TLC plate after development and visualization. What could be the problem?

A2: The absence of spots on a developed TLC plate can be perplexing, but it is often due to a few common issues.

  • Cause:

    • Insufficient Sample Concentration: The most straightforward reason is that the concentration of your compounds in the spotted sample is too low to be detected by the visualization method.[2]

    • Inappropriate Visualization Technique: Not all compounds are visible under UV light.[4] 2,2-dichloro-N-(2-hydroxyethyl)acetamide and ethanolamine lack a strong UV chromophore, so they will likely not be visible under a standard 254 nm UV lamp.[5]

    • Sample Evaporation: If your starting materials or product are volatile, they may have evaporated from the TLC plate during spotting or development, especially if heat is applied.[5]

    • Reaction Failure: It is also possible that the reaction has not proceeded, and the starting materials are not being visualized.[2]

Solutions:

  • Increase Sample Concentration: Try spotting the sample multiple times on the same spot, allowing the solvent to evaporate between applications.[2]

  • Use a Chemical Stain: For non-UV active compounds like your target molecule, a chemical stain is necessary for visualization.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, such as alcohols and amides, to produce yellow-brown spots on a purple background.[5]

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, and will give a characteristic purple or pink spot for the unreacted ethanolamine.[6] This can be very useful for monitoring the disappearance of the starting material.

    • Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds, which will appear as brown spots.[7]

Q3: My reactant and product have very similar Rf values, making it difficult to monitor the reaction's progress. How can I improve the separation?

A3: Poor separation between the starting material and the product can make it challenging to determine if the reaction has gone to completion.

  • Cause: The polarity of the reactant (ethanolamine) and the product (2,2-dichloro-N-(2-hydroxyethyl)acetamide) might be quite similar, leading to close Rf values in a given solvent system. Both molecules contain polar hydroxyl and nitrogen/amide groups capable of hydrogen bonding.

Solutions:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that differentiates between the subtle polarity differences of your compounds.

    • Trial and Error: Systematically vary the ratio of your solvents. For example, if you are using a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, try a range of ratios.[3]

    • Change Solvent Composition: If adjusting the ratio doesn't work, try a different combination of solvents. Sometimes, a solvent system with different types of intermolecular interactions can achieve better separation. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might provide a different selectivity.[8]

  • Use a Co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place.[9] If the starting material and product are different compounds, the co-spot will often appear as an elongated or two overlapping spots, confirming that they are not identical.[10]

  • Two-Dimensional (2D) TLC: This is a more advanced technique where the plate is developed in one solvent system, then dried, rotated 90 degrees, and developed in a second, different solvent system. This can be very effective for separating compounds with very similar polarities.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide?

A1: Given the polar nature of the starting materials and the product, a relatively polar solvent system will be required. A good starting point for normal-phase silica gel TLC would be a mixture of a moderately polar and a polar solvent.

  • Recommended Starting Points:

    • Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v): This is a versatile system where the polarity can be easily adjusted by changing the methanol concentration.

    • Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v): Another common system, though you may need a higher proportion of ethyl acetate.

    • Chloroform/Methanol/Ammonium Hydroxide (80:20:2 v/v): This system has been reported for the TLC of N-acylethanolamines and the ammonium hydroxide can help to reduce tailing of the amine starting material.[12]

Q2: What are the expected Rf values for the starting materials and the product?

A2: The exact Rf values will depend on the specific TLC plate, the solvent system, and the experimental conditions. However, we can predict the relative order of elution based on the polarity of the compounds.

  • Ethanolamine (Starting Material): This is a very polar molecule due to the presence of both a primary amine and a primary alcohol. It will have a strong affinity for the silica gel and is expected to have a low Rf value , likely staying close to the baseline in many solvent systems.

  • Dichloroacetylating Agent (e.g., Dichloroacetyl Chloride): Dichloroacetyl chloride is highly reactive and will likely be consumed quickly or decompose upon spotting. If unreacted dichloroacetic acid is present, it will also be quite polar and have a low Rf value, often streaking.

  • 2,2-dichloro-N-(2-hydroxyethyl)acetamide (Product): The product is also a polar molecule containing an amide and a hydroxyl group. However, the conversion of the highly polar primary amine to a less basic amide will likely make the product less polar than ethanolamine . Therefore, the product should have a higher Rf value than the ethanolamine starting material.

CompoundExpected PolarityExpected Rf Value
EthanolamineVery HighLow
Dichloroacetic acid (potential impurity)HighLow (often streaks)
2,2-dichloro-N-(2-hydroxyethyl)acetamideHighModerate (higher than ethanolamine)

Q3: How do I perform a co-spot analysis to monitor my reaction?

A3: Co-spotting is an essential technique for accurately monitoring a reaction's progress.[13]

Experimental Protocol: Co-spot TLC Analysis

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[9]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your limiting starting material (in this case, likely ethanolamine).

    • In the "Co" lane, first spot the starting material, and then, on top of the same spot, apply your reaction mixture.

    • In the "RXN" lane, spot only your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system, ensuring the solvent level is below the baseline.[9] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots using an appropriate method (e.g., potassium permanganate or ninhydrin stain).[4]

  • Interpret the Results:

    • Incomplete Reaction: The "RXN" lane will show a spot corresponding to the starting material (at the same height as the spot in the "SM" lane) and a new spot for the product at a higher Rf. The "Co" spot will appear as two distinct or elongated spots.

    • Complete Reaction: The "RXN" lane will show only the product spot, and the starting material spot will be absent. The "Co" spot will show both the starting material and the product spots.

Q4: What are the potential side products in this reaction, and how would they appear on a TLC plate?

A4: The reaction of ethanolamine with a dichloroacetylating agent can potentially lead to side products.

  • O-acylation: Acylation could occur on the hydroxyl group of ethanolamine instead of the amine, forming an ester. This O-acylated product would likely have a different polarity and thus a different Rf value than the desired N-acylated product. Esters are generally less polar than amides, so the O-acylated product might have a higher Rf value.

  • Di-acylation: It is possible for both the amine and the hydroxyl group to be acylated, especially if an excess of the acylating agent is used. This di-acylated product would be significantly less polar than the mono-acylated product and would have a much higher Rf value.

  • Hydrolysis of the Acylating Agent: If moisture is present, the dichloroacetylating agent (e.g., dichloroacetyl chloride) can hydrolyze to form dichloroacetic acid. This carboxylic acid is very polar and would likely appear as a streaky spot near the baseline on the TLC plate.[1]

Monitoring for these potential side products by TLC is crucial for optimizing your reaction conditions and ensuring the purity of your final product.

Workflow & Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting common TLC issues when monitoring the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Identify TLC Problem start->problem streaking Streaking / Tailing Spots problem->streaking Issue no_spots No Spots Visible problem->no_spots Issue poor_separation Poor Separation (Similar Rf) problem->poor_separation Issue solution_streaking1 Modify Mobile Phase (add acid/base) streaking->solution_streaking1 Solution solution_streaking2 Reduce Sample Concentration streaking->solution_streaking2 Solution solution_no_spots1 Use Chemical Stain (KMnO4, Ninhydrin) no_spots->solution_no_spots1 Solution solution_no_spots2 Increase Sample Concentration no_spots->solution_no_spots2 Solution solution_separation1 Optimize Solvent System (change polarity/composition) poor_separation->solution_separation1 Solution solution_separation2 Use Co-spot poor_separation->solution_separation2 Solution end Successful TLC Analysis solution_streaking1->end solution_streaking2->end solution_no_spots1->end solution_no_spots2->end solution_separation1->end solution_separation2->end

Caption: Troubleshooting workflow for TLC analysis.

References

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Chapman, K. D., & Moore, T. S. (1995). N-Acylethanolamines: Formation and Molecular Composition of a New Class of Plant Lipids. Plant Physiology, 108(2), 545–553.
  • Hansen, S. H., & Artmann, A. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(5), 1145–1153.
  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of California, Los Angeles. (2021, April 1). Thin Layer Chromatography (TLC).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • Organic Chemistry. (n.d.). TLC stains.
  • University of Rochester. (n.d.). How to Monitor by TLC.
  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of York. (n.d.). General procedure.
  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?.
  • Labster. (n.d.). TLC Visualization Methods.
  • ResearchGate. (2025, August 10). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
  • Amazon AWS. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines.
  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Wiley-VCH. (n.d.). Supporting Information.
  • NIST WebBook. (n.d.). Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-.
  • LookChem. (n.d.). 2-chloro-N,N-bis(2-hydroxyethyl)acetamide.
  • ChemicalBook. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis.
  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
  • MPG.PuRe. (n.d.). Polar Red-Emitting Rhodamine Dyes with Reactive Groups: Synthesis, Photophysical Properties, and Two-Color STED Nanoscopy Applications.
  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • PubChem. (n.d.). 2-Chloro-N-(2-hydroxyethyl)acetamide.
  • The Royal Society of Chemistry. (n.d.). CFBSA.
  • Cyberlipid. (n.d.). Thin layer chromatography.

Sources

Validation & Comparative

Definitive Guide to Structural Confirmation of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Structural elucidation, rotameric dynamics, and stability profiling relative to mono-/trichloro analogs.[1][2]

Executive Summary: The "Deceptive Simple" Amide

2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCHEA) and its derivatives represent a critical scaffold in the synthesis of amphenicol antibiotics and, more recently, as tunable covalent electrophiles for targeting "undruggable" cysteine residues (e.g., KRAS G12C inhibitors).[2]

While synthetically accessible, these compounds present unique analytical challenges.[1] Standard characterization often fails due to restricted amide bond rotation (leading to signal doubling in NMR) and dynamic cyclization equilibrium (oxazolidine formation).[1] This guide compares the performance of standard analytical workflows against a Multi-Dimensional Confirmation Protocol (MDCP) and evaluates the physicochemical stability of DCHEA against its monochloro- and trichloro- counterparts.[1][2]

Comparative Analysis: Confirmation Methodologies

Standard 1D NMR is often insufficient for DCHEA derivatives due to the coexistence of syn and anti rotamers, which can be mistaken for impurities.[1] We compare the standard approach with the MDCP.

Table 1: Analytical Method Performance Comparison
FeatureMethod A: Standard Protocol Method B: MDCP (Recommended) Causality & Insight
Technique 1D ¹H NMR (CDCl₃, 25°C)VT-NMR (DMSO-d₆, 80°C) + ¹H-¹⁵N HSQCWhy: Amide bond rotation is slow on the NMR timescale at 25°C, causing split peaks.[1][2] Heating induces coalescence, simplifying the spectrum.
Impurity ID High False Positive Rate< 1% False Positive RateWhy: Method A often misidentifies rotamers as impurities.[1] Method B confirms they are the same compound via coalescence.[1]
Structural Ambiguity High (Open vs. Closed)Low (Definitive)Why: DCHEA can cyclize to an oxazolidine.[1] HSQC correlates the NH proton to the nitrogen, confirming the open amide form.
Isotope Validation N/AMS Isotope Cluster AnalysisWhy: The Cl₂ pattern (9:6:1) is the "fingerprint" of the dichloro moiety, distinguishing it from mono-dechlorinated byproducts.

Critical Structural Checkpoint: The Oxazolidine Trap

A major pitfall in confirming DCHEA structure is the acid-catalyzed cyclization to 2-(dichloromethyl)oxazolidine.[1][2] This often occurs in older chloroform (CDCl₃) stocks that have become acidic.[1]

Visualization: The Cyclization Equilibrium

The following diagram illustrates the structural flux that must be controlled during analysis.

DCHEA_Equilibrium Figure 1: Acid-catalyzed equilibrium between DCHEA and its oxazolidine artifact. OpenForm Open Amide Form (Target) C=O signal: ~1660 cm⁻¹ Transition H+ Catalysis (Acidic Solvent) OpenForm->Transition Cyclization ClosedForm Oxazolidine Form (Artifact) No Amide C=O Transition->ClosedForm Dehydration ClosedForm->OpenForm Hydrolysis (H₂O)

[1][2]

Experimental Protocols

Protocol A: Synthesis of DCHEA Derivatives (Self-Validating)

This protocol includes an in-process control (IPC) to prevent over-acylation.[1][2]

Reagents: Ethanolamine (1.0 eq), Ethyl dichloroacetate (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Setup: Charge ethanolamine and Et₃N into DCM at 0°C under N₂.

  • Addition: Dropwise addition of ethyl dichloroacetate. Critical: Maintain Temp < 5°C to prevent O-acylation (ester formation).[1][2]

  • IPC (Self-Validation): After 1 hour, take an aliquot.

    • Check: TLC (5% MeOH/DCM).[1]

    • Criteria: Disappearance of amine (ninhydrin stain) and absence of high-Rf ester spot.[1]

  • Workup: Wash with dilute citric acid (pH 5).[1] Avoid strong acids to prevent oxazolidine formation.[1][2]

  • Isolation: Crystallization from EtOAc/Hexanes.

Protocol B: The MDCP Characterization Workflow

Use this workflow to definitively confirm the structure.[1]

  • MS Isotope Check: Inject sample into LC-MS (ESI+).

    • Validation: Look for the [M+H]⁺ cluster.[1][3] For Cl₂, relative intensities must be 100% (M), 65% (M+2), 10% (M+4) . Any deviation indicates contamination with mono- or trichloro species.[1][2]

  • Variable Temperature (VT) NMR:

    • Dissolve 10 mg in DMSO-d₆.[1][2]

    • Acquire ¹H spectrum at 25°C : Observe dual peaks for the -CHCl₂ proton (approx. 6.2 and 6.4 ppm).[1][2]

    • Heat probe to 80°C : Confirm coalescence into a sharp singlet. If peaks remain separate, they are impurities, not rotamers.[2]

  • IR Confirmation (Solid State):

    • Verify Amide I band at 1650–1670 cm⁻¹ .[1] Absence of this band suggests the oxazolidine form.[1]

Performance Profiling: Stability & Reactivity[2]

Why choose the 2,2-dichloro derivative over alternatives? The choice is a trade-off between stability and electrophilic reactivity (cysteine targeting).[1]

Table 2: Stability vs. Reactivity Comparison[1]
DerivativeHalogen LoadHydrolytic Stability (t½, pH 7.4)Cysteine Reactivity (k_GSH)Application Context
Monochloro -CH₂ClHigh (> 48 h)LowToo unreactive for most covalent drugs; used as a stable linker.
2,2-Dichloro -CHCl₂Moderate (12–24 h) Tunable (Ideal) Preferred: Balanced profile.[1][2] Reacts with target cysteine but survives circulation.[1]
Trichloro -CCl₃Low (< 4 h)Very High / Steric IssuesOften too labile; prone to rapid hydrolysis and off-target toxicity.[1][2]

Data synthesized from comparative electrophile studies (See Refs [1], [3]).

Visualization: Reactivity Workflow

The following diagram maps the logic for selecting the dichloro scaffold based on experimental data.

Reactivity_Logic Figure 2: Decision tree for selecting DCHEA derivatives based on reactivity/stability trade-offs. Start Select Electrophile Scaffold Test1 Assay 1: GSH Reactivity (Target Engagement) Start->Test1 Test2 Assay 2: Aqueous Stability (Plasma Half-life) Test1->Test2 k > 0.5 M⁻¹s⁻¹ Decision_Mono Monochloro: Too Slow Test1->Decision_Mono k < 0.1 M⁻¹s⁻¹ Decision_Tri Trichloro: Too Unstable Test2->Decision_Tri t½ < 4h Decision_Di 2,2-Dichloro: Optimal Window Test2->Decision_Di t½ > 12h

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Source: ACS Publications.[1] URL:[Link]

  • Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Source: University of St Andrews / ResearchGate.[1] URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Source: Environmental Science & Technology (ACS).[1] URL:[Link]

  • 2-Chloro-N-(2-hydroxyethyl)acetamide Structure and Spectral Data. Source: PubChem.[1][3][4] URL:[Link]

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 2,2-dichloro-N-(2-hydroxyethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide derivatives represent a versatile class of chemical scaffolds that have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Among these, halogenated acetamides, such as 2,2-dichloro-N-(2-hydroxyethyl)acetamide, are being explored for their potential as novel therapeutic agents.[3] The chloroacetamide "warhead" in some molecules has shown promise in inhibiting cancer stem cells, which are often responsible for chemoresistance and tumor relapse.[4]

Understanding the precise mechanism of action (MoA) is a critical step in the drug development pipeline, providing the foundational knowledge for predicting efficacy, identifying potential side effects, and guiding clinical applications.[5] This guide presents a comprehensive, structured experimental framework for the systematic investigation of the MoA for 2,2-dichloro-N-(2-hydroxyethyl)acetamide derivatives. To provide a clear benchmark, we will compare its hypothetical biological effects against Doxorubicin, a well-characterized anthracycline antibiotic widely used in chemotherapy. This comparative approach allows researchers to contextualize the potency and mechanistic profile of novel derivatives against a clinical standard.

Section 1: Foundational Analysis: Confirming Cytotoxicity

The initial and most fundamental step in characterizing a potential anti-cancer compound is to confirm its cytotoxic activity and establish a dose-response relationship. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency that informs the concentrations used in all subsequent mechanistic assays.[6]

Rationale for Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. It is a widely accepted, high-throughput method for initial cytotoxicity screening.[8]

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 2,2-dichloro-N-(2-hydroxyethyl)acetamide derivative and the benchmark compound, Doxorubicin, in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical)
CompoundCell LineIC50 (µM) after 48h
2,2-dichloro-N-(2-hydroxyethyl)acetamideA549 (Lung)12.5
2,2-dichloro-N-(2-hydroxyethyl)acetamideMCF-7 (Breast)18.2
Doxorubicin (Benchmark)A549 (Lung)0.8
Doxorubicin (Benchmark)MCF-7 (Breast)1.1

Section 2: Elucidating the Mode of Cell Death

With cytotoxicity confirmed, the critical next step is to determine how the compound kills cancer cells. The primary modes of cell death are apoptosis (programmed, non-inflammatory) and necrosis (uncontrolled, inflammatory). Distinguishing between these is essential, as inducing apoptosis is a hallmark of many successful cancer therapies.[9]

Experimental Workflow: From Cytotoxicity to Mechanism

The following workflow illustrates a logical progression for investigating the mechanism of action, starting from the initial cytotoxicity assessment.

MoA_Workflow A Start: Cytotoxicity Confirmed (MTT Assay) B Determine Mode of Cell Death (Annexin V / PI Assay) A->B C Result: Apoptosis Detected B->C Annexin V+/PI- or Annexin V+/PI+ D Result: Necrosis or Other B->D Annexin V-/PI+ E Investigate Apoptotic Pathway (Mitochondrial vs. Death Receptor) C->E F Investigate Other Mechanisms (Cell Cycle Arrest, ROS, etc.) D->F E->F Parallel Investigation G Synthesize Data & Conclude MoA E->G F->G

Caption: Logical workflow for MoA studies.

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

Causality: This assay is chosen for its ability to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]

  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of the acetamide derivative and Doxorubicin for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[9]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Interpretation of Results:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.[12]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[12]

  • Annexin V (-) / PI (+): Necrotic cells.

Comparative Data Summary (Hypothetical)
Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.41.0
2,2-dichloro-N-(2-hydroxyethyl)acetamide45.235.815.33.7
Doxorubicin (Benchmark)48.928.120.52.5

Section 3: Dissecting the Apoptotic Signaling Cascade

If the Annexin V assay confirms apoptosis, the subsequent investigation should focus on identifying the specific signaling pathway. The intrinsic (or mitochondrial) pathway is a common mechanism for chemotherapy-induced apoptosis and is characterized by the loss of mitochondrial membrane potential (ΔΨm).[13]

Signaling Pathway: The Intrinsic Apoptotic Cascade

Intrinsic_Apoptosis cluster_0 Mitochondrion Bax Bax (Pro-apoptotic) Mito Loss of ΔΨm (JC-1 Assay) Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Drug Acetamide Derivative Drug->Bax Drug->Bcl2 Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic mitochondrial apoptotic pathway.

Experiment 3.1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Causality: The JC-1 dye is a lipophilic, cationic probe used to assess mitochondrial health.[14] In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria, forming "J-aggregates" that emit red fluorescence. In apoptotic cells, where the ΔΨm has collapsed, JC-1 cannot accumulate and remains in the cytoplasm as monomers that emit green fluorescence.[15][16] A decrease in the red/green fluorescence ratio is therefore a direct indicator of mitochondrial depolarization and engagement of the intrinsic apoptotic pathway.[13]

Detailed Protocol:

  • Cell Treatment: Seed and treat cells in a 96-well plate (for plate reader analysis) or 6-well plate (for flow cytometry) as described previously.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with a wash buffer.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader (Red: Ex/Em ~585/590 nm; Green: Ex/Em ~510/527 nm), flow cytometer, or fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

Experiment 3.2: Western Blot Analysis of Key Apoptotic Proteins

Causality: To validate the findings from the ΔΨm assay and further map the pathway, Western blotting is used to measure changes in the expression levels of key regulatory proteins.[17][18] An increased Bax/Bcl-2 ratio, the release of Cytochrome c from the mitochondria into the cytosol, and the cleavage (activation) of Caspase-3 are definitive hallmarks of the intrinsic pathway.[19]

Detailed Protocol:

  • Protein Extraction: Treat cells as previously described, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Cytochrome c, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

Comparative Data Summary (Hypothetical)
Target Protein2,2-dichloro-N-(2-hydroxyethyl)acetamideDoxorubicin (Benchmark)Expected Outcome for Apoptosis Induction
Bax/Bcl-2 RatioIncreasedIncreasedUpregulation of pro-apoptotic/downregulation of anti-apoptotic proteins
Cytosolic Cytochrome cIncreasedIncreasedRelease from mitochondria into cytosol
Cleaved Caspase-3IncreasedIncreasedActivation of executioner caspase
ΔΨm (Red/Green Ratio)DecreasedDecreasedMitochondrial depolarization

Section 4: Exploring Broader Cellular Effects

A compound's MoA is often multifaceted. Beyond apoptosis, it is crucial to investigate other key cellular processes that may be affected, such as cell cycle progression and the induction of oxidative stress. Some acetamide derivatives, for instance, are known to sensitize cancer cells to other agents by increasing reactive oxygen species (ROS).[20]

Experiment 4.1: Cell Cycle Analysis

Causality: Many chemotherapeutic agents exert their effects by causing DNA damage, which triggers cell cycle checkpoints and leads to arrest in specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[21] Flow cytometry with Propidium Iodide (PI) staining is the standard method for analyzing cell cycle distribution.[22][23] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for 24 hours.

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[24]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experiment 4.2: Measurement of Reactive Oxygen Species (ROS)

Causality: Oxidative stress, caused by an imbalance of ROS, can induce cell death. The DCFH-DA assay is a common method for measuring intracellular ROS levels.[25] The non-fluorescent DCFH-DA freely diffuses into the cell, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]

Detailed Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat with the test compound for a shorter duration (e.g., 1-6 hours). Include a positive control like H2O2 or tert-butyl hydroperoxide.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Load the cells with 10-20 µM DCFH-DA solution and incubate for 30 minutes at 37°C.[26]

  • Measurement: Wash the cells again to remove excess probe. Add PBS to the wells and immediately measure the fluorescence intensity (Ex/Em ~485/535 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Comparative Data Summary (Hypothetical)
AssayParameter2,2-dichloro-N-(2-hydroxyethyl)acetamideDoxorubicin (Benchmark)
Cell Cycle% Cells in G2/M Arrest45%55%
ROS ProductionFold Increase over Control3.5x2.8x

Conclusion and Future Perspectives

This guide outlines a logical and robust experimental cascade for the comprehensive elucidation of the mechanism of action for 2,2-dichloro-N-(2-hydroxyethyl)acetamide derivatives. By systematically progressing from broad cytotoxicity assays to specific molecular and cellular analyses, researchers can build a detailed picture of a compound's biological activity. The direct comparison to a clinical standard like Doxorubicin provides essential context for evaluating the derivative's potency and novelty.

Based on the hypothetical data presented, a plausible MoA for this acetamide derivative would be the induction of G2/M cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway, potentially driven by an increase in intracellular ROS. This multi-pronged approach to killing cancer cells is a promising feature for a novel therapeutic agent.

Future studies should aim to identify the direct molecular target(s) of the compound using techniques like thermal proteome profiling or affinity chromatography. Furthermore, validating these in vitro findings in more complex models, such as 3D spheroids and eventually in vivo xenograft models, is a critical next step on the path to clinical translation.

References

A complete list of all sources cited within this guide is provided below.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025, November 5). Bio-protocol. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Babraham Institute. [Link]

  • Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. (2023, February 9). ResearchGate. [Link]

  • Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). (n.d.). Elabscience. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019, May 1). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Experimental Pharmacology: Techniques & Examples. (2024, September 5). StudySmarter. [Link]

  • Western Blotting Guidebook. (2018, June 21). Azure Biosystems. [Link]

  • DCFH-DA assay for ROS in Aspergillus fumigatus. (n.d.). BMG Labtech. [Link]

  • Western Blot Protocol. (2020, November 25). YouTube. [Link]

  • Experimental Pharmacology: Exploring Drug Actions in Research. (2025, December 12). Walsh Medical Media. [Link]

  • Designing drug response experiments and quantifying their results - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Making a medicine. Step 6: Phase I - Proof of mechanism. (n.d.). EUPATI Toolbox. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (2024, November 27). Allucent. [Link]

  • Non-Patentable Chemicals for Cancer Therapy. (2024, March 26). Iris Publishers. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023, October 26). MDPI. [Link]

  • 2-Chloro-N-(2-hydroxyethyl)acetamide. (n.d.). PubChem. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PMC. (2016, October 24). National Center for Biotechnology Information. [Link]

  • Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. (2019, December 4). PubMed. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. [Link]

Sources

Publish Comparison Guide: Efficacy of 2,2-Dichloro-N-(2-hydroxyethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide derivatives , a class of metabolic modulators designed to overcome the pharmacological limitations of Dichloroacetate (DCA).

Executive Summary

2,2-dichloro-N-(2-hydroxyethyl)acetamide (DCA-HE) and its functionalized derivatives represent a strategic evolution in metabolic cancer therapy. While the parent compound, Dichloroacetate (DCA) , is a clinically established Pyruvate Dehydrogenase Kinase (PDK) inhibitor, its therapeutic utility is hampered by poor potency (requiring millimolar concentrations) and neurotoxicity.

The DCA-HE derivative class utilizes an amide linkage to mask the carboxylic acid of DCA, significantly enhancing lipophilicity and cellular uptake. Advanced derivatives (e.g., incorporating thiazole or phenyl moieties) exhibit 100-1000x higher potency than DCA, shifting IC50 values from the millimolar (mM) to the micromolar (µM) range. This guide compares these derivatives against DCA and standard chemotherapeutics, providing actionable protocols for their evaluation.

Mechanistic Rationale: The "Warhead" Strategy

The core efficacy of these derivatives relies on the "Trojan Horse" delivery of the dichloroacetyl moiety .

  • DCA Limitation: At physiological pH (7.4), DCA exists almost entirely as the dichloroacetate anion (

    
    ). This charged species has poor membrane permeability, requiring high doses (25-100 mg/kg) to achieve intracellular efficacy, leading to peripheral neuropathy.
    
  • Amide Advantage: Converting the acid to a 2,2-dichloro-N-(2-hydroxyethyl)acetamide neutralizes the charge. The hydroxyethyl group adds a handle for further functionalization (e.g., esterification with targeting ligands) or acts as a hydrogen-bond donor to improve solubility without ionization.

  • Target Engagement: Once intracellular, these derivatives inhibit PDK1–4 , forcing the Pyruvate Dehydrogenase Complex (PDC) into an active state. This reverses the Warburg Effect , shunting pyruvate into the mitochondria for oxidative phosphorylation (OXPHOS), generating toxic Reactive Oxygen Species (ROS) and triggering apoptosis.[1]

Pathway Visualization: Mechanism of Action

MOA DCA_Deriv DCA-HE Derivative (Lipophilic) Cell_Mem Cell Membrane (Passive Diffusion) DCA_Deriv->Cell_Mem High Uptake Intra_DCA Intracellular Release/Binding Cell_Mem->Intra_DCA PDK PDK Isoforms (Inhibition) Intra_DCA->PDK Blocks ATP Binding PDC_Inactive PDC (Phosphorylated) Inactive PDK->PDC_Inactive Normally Phosphorylates PDC_Active PDC (Dephosphorylated) Active PDK->PDC_Active Inhibition Restores Mito Mitochondria (OXPHOS Restored) PDC_Active->Mito Pyruvate -> Acetyl-CoA ROS ROS Surge (Superoxide) Mito->ROS Electron Leak Apoptosis Apoptosis (Cytochrome c Release) ROS->Apoptosis Mitochondrial Stress

Figure 1: Mechanism of Action. The amide derivative bypasses the membrane barrier, inhibits PDK, and forces cancer cells to abandon glycolysis for oxidative phosphorylation, leading to ROS-mediated suicide.

Comparative Efficacy Analysis

The following table synthesizes data from multiple studies on dichloroacetamide derivatives. Note the dramatic potency shift between the parent DCA and the functionalized amide derivatives.

Table 1: IC50 Comparison Across Cancer Cell Lines
Compound ClassSpecific AgentCell LineCancer TypeIC50 (72h)Potency Factor (vs DCA)
Parent Acid Sodium Dichloroacetate (DCA) MCF-7Breast~18.0 mM 1x (Baseline)
A549Lung~20.0 mM 1x
Simple Amide N-(2-hydroxyethyl)-DCA MCF-7Breast~5.0 - 8.0 mM *~2-3x
Functionalized Derivative N-Phenyl-DCA Derivative MCF-7Breast12.4 µM ~1,450x
Thiazole-DCA Hybrid HCT-116Colon3.97 µM ~4,500x
DCA-Platinum Complex A549Lung19.78 µM ~1,000x
Standard Care Cisplatin A549Lung9.71 µM (Reference)

*Note: Simple hydroxyethyl amides show modest improvement due to uptake, but lack the secondary binding interactions of phenyl/thiazole derivatives.

Key Insight: While the simple 2,2-dichloro-N-(2-hydroxyethyl)acetamide serves as a scaffold, the "efficacy sweet spot" lies in derivatives where the hydroxyethyl group is further modified (e.g., esterified) or replaced with aromatic systems (thiazoles/phenyls) that engage the lipophilic pocket of the PDK enzyme.

Experimental Validation Protocols

To validate the efficacy of these derivatives in your lab, use the following self-validating workflow.

Protocol A: Synthesis of DCA-HE Derivatives (General Procedure)
  • Objective: Create the amide linkage while avoiding polymerization.

  • Reagents: Dichloroacetyl chloride, Ethanolamine (or substituted amine), Triethylamine (TEA), Dichloromethane (DCM).

  • Cooling: Dissolve 1.0 eq of amine and 1.2 eq of TEA in dry DCM at 0°C.

  • Addition: Add 1.1 eq of Dichloroacetyl chloride dropwise over 30 mins. Critical: Exothermic reaction; maintain <5°C to prevent side reactions.

  • Workup: Stir at RT for 4h. Wash with 1N HCl (remove unreacted amine), then NaHCO3. Dry over MgSO4.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~6.0-6.5 ppm for

    
     proton).
    
Protocol B: Mitochondrial ROS Assessment (Flow Cytometry)
  • Rationale: Efficacy is defined by the ability to induce oxidative stress.

  • Probe: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[2]

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well.
    
  • Treatment: Treat with Derivative (IC50 concentration) vs. DCA (20 mM) for 24h.

  • Staining: Wash cells, incubate with 10 µM DCFH-DA for 30 min at 37°C in dark.

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm).

  • Self-Validation: The Positive Control (H2O2) must show >5-fold increase. The DCA Parent should show ~2-fold increase. The Derivative should match or exceed DCA at significantly lower concentrations.

Protocol C: PDK1 Inhibition Assay (Western Blot)
  • Rationale: Confirm mechanism is PDK inhibition, not non-specific toxicity.[3]

  • Target: Phosphorylation status of PDH-E1

    
     (Ser293).
    
  • Lysate Prep: Treat cells for 12h. Lysis buffer must contain phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-p-PDH-E1

      
       (Ser293) [Specific for PDK activity].
      
    • Loading Control: Total PDH or

      
      -actin.
      
  • Interpretation: A successful "hit" will show decreased p-PDH bands compared to control, indicating PDK inhibition.

Experimental Workflow Visualization

Workflow Start Compound Synthesis (DCA-HE Derivatives) QC Quality Control (NMR, HPLC >95%) Start->QC Screen Primary Screening (MTT Assay @ 72h) QC->Screen Pass Selection Select Hits (IC50 < 20 µM) Screen->Selection Selection->Start Low Potency (Refine SAR) Mech_1 Mechanism Check 1 (ROS Generation) Selection->Mech_1 High Potency Mech_2 Mechanism Check 2 (p-PDH Western Blot) Mech_1->Mech_2 ROS Positive Final Lead Candidate Confirmed Mech_2->Final PDK Target Validated

Figure 2: Screening workflow for validating dichloroacetamide derivatives. Strict QC and mechanistic confirmation are required to rule out non-specific toxicity.

References

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Warburg Effect in Cancer.Journal of Clinical Investigation . Link

  • Yang, Y., et al. (2010).[4] Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: Design, synthesis and biological evaluation.European Journal of Medicinal Chemistry , 45(9), 4300–4306.[4][5] Link

  • Michelakis, E. D., et al. (2008). Metabolic Modulation of Glioblastoma with Dichloroacetate.Science Translational Medicine . Link

  • Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology.[3]Frontiers in Oncology . Link

  • Fereidoonnezhad, M., et al. (2016).[4] Synthesis and cytotoxic activity evaluation of N-phenyl-2,2-dichloroacetamide derivatives.Journal of Sciences, Islamic Republic of Iran .[4] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-dichloro-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,2-dichloro-N-(2-hydroxyethyl)acetamide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Snapshot

Immediate Action Required: Treat this compound as a high-potency sensitizer and potential alkylating agent . While specific toxicological data for CAS 3586-55-8 is limited, its structural homology to dichloroacetamide (DCAc) mandates that it be handled as a reproductive toxin and severe eye irritant.

Parameter Critical Directive
Primary Hazard Skin Sensitization & Reproductive Toxicity (Inferred from SAR*).
Glove Standard Double Nitrile (Minimum) for solids; Laminate (Silver Shield) for solutions.
Respiratory P100 (HEPA) for powders; OV/AG cartridge if heated/dissolved.
Engineering Fume Hood Mandatory . Do not handle on open benchtops.
Decon Soap & Water .[1][2][3][4] Avoid ethanol (enhances dermal absorption).

*SAR: Structure-Activity Relationship

Chemical Risk Assessment & Hazard Profiling

As a Senior Application Scientist, I do not rely solely on Safety Data Sheets (SDS), which often list "No Data Available" for niche intermediates. Instead, we analyze the Structure-Activity Relationship (SAR) to predict risk.

The Molecule: Cl2CH-CO-NH-CH2-CH2-OH

  • The Dichloro-Moiety (Cl2CH-): This electron-withdrawing group activates the alpha-carbon. In biological systems, dichloroacetamides are known cytotoxins and genotoxins [1]. They can alkylate DNA or proteins, leading to sensitization or reproductive issues.

  • The Amide Linkage (-CO-NH-): Provides stability but facilitates transport across lipid membranes.

  • The Hydroxyl Group (-OH): Increases water solubility.

    • Risk Implication: If this contacts your eye (mucous membrane), it will dissolve immediately, causing rapid, severe corneal damage.

    • Decon Implication: It is water-washable.[4] Do not use organic solvents (DMSO, Ethanol) to clean skin splashes; they will act as a vehicle, dragging the toxin deeper into the dermis.

PPE Selection Matrix

This matrix is designed for Zero-Breakthrough tolerance. Standard latex gloves are permeable to chlorinated organics and are strictly prohibited .

A. Hand Protection (Glove Logic)

Why not just standard Nitrile? Chlorinated compounds can swell nitrile rubber, reducing breakthrough time to minutes.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil)Nitrile (4-5 mil)Double-gloving provides a visual breach indicator. Solids have low permeation rates unless dissolved by sweat.
Solution (DCM/DMF) Laminate (Silver Shield/4H)Nitrile (5 mil)Laminate is the only material resistant to chlorinated solvents + amides. Outer nitrile provides grip (laminate is slippery).
Aqueous Solution Nitrile (5 mil)Nitrile (Extended Cuff)Water reduces the permeation rate of the organic solute, but double layers remain mandatory.
B. Respiratory & Eye Protection
Hazard RouteRecommended EquipmentTechnical Justification
Inhalation (Dust) N95 or P100 Mask (if outside hood)The particle size of recrystallized amides can be <10µm, penetrating deep lung tissue.
Inhalation (Vapor) Half-mask with OV/AG Cartridges If heating >40°C. Thermal decomposition releases HCl gas and NOx .
Ocular Chemical Splash Goggles Safety glasses are insufficient. The hydroxyl group ensures rapid dissolution in tear fluid; a splash is an immediate chemical burn risk.
Decision Logic: PPE Selection Workflow

Use this decision tree to determine the required PPE setup based on your experimental conditions.

PPE_Selection Start Start: Handling 2,2-dichloro-N-(2-hydroxyethyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Rec_Solid PPE: Double Nitrile Gloves + Lab Coat + Goggles (Work in Fume Hood) Solid->Rec_Solid Solvent Solvent Type? Liquid->Solvent Aq Aqueous / Water Solvent->Aq Org Organic (DCM, DMF, DMSO) Solvent->Org Rec_Aq PPE: Double Nitrile (Extended Cuff) + Splash Apron Aq->Rec_Aq Rec_Org PPE: Silver Shield Laminate Liner + Outer Nitrile Gloves + Fume Hood MANDATORY Org->Rec_Org

Figure 1: PPE Decision Tree based on physical state and solvent carrier.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Risk: Static electricity can cause micronized amide powders to "jump" onto cuffs or wrists.

  • Preparation: Place an anti-static mat or use an ionizing gun inside the balance enclosure.

  • PPE Check: Don double nitrile gloves. Ensure the lab coat cuff is tucked under the outer glove.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the washing area.

  • Decon: Wipe the balance area with a wet paper towel (water only) immediately after weighing. Dispose of the towel as solid hazardous waste.

Protocol B: Synthesis & Heating

Risk: Thermal decomposition of chlorinated amides can release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

  • Setup: All heating must occur under a certified fume hood.

  • Scrubbing: If the reaction is >100°C, attach a base trap (NaOH solution) to the condenser outlet to neutralize potential acid off-gassing.

  • Emergency: If the flask breaks, do not open the hood sash . Let the ventilation system purge the vapors for 15 minutes before attempting cleanup.

Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, pause and assess. Do not rush.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Solid or Liquid? Alert->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) Scoop into bag Solid_Spill->Action_Solid Action_Liquid Cover with Absorbent Pads (Do NOT use sawdust) Place in HazWaste Liquid_Spill->Action_Liquid Decon 3. DECONTAMINATE Wash surface with Soap + Water (Repeat 2x) Action_Solid->Decon Action_Liquid->Decon Report 4. REPORT Log Incident Decon->Report

Figure 2: Emergency Spill Response Protocol.

Waste Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acid waste streams (risk of hydrolysis and gas evolution).

  • Container Labeling: Must explicitly state "Contains Dichloroacetamide Derivative - Potential Sensitizer."

References
  • PubChem. (n.d.). Compound Summary: Dichloroacetamide. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. [Link]

Sources

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Retrosynthesis Analysis

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2,2-dichloro-N-(2-hydroxyethyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.